molecular formula C45H68F3N15O14S2 B15572582 [Arg8]-Vasotocin TFA

[Arg8]-Vasotocin TFA

Número de catálogo: B15572582
Peso molecular: 1164.2 g/mol
Clave InChI: MWMKKDDWBHXINT-JLDWLUOQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[Arg8]-Vasotocin TFA is a useful research compound. Its molecular formula is C45H68F3N15O14S2 and its molecular weight is 1164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C45H68F3N15O14S2

Peso molecular

1164.2 g/mol

Nombre IUPAC

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C43H67N15O12S2.C2HF3O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;3-2(4,5)1(6)7/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-,30-,34-;/m0./s1

Clave InChI

MWMKKDDWBHXINT-JLDWLUOQSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of [Arg8]-Vasotocin TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Arg8]-Vasotocin (AVT), a non-mammalian vertebrate neurohypophyseal peptide, plays a crucial role in regulating a wide array of physiological processes, including osmoregulation, cardiovascular function, and social behavior. As the evolutionary precursor to mammalian vasopressin and oxytocin (B344502), understanding its mechanism of action provides valuable insights into the broader family of vasopressin/oxytocin-type signaling systems. This technical guide provides a comprehensive overview of the molecular mechanisms underlying AVT's effects, with a focus on its interaction with vasopressin and oxytocin-type receptors and the subsequent intracellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on receptor binding affinities, functional potencies, and experimental protocols for studying AVT's mechanism of action. It also addresses the potential influence of the trifluoroacetate (B77799) (TFA) counterion, a common remnant from peptide synthesis, on experimental outcomes.

Introduction to [Arg8]-Vasotocin

[Arg8]-Vasotocin (AVT) is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2, featuring a disulfide bridge between the two cysteine residues. It is the principal neurohypophyseal hormone in most non-mammalian vertebrates, including fish, amphibians, reptiles, and birds.[1] In these species, AVT is involved in a diverse range of functions, from the regulation of water and salt balance to the modulation of complex social and reproductive behaviors.[2][3] Its structural similarity to arginine vasopressin (AVP) and oxytocin (OXT) in mammals underscores its evolutionary significance and makes it a key molecule for comparative endocrinology and pharmacology.[1]

The trifluoroacetate (TFA) salt of AVT is a common form of the peptide used in research, resulting from its purification by reverse-phase high-performance liquid chromatography (RP-HPLC) where trifluoroacetic acid is used as an ion-pairing agent.[4][5][6] It is crucial for researchers to be aware that the TFA counterion can sometimes influence experimental results, and methods for its removal or replacement are available.[4][5][6][7]

Receptors for [Arg8]-Vasotocin

AVT exerts its physiological effects by binding to and activating a family of G protein-coupled receptors (GPCRs). These receptors are homologous to the mammalian vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors.[8] The specific receptor subtypes that AVT interacts with can vary depending on the species and tissue type. In avian species, for instance, four distinct vasotocin (B1584283) receptors have been identified: VT1, VT2, VT3, and VT4, which show homology to mammalian V2, V1b, OTR, and V1a receptors, respectively.[1]

Signaling Pathways

The activation of vasotocin receptors by AVT initiates intracellular signaling cascades that are dependent on the G protein subtype to which the receptor is coupled. The two primary signaling pathways are the Gαq/11 pathway and the Gαs pathway.

The Gαq/11 Pathway: Phospholipase C, IP3, and Calcium Mobilization

V1-type vasotocin receptors, homologous to mammalian V1a and V1b receptors, typically couple to G proteins of the Gαq/11 family. Upon AVT binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, glycogenolysis, and platelet aggregation.[9][10]

Gq_pathway AVT [Arg8]-Vasotocin V1R V1-type Receptor AVT->V1R Binds Gq Gαq/11 V1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers Response Cellular Response (e.g., smooth muscle contraction) Ca2->Response PKC->Response

Gαq/11 Signaling Pathway for AVT.
The Gαs Pathway: Adenylyl Cyclase and cAMP Production

V2-type vasotocin receptors, homologous to the mammalian V2 receptor, are primarily coupled to the stimulatory G protein, Gαs. Activation of this pathway by AVT leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to cellular responses such as increased water permeability in kidney collecting ducts through the translocation of aquaporin-2 channels.[3]

Gs_pathway AVT [Arg8]-Vasotocin V2R V2-type Receptor AVT->V2R Binds Gs Gαs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., increased water permeability) PKA->Response Phosphorylates targets leading to

Gαs Signaling Pathway for AVT.

Quantitative Pharmacological Data

The following tables summarize available quantitative data on the binding affinity and functional potency of [Arg8]-Vasotocin and related peptides at various receptors. Data is presented for different species to provide a comparative perspective.

Table 1: Binding Affinities (Ki in nM) of Vasotocin and Related Peptides

LigandReceptorSpeciesKi (nM)Reference
[Arg8]-VasotocinV1aRSyrian Hamster4.70[11][12]
[Arg8]-VasotocinOTRSyrian Hamster36.1[11][12]
Arginine VasopressinV1aRHuman1.1[8]
Arginine VasopressinV1bRHuman0.7[8]
Arginine VasopressinOTRHuman1.7[8]
Arginine VasopressinV1aRRat2.6[8]
Arginine VasopressinV1bRRat0.3[8]
Arginine VasopressinOTRRat1.7[8]
OxytocinV1aRSyrian Hamster495.2[11][12]
OxytocinOTRSyrian Hamster4.28[11][12]
OxytocinV1aRHuman120[8]
OxytocinV1bRHuman>1000[8]
OxytocinOTRHuman0.8[8]

Table 2: Functional Potencies (EC50 in nM) of Vasopressin Analogs

LigandReceptorAssayCell LineEC50 (nM)Reference
Arginine VasopressinV1aRCalcium MobilizationCHO1.13[13]
Arginine VasopressinV1bRCalcium MobilizationCHO0.90[13]
Arginine VasopressinV2RcAMP AccumulationCHO2.22[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of [Arg8]-Vasotocin.

Radioligand Binding Assay

This protocol is adapted from general procedures for GPCR binding assays and can be optimized for specific vasotocin receptors.[8][14][15][16][17]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand (e.g., [3H]-AVT) and the inhibitory constant (Ki) of unlabeled AVT.

Materials:

  • Cell membranes expressing the vasotocin receptor of interest (e.g., from transfected cell lines or tissue homogenates like chicken brain).[14]

  • Radioligand (e.g., [3H]-[Arg8]-Vasotocin).

  • Unlabeled [Arg8]-Vasotocin TFA.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the pellet and resuspend in binding buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).[16]

  • Saturation Binding Assay:

    • In a 96-well plate, add a constant amount of membrane protein (e.g., 20-50 µg) to each well.

    • Add increasing concentrations of the radioligand.

    • For non-specific binding, add a high concentration of unlabeled AVT (e.g., 1 µM) to a parallel set of wells.

    • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Competition Binding Assay:

    • Follow the same procedure as the saturation assay, but use a single, fixed concentration of the radioligand (typically at or near its Kd value).

    • Add increasing concentrations of unlabeled AVT.

    • Measure the displacement of the radioligand by the unlabeled peptide.

Data Analysis:

  • For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration. Fit the data to a one-site binding hyperbola to determine Kd and Bmax.

  • For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled AVT. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Prepare Receptor Membranes start->prep saturate Saturation Binding Assay (Varying [Radioligand]) prep->saturate compete Competition Binding Assay (Fixed [Radioligand], Varying [AVT]) prep->compete incubate Incubate to Equilibrium saturate->incubate compete->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze_sat Analyze Saturation Data (Kd, Bmax) count->analyze_sat analyze_comp Analyze Competition Data (IC50, Ki) count->analyze_comp end End analyze_sat->end analyze_comp->end

Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay

This protocol is based on general methods for measuring GPCR-mediated calcium flux.[18][19][20]

Objective: To measure the increase in intracellular calcium concentration in response to AVT stimulation in cells expressing a Gαq/11-coupled vasotocin receptor.

Materials:

  • CHO or HEK293 cells stably or transiently expressing the V1-type vasotocin receptor.

  • Cell culture medium (e.g., DMEM/F-12).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Probenecid (B1678239) (to prevent dye extrusion).

  • This compound.

  • Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Plating:

    • Seed cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[19]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and probenecid in Assay Buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[19]

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of this compound at various concentrations.

    • Immediately begin kinetic reading of fluorescence intensity over time.

Data Analysis:

  • The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the log concentration of AVT.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

calcium_assay_workflow start Start plate Plate Cells start->plate load Load with Calcium Dye plate->load read_baseline Read Baseline Fluorescence load->read_baseline inject Inject [Arg8]-Vasotocin read_baseline->inject read_kinetic Kinetic Fluorescence Reading inject->read_kinetic analyze Analyze Data (EC50) read_kinetic->analyze end End analyze->end

Calcium Mobilization Assay Workflow.
cAMP Accumulation Assay

This protocol is adapted from general procedures for measuring cAMP levels in response to GPCR activation.[2][10][12][15][21]

Objective: To quantify the production of cAMP in response to AVT stimulation in cells expressing a Gαs-coupled vasotocin receptor.

Materials:

  • HEK293 or CHO cells expressing the V2-type vasotocin receptor.

  • Cell culture medium.

  • Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • This compound.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating:

    • Seed cells into a 96- or 384-well plate and culture overnight.

  • Stimulation:

    • Remove the culture medium and replace it with Stimulation Buffer.

    • Add various concentrations of this compound or forskolin.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[15]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the assay to measure the amount of cAMP in the cell lysates. This typically involves a competitive immunoassay format.[21]

Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP in the experimental samples based on the standard curve.

  • Plot the cAMP concentration against the log concentration of AVT.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

camp_assay_workflow start Start plate Plate Cells start->plate stimulate Stimulate with [Arg8]-Vasotocin (in presence of IBMX) plate->stimulate lyse Lyse Cells stimulate->lyse detect Detect cAMP (e.g., HTRF, ELISA) lyse->detect analyze Analyze Data (EC50) detect->analyze end End analyze->end

cAMP Accumulation Assay Workflow.

The Influence of the TFA Counterion

Peptides synthesized by solid-phase methods and purified by RP-HPLC are typically isolated as TFA salts. It is important to recognize that residual TFA can have unintended biological effects in in vitro and in vivo studies. For example, TFA has been reported to inhibit cell proliferation at nanomolar concentrations and can interfere with certain biophysical measurements.[4][7] For sensitive assays or when transitioning to in vivo studies, it may be advisable to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.

Protocol for TFA Removal (Ion Exchange):

Several methods exist for TFA removal, including ion exchange chromatography and repeated lyophilization from an HCl solution.[4][5][6] A general procedure for exchange to the hydrochloride salt is as follows:

  • Dissolve the peptide TFA salt in a dilute HCl solution (e.g., 10 mM HCl).

  • Freeze the solution rapidly (e.g., in liquid nitrogen).

  • Lyophilize the frozen solution to remove the water and excess HCl.

  • Repeat the dissolution, freezing, and lyophilization steps 2-3 times to ensure complete exchange.[5]

Conclusion

[Arg8]-Vasotocin is a pleiotropic hormone with a complex mechanism of action mediated by its interaction with multiple receptor subtypes and the activation of distinct intracellular signaling pathways. A thorough understanding of its pharmacology, including receptor binding affinities and functional potencies, is essential for elucidating its physiological roles and for the development of novel therapeutic agents targeting the vasopressin/oxytocin system. This technical guide provides a foundational overview of the core principles and experimental approaches for investigating the mechanism of action of this compound, serving as a valuable resource for researchers in the field. Careful consideration of experimental design, including the potential influence of counterions, will ensure the generation of accurate and reproducible data.

References

[Arg8]-Vasotocin (AVT) in Non-Mammalian Vertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

[Arg8]-Vasotocin (AVT), the non-mammalian vertebrate homolog of vasopressin, is a pleiotropic neuropeptide that plays a critical role in a diverse array of physiological and behavioral processes. This technical guide provides an in-depth exploration of the multifaceted functions of AVT, with a particular focus on its roles in osmoregulation, reproduction, and social behavior across fish, amphibians, reptiles, and birds. Detailed experimental methodologies, quantitative data summaries, and signaling pathway visualizations are presented to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Arginine vasotocin (B1584283) (AVT) is a highly conserved nonapeptide that acts as a key neurohormone in non-mammalian vertebrates.[1][2][3][4] Synthesized in the hypothalamus and released from the neurohypophysis, AVT exerts its effects through a family of G-protein coupled receptors, influencing a wide spectrum of physiological and behavioral endpoints.[5] Understanding the functional significance of AVT is paramount for fields ranging from comparative endocrinology and neurobiology to the development of novel therapeutic agents. This guide aims to provide a detailed technical overview of AVT's functions, supported by quantitative data, experimental protocols, and pathway diagrams.

Core Functions of [Arg8]-Vasotocin

The actions of AVT can be broadly categorized into three primary domains: osmoregulation, reproduction, and social behavior. While these functions are interconnected, they are often mediated by distinct neural circuits and receptor subtypes.

Osmoregulation

A fundamental role of AVT across non-mammalian vertebrates is the maintenance of water and electrolyte balance.

  • In Fish: AVT is crucial for regulating hydromineral balance, particularly in euryhaline species that transition between freshwater and seawater. Plasma AVT concentrations are sensitive to osmotic challenges, typically ranging from 10⁻¹² to 10⁻¹¹ M. In response to hyperosmotic conditions, AVT promotes water conservation by acting on the gills and kidneys. It has been shown to act via V1a-type receptors in the gill to regulate chloride transport, inhibiting uptake and facilitating secretion during seawater acclimation.

  • In Amphibians and Reptiles: AVT plays a significant role in regulating water reabsorption in the kidneys and urinary bladder. In reptiles, AVT receptors have been identified in the intermediate segment and collecting ducts of the nephron, suggesting a dual role in diluting urinary fluid and facilitating water reabsorption.

  • In Birds: AVT is a potent antidiuretic hormone, acting on the kidneys to increase water reabsorption.

Table 1: Quantitative Effects of AVT on Osmoregulatory Parameters

SpeciesParameterAVT Concentration/DoseObserved EffectCitation(s)
Flounder (Platichthys flesus)Plasma AVT10⁻¹² - 10⁻¹¹ MPhysiological range in freshwater and seawater
Eel (Anguilla anguilla)Plasma AVTTransient increaseDuring initial acclimation from freshwater to seawater
Amargosa pupfish (Cyprinodon nevadensis amargosae)Gill v1a2 receptor mRNA-Over fourfold upregulation 24h after transfer to seawater
Amargosa pupfish (Cyprinodon nevadensis amargosae)Gill ncc2 mRNA-AVT inhibits the increase in transcript abundance in hypoosmotic environments
Reproduction

AVT is intimately involved in coordinating various aspects of reproductive physiology and behavior.

  • In Fish: AVT is implicated in spawning behaviors and the regulation of gonadal functions.

  • In Amphibians: AVT is a potent stimulator of sexual behaviors. In the rough-skinned newt (Taricha granulosa), intracerebroventricular (ICV) injection of 0.1 µg AVT induces amplectic clasping. Sexually responsive males have significantly higher concentrations of AVT in the dorsal preoptic area and optic tectum. In female gray treefrogs (Hyla versicolor), ICV injections of AVT (1, 10, and 50 ng) significantly increase the speed of phonotaxis towards male calls.

  • In Reptiles and Birds: AVT plays a crucial role in oviposition and male reproductive behaviors.

Table 2: Dose-Response of AVT on Reproductive Behaviors in Amphibians

SpeciesBehaviorAVT Dose & RouteQuantitative ChangeCitation(s)
Rough-skinned newt (Taricha granulosa)Amplectic clasping0.1 µg (ICV)Greatest sexual activity observed
Gray treefrog (Hyla versicolor)Female phonotaxis speed1, 10, 50 ng (ICV)Significant increase in approach speed; doubled at 50 ng
Gray treefrog (Hyla versicolor)Female phonotaxis50, 100 ng (ICV) of antagonistSignificant inhibition of phonotaxis
Korean salamander (Hynobius leechii)Male body undulation50, 100 µg (IP)Induction of courtship behavior
Social Behavior

AVT is a key modulator of a wide range of social behaviors, including aggression, affiliation, and communication.

  • In Fish: AVT is involved in establishing dominance hierarchies and modulating aggressive behaviors.

  • In Amphibians and Reptiles: AVT influences aggression and social signaling.

  • In Birds: The effects of AVT on aggression are species- and context-dependent. In some species, AVT promotes aggression, while in others, it has an inhibitory effect.

Signaling Pathways

AVT exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily the V1a, V1b, and V2 subtypes.

  • V1a and V1b Receptors: These receptors are typically coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • V2 Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

AVT_V1a_Signaling_Pathway AVT [Arg8]-Vasotocin V1aR V1a Receptor (GPCR) AVT->V1aR Gq11 Gq/11 protein V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca2->CellularResponse PKC->CellularResponse

Caption: AVT V1a Receptor Signaling Pathway.

Experimental Protocols

Radioimmunoassay (RIA) for AVT Quantification

This protocol provides a general framework for measuring AVT concentrations in plasma or tissue extracts.

Materials:

  • Anti-AVT antibody

  • ¹²⁵I-labeled AVT

  • AVT standards

  • Assay buffer

  • Polyethylene glycol (PEG) for separation of bound and free ligand

  • Gamma counter

Procedure:

  • Sample Preparation: Extract AVT from plasma or tissue homogenates using methods such as cold acetone (B3395972) and petroleum ether precipitation.

  • Standard Curve: Prepare a series of AVT standards of known concentrations.

  • Assay Incubation: In assay tubes, combine the sample or standard, anti-AVT antibody, and assay buffer. Incubate for 24-72 hours at 4°C to allow for competitive binding.

  • Tracer Addition: Add a known amount of ¹²⁵I-AVT to each tube and incubate for a further 24-72 hours at 4°C.

  • Separation: Precipitate the antibody-bound AVT complex using PEG. Centrifuge to pellet the bound fraction.

  • Counting: Decant the supernatant (free fraction) and measure the radioactivity in the pellet (bound fraction) using a gamma counter.

  • Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the AVT standards. Determine the AVT concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

RIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SamplePrep Sample Extraction (Plasma/Tissue) Incubation1 Incubate Sample/Standard with Anti-AVT Antibody SamplePrep->Incubation1 StdCurve Standard Curve Preparation StdCurve->Incubation1 TracerAdd Add ¹²⁵I-AVT Tracer Incubation1->TracerAdd Incubation2 Incubate for Competitive Binding TracerAdd->Incubation2 Separation Separate Bound/Free (PEG Precipitation) Incubation2->Separation Counting Gamma Counting of Bound Fraction Separation->Counting Calculation Calculate AVT Concentration (Standard Curve) Counting->Calculation ISH_Workflow cluster_prep Preparation cluster_hyb Hybridization cluster_detection Detection TissuePrep Tissue Sectioning and Mounting PreHyb Pre-hybridization TissuePrep->PreHyb Hybridization Hybridize with DIG-labeled AVT Probe PreHyb->Hybridization Washing Stringent Washes Hybridization->Washing Immuno Incubate with Anti-DIG-AP Antibody Washing->Immuno ColorDev Colorimetric Detection (NBT/BCIP) Immuno->ColorDev Visualization Microscopy ColorDev->Visualization

References

[Arg8]-Vasotocin Signaling in Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Arg8]-Vasotocin (AVT), a nonapeptide hormone of the vasopressin/oxytocin (B344502) superfamily, is a key neuromodulator in the central nervous system (CNS) of non-mammalian vertebrates and is considered the evolutionary precursor to mammalian vasopressin and oxytocin. In neurons, AVT plays a crucial role in regulating a wide array of social behaviors, including aggression, courtship, and pair-bonding, as well as influencing physiological processes such as osmoregulation and cardiovascular control.[1] The trifluoroacetate (B77799) (TFA) salt is a common counterion for synthetic AVT and is not considered to alter its biological activity. This guide provides a comprehensive technical overview of the AVT signaling pathway in neurons, detailing the molecular mechanisms, experimental methodologies for its study, and quantitative data to support further research and drug development.

Core Signaling Pathway of [Arg8]-Vasotocin in Neurons

The neuronal actions of AVT are primarily mediated by its interaction with specific G-protein coupled receptors (GPCRs). While multiple receptor subtypes with varying affinities for AVT exist, the canonical signaling cascade in neurons predominantly involves the V1a-type receptor, which couples to the Gq/11 family of G-proteins.

Upon binding of AVT to the V1a receptor, a conformational change in the receptor activates the associated heterotrimeric Gq/11 protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] This rapid increase in intracellular calcium concentration is a critical event that can modulate the activity of numerous downstream effectors, including calmodulin and various protein kinases. The elevation of intracellular calcium contributes to changes in neuronal excitability, often leading to depolarization.

Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of target proteins, including ion channels, receptors, and transcription factors, leading to both short-term modulation of neuronal activity and longer-term changes in gene expression. The combined effects of calcium mobilization and PKC activation ultimately alter the neuron's firing rate and synaptic transmission.[3]

AVT_Signaling_Pathway AVT [Arg8]-Vasotocin (AVT) V1aR V1a Receptor (GPCR) AVT->V1aR Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Ca2_ER Ca2+ Ca2_cyto->PKC Neuronal_Response Modulation of Neuronal Excitability & Firing Rate Ca2_cyto->Neuronal_Response Modulates Ion Channels PKC->Neuronal_Response Phosphorylates Targets

Figure 1: Core signaling pathway of [Arg8]-Vasotocin in neurons.

Quantitative Data

The following tables summarize key quantitative parameters for AVT and related peptides at their respective receptors. Data for the closely related mammalian homolog, arginine vasopressin (AVP), are included for comparison, as AVT and AVP often exhibit similar binding properties to V1a receptors.

LigandReceptorSpeciesPreparationKi (nM)Reference
Arginine Vasopressin (AVP)V1aRHumanLiver Membranes3.95[4]
Arginine Vasopressin (AVP)V1aRSyrian HamsterBrain4.70[5]
Oxytocin (OT)V1aRSyrian HamsterBrain495.2[5]
Arginine Vasopressin (AVP)V1bRMouseBrain0.43[6]
Arginine Vasopressin (AVP)OTRSyrian HamsterBrain36.1[5]
Oxytocin (OT)OTRSyrian HamsterBrain4.28[5]

Table 1: Ligand Binding Affinities (Ki) at Vasotocin (B1584283)/Vasopressin Receptors.

LigandReceptorCell LineEC50 (nM)Response MeasuredReference
Arginine Vasopressin (AVP)V1aRCHO0.65Calcium Mobilization[6]
Arginine Vasopressin (AVP)V1bRCHO6.62Calcium Mobilization[6]
Arginine Vasopressin (AVP)OTRCHO47.9Calcium Mobilization[6]
[Arg8]-Vasotocin (AVT)V1a-likeZebrafish727Reporter Gene Activation[7]
[Arg8]-Vasotocin (AVT)V1a-likeZebrafish2.79Reporter Gene Activation[7]

Table 2: Functional Potency (EC50) of AVT and AVP.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of [Arg8]-Vasotocin for its receptors in neuronal tissue.

Radioligand_Binding_Assay start Start prep_membranes Prepare Neuronal Membranes start->prep_membranes incubate Incubate Membranes with Radiolabeled AVT Analog & Unlabeled AVT prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Scatchard/Non-linear Regression) quantify->analyze end Determine Ki and Bmax analyze->end

Figure 2: Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize neuronal tissue (e.g., specific brain regions) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

  • Incubation: In a multi-well plate, incubate a fixed amount of the membrane preparation with a constant concentration of a radiolabeled AVT analog (e.g., 125I-labeled linear AVP antagonist) and increasing concentrations of unlabeled [Arg8]-Vasotocin. Include a control with a high concentration of unlabeled ligand to determine non-specific binding.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or beta counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the unlabeled ligand concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Situ Hybridization

This technique is used to visualize the expression and localization of AVT receptor mRNA within neuronal populations.

Methodology:

  • Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Cryoprotect the brain in a sucrose (B13894) solution and then freeze. Section the brain using a cryostat.

  • Probe Synthesis: Synthesize an antisense RNA probe complementary to the target receptor mRNA. Label the probe with a detectable marker, such as digoxigenin (B1670575) (DIG) or a radioactive isotope.

  • Hybridization: Apply the labeled probe to the tissue sections and incubate overnight in a hybridization oven. This allows the probe to bind to the complementary mRNA in the tissue.

  • Washing: Wash the sections to remove any unbound probe.

  • Detection: If using a DIG-labeled probe, incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). Add a substrate that produces a colored precipitate when acted upon by the enzyme. If using a radioactive probe, expose the sections to autoradiographic film or a phosphor imaging screen.

  • Imaging: Visualize the labeled cells under a microscope to determine the anatomical distribution of receptor mRNA expression.

Electrophysiological Recording

This method directly measures the effects of [Arg8]-Vasotocin on the electrical properties of neurons, such as firing rate and membrane potential.

Electrophysiology_Workflow start Start slice_prep Prepare Acute Brain Slices start->slice_prep recording_setup Transfer Slice to Recording Chamber and Perfuse with aCSF slice_prep->recording_setup patch_clamp Establish Whole-Cell Patch-Clamp Recording from a Neuron recording_setup->patch_clamp baseline Record Baseline Neuronal Activity patch_clamp->baseline avt_application Bath Apply [Arg8]-Vasotocin baseline->avt_application record_response Record Changes in Membrane Potential and Firing Rate avt_application->record_response analysis Analyze Electrophysiological Data record_response->analysis end Determine Effect of AVT on Neuronal Excitability analysis->end

Figure 3: Workflow for Electrophysiological Recording.

Methodology:

  • Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain into ice-cold artificial cerebrospinal fluid (aCSF). Use a vibratome to cut thin (e.g., 300 µm) slices of the brain region of interest.

  • Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF.

  • Patch-Clamp: Using a micromanipulator, guide a glass micropipette filled with an internal solution to the surface of a neuron. Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition: Record the baseline electrical activity of the neuron. Then, introduce [Arg8]-Vasotocin into the perfusion solution and record the changes in membrane potential and action potential firing.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique to study protein-protein interactions in live cells, such as the dimerization of AVT receptors or the interaction of the receptor with downstream signaling molecules like β-arrestin.

Methodology:

  • Construct Generation: Create fusion proteins of the AVT receptor with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 cells) with the donor- and acceptor-tagged receptor constructs.

  • BRET Assay: Plate the transfected cells in a multi-well plate. Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

  • Signal Detection: Measure the light emission at two wavelengths corresponding to the donor and acceptor using a plate reader equipped for BRET.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon ligand stimulation indicates that the donor and acceptor proteins are in close proximity, suggesting a direct interaction.

Conclusion

The [Arg8]-Vasotocin signaling pathway in neurons is a critical regulator of complex social behaviors and physiological functions. The primary mechanism of action involves the activation of V1a-type GPCRs, leading to a Gq/11-mediated cascade that results in increased intracellular calcium and activation of PKC. This guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols. Further research, particularly in generating more comprehensive quantitative data for AVT at its various receptor subtypes in neuronal preparations, will be invaluable for the development of novel therapeutics targeting the vasotocin/vasopressin system for the treatment of social and psychiatric disorders.

References

[Arg8]-Vasotocin TFA: A Comprehensive Technical Guide to Receptor Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity and specificity of [Arg8]-Vasotocin (AVT), a key neurohypophyseal peptide in the vasopressin/oxytocin (B344502) hormone family. Understanding the interaction of AVT with its cognate receptors is crucial for research in physiology, pharmacology, and the development of novel therapeutics.

Quantitative Receptor Binding Affinity of [Arg8]-Vasotocin

The binding affinity of [Arg8]-Vasotocin has been characterized across various vasopressin and oxytocin receptor subtypes. The following table summarizes the inhibition constants (Ki) of AVT at human recombinant V1a, V1b, V2, and oxytocin (OT) receptors. This data provides a quantitative measure of the ligand's potency and selectivity.

Receptor SubtypeLigandSpeciesCell LineRadioligandKi (nM)
V1a [Arg8]-VasotocinHumanCHO[3H]-AVP0.7
V1b [Arg8]-VasotocinHumanCHO[3H]-AVP1.5
V2 [Arg8]-VasotocinHumanCHO[3H]-AVP23.3
Oxytocin (OTR) [Arg8]-VasotocinHumanCHO[3H]-Oxytocin6.62

Data compiled from studies on human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for [Arg8]-Vasotocin is predominantly achieved through competitive radioligand binding assays. This method measures the ability of the unlabeled ligand (AVT) to displace a radiolabeled ligand from its receptor.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK-293) stably expressing the human receptor subtype of interest (V1a, V1b, V2, or OTR).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Arginine Vasopressin for V1a, V1b, and V2 receptors; [3H]-Oxytocin for the OTR).

  • Unlabeled Ligand: [Arg8]-Vasotocin TFA.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

Assay Procedure
  • Membrane Preparation: Frozen cell pellets containing the receptor of interest are thawed and homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the final assay buffer. Protein concentration is determined using a standard method like the BCA assay.[1]

  • Assay Setup: The assay is typically performed in a 96-well plate format in a final volume of 250 µL.

    • Total Binding: Wells containing cell membranes and the radioligand.

    • Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of an unlabeled competitor (e.g., 1 µM of unlabeled AVP) to saturate all specific binding sites.

    • Competition: Wells containing cell membranes, the radioligand, and increasing concentrations of the test compound (this compound).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.[1]

  • Filtration: The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Quantification: The filters are dried, and the trapped radioactivity is measured using a scintillation counter.[1]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • For competition assays, the percentage of specific binding is plotted against the logarithm of the competitor concentration to generate a dose-response curve.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

G Experimental Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with target receptor) add_components Add Membranes, Radioligand, and Competitor to 96-well Plate prep_membranes->add_components prep_radioligand Prepare Radioligand Solution prep_radioligand->add_components prep_competitor Prepare Serial Dilutions of this compound prep_competitor->add_components incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) add_components->incubate filter Rapid Filtration (separate bound from free ligand) incubate->filter wash Wash Filters (remove non-specific binding) filter->wash count Quantify Radioactivity (scintillation counting) wash->count plot Plot Dose-Response Curve (% Specific Binding vs. [AVT]) count->plot calculate_ic50 Determine IC50 Value plot->calculate_ic50 calculate_ki Calculate Ki Value (using Cheng-Prusoff equation) calculate_ic50->calculate_ki

Workflow for a competitive radioligand binding assay.

Signaling Pathways

[Arg8]-Vasotocin, like vasopressin and oxytocin, exerts its physiological effects by binding to and activating G-protein coupled receptors (GPCRs). The specific downstream signaling cascade is dependent on the G-protein to which the receptor subtype is coupled.

V1a, V1b, and Oxytocin Receptor Signaling (Gq/11 Pathway)

The V1a, V1b, and oxytocin receptors primarily couple to G-proteins of the Gq/11 family. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, glycogenolysis, and platelet aggregation.[2]

G V1a/V1b/OTR Signaling Pathway AVT [Arg8]-Vasotocin Receptor V1a / V1b / OTR AVT->Receptor Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular [Ca2+] ER->Ca2 releases Response Cellular Responses (e.g., smooth muscle contraction) Ca2->Response PKC->Response

Gq/11-mediated signaling cascade for V1a, V1b, and OTR.
V2 Receptor Signaling (Gs Pathway)

The V2 receptor is coupled to the Gs family of G-proteins. Upon activation by AVT, the Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate cellular responses. A primary example of V2 receptor-mediated action is the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, leading to water reabsorption.

G V2 Receptor Signaling Pathway AVT [Arg8]-Vasotocin V2R V2 Receptor AVT->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Responses (e.g., aquaporin insertion) PKA->Response phosphorylates targets

Gs-mediated signaling cascade for the V2 receptor.

Conclusion

This technical guide has provided a detailed overview of the receptor binding affinity, specificity, and signaling pathways of this compound. The quantitative data presented in the tables, along with the detailed experimental protocols and signaling pathway diagrams, offer a valuable resource for researchers and professionals in the field of drug development. The high affinity of AVT for V1a and V1b receptors, coupled with its distinct signaling mechanisms, underscores its importance as a pharmacological tool and a potential lead for therapeutic innovation. Further research into the species-specific differences in AVT receptor pharmacology will continue to enhance our understanding of this versatile neuropeptide.

References

[Arg8]-Vasotocin TFA: A Technical Guide to its Role in Modulating Social Behavior in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Arg8]-Vasotocin (AVT), the non-mammalian homolog of arginine vasopressin (AVP), is a highly conserved neuropeptide that plays a critical role in regulating a spectrum of social behaviors across vertebrate species.[1][2] From affiliative and pair-bonding behaviors to aggression and social recognition, the AVT system provides a key neural substrate for the complex interplay of social dynamics.[1][2] This technical guide offers an in-depth examination of the effects of exogenously administered [Arg8]-Vasotocin TFA on social behavior in various animal models. The trifluoroacetate (B77799) (TFA) salt is a common counterion used to stabilize the synthetic peptide for research applications and does not impart biological activity itself. The focus of this guide is the physiological and behavioral effects mediated by the AVT peptide. We will present quantitative data from key studies, detail experimental methodologies, and visualize the underlying signaling pathways and experimental workflows to provide a comprehensive resource for professionals in neuroscience research and drug development.

Quantitative Data on AVT-Mediated Social Behaviors

The following tables summarize the quantitative effects of AVT administration on social behaviors in several key animal models.

Table 1: Effects of [Arg8]-Vasotocin on Affiliative Behavior in Zebra Finches (Taeniopygia guttata)

Treatment GroupBehavioral MetricResultSignificance
AVT (Intracranial Injection)Vocalization Rate (in presence of male parent)Higher than isolationp = 0.00053
Saline ControlVocalization Rate (in presence of male parent)Higher than isolationp = 0.00035
V1aR Antagonist (Manning Compound)Vocalization Rate (in presence of male parent)No change from isolationp = 0.363

Data extracted from Baran et al., 2015.[3]

Table 2: Effects of [Arg8]-Vasotocin on Social Dominance in Rainbow Trout (Oncorhynchus mykiss)

Treatment GroupDosage (ICV)Outcome of Staged FightsSignificance
AVT200 ngBecame subordinateNot specified
AVT20 ngNo effect on outcomeNot specified
Saline Control---

Data extracted from Backström & Winberg, 2009.[4]

Table 3: Effects of [Arg8]-Vasotocin on Aggressive Behavior in Green Anole Lizards (Anolis carolinensis)

Treatment GroupBehavioral MetricResult (Mean ± SEM)Significance
AVT (15 µg, IP)Aggressive Responses to Mirror~2.5 ± 0.5 boutsp < 0.05
Vehicle ControlAggressive Responses to Mirror~6.0 ± 1.0 bouts-

Data estimated from graphical representation in Dunham & Wilczynski, 2014.[5][6]

Table 4: Effects of [Arg8]-Vasopressin (AVP) on Maternal Behavior in Rats (Rattus norvegicus)

Treatment GroupBehavioral MetricResult (Mean ± SEM in seconds)Significance
AVP (Chronic Central Infusion)Latency to Initiate Nursing (Day 3)714.2 ± 117.2p = 0.01
Saline ControlLatency to Initiate Nursing (Day 3)1160.9 ± 153.5-

Data extracted from Wilson et al., 2018.[7]

Signaling Pathways and Experimental Workflows

AVT Signaling Pathway via V1a Receptor

Arginine vasotocin (B1584283) exerts its effects on social behavior primarily through the V1a receptor (V1aR), a G-protein coupled receptor (GPCR).[8] Upon binding of AVT, the V1aR activates the Gq/11 family of G-proteins.[8] This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8] This cascade ultimately leads to various cellular responses that modulate neuronal activity and influence behavior.

AVT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVT [Arg8]-Vasotocin (AVT) V1aR V1a Receptor AVT->V1aR Binds to Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Firing) Ca2->Response Leads to PKC->Response Leads to

AVT V1a Receptor Signaling Cascade.
General Experimental Workflow

The investigation of AVT's effects on social behavior typically follows a structured workflow, from animal preparation to data analysis. This involves selecting an appropriate animal model, administering AVT or a control substance, conducting a standardized behavioral assay, and finally, quantifying and analyzing the behavioral data.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Model Selection (e.g., Zebra Finch, Mouse, Fish) B Acclimation & Baseline Observation A->B C Drug Administration - this compound - Vehicle Control - Antagonist B->C D Behavioral Assay (e.g., Social Interaction Test, Resident-Intruder) C->D E Video Recording & Behavioral Scoring D->E F Quantitative Data Extraction E->F G Statistical Analysis F->G H Interpretation of Results G->H

Workflow for AVT and Social Behavior Studies.

Detailed Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection in Zebra Finches

This protocol is adapted from methodologies used to study the developmental effects of AVT on social attachment.[3]

  • Animal Preparation:

    • Zebra finch hatchlings (post-hatch days 2-8) are used.

    • Chicks are briefly removed from the nest and kept warm.

  • Injection Procedure:

    • A 30-gauge needle attached to a Hamilton syringe is used.

    • The injection site is the midline of the skull, slightly posterior to the eyes.

    • The needle is inserted to a depth of approximately 1-2 mm.

    • A volume of 0.5 µL of AVT solution (or saline/antagonist) is injected over 30 seconds.

    • The needle is left in place for an additional 30 seconds to prevent backflow.

  • Post-Procedure Care:

    • The injection site is sealed with a small amount of bone wax.

    • Chicks are immediately returned to the nest.

    • The procedure is repeated daily for the duration of the treatment period.

Protocol 2: Social Interaction Test in Mice

This protocol is a generalized procedure based on common methodologies for assessing sociability in rodents following neuropeptide administration.

  • Apparatus:

    • A three-chambered box (e.g., 60 cm x 40 cm x 22 cm) with removable partitions between the chambers.

    • Small, transparent wire cages are placed in the two outer chambers to house stimulus mice.

  • Animal Preparation and Drug Administration:

    • Adult male mice are individually housed for at least one week prior to testing.

    • AVP (the mammalian homolog of AVT) or saline is administered via intracerebroventricular (ICV) or intraperitoneal (IP) injection 30-60 minutes before the test.

  • Procedure:

    • Habituation (10 minutes): The test mouse is placed in the center chamber and allowed to explore all three empty chambers.

    • Sociability Test (10 minutes): An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The partitions are removed, and the test mouse is allowed to explore all three chambers.

    • Social Novelty Test (10 minutes): A second, novel "stranger" mouse is placed in the previously empty wire cage. The test mouse is again allowed to explore all three chambers.

  • Data Collection and Analysis:

    • The sessions are video-recorded.

    • Time spent in each chamber and time spent sniffing each wire cage are quantified using automated tracking software or by a trained observer blind to the treatment conditions.

    • Data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment groups.

Conclusion

[Arg8]-Vasotocin is a potent modulator of social behavior across a wide range of animal models. As demonstrated by the quantitative data, its effects are often context- and species-dependent, capable of enhancing affiliation, influencing social dominance, and altering aggressive displays. The standardized experimental protocols and a clear understanding of the underlying V1a receptor signaling pathway are crucial for the continued investigation of this neuropeptide system. For researchers and drug development professionals, the AVT/AVP system represents a promising target for understanding the neurobiology of social behavior and for the potential development of therapeutics for social deficits observed in various neuropsychiatric disorders.

References

The Role of [Arg8]-Vasotocin TFA in Osmoregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

[Arg8]-Vasotocin (AVT), the non-mammalian vertebrate homolog of vasopressin, is a pivotal neurohypophyseal hormone in the regulation of water and electrolyte balance. This technical guide provides an in-depth analysis of the core functions of AVT in osmoregulation, with a particular focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies employed to investigate its physiological effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this domain. The trifluoroacetate (B77799) (TFA) salt of AVT is a common formulation used in research due to its stability and solubility.

Introduction to [Arg8]-Vasotocin and Osmoregulation

Osmoregulation, the active regulation of the osmotic pressure of an organism's fluids, is crucial for maintaining homeostasis. In non-mammalian vertebrates, [Arg8]-Vasotocin (AVT) is a primary endocrine regulator of this process.[1][2][3] Synthesized in the hypothalamus and released from the neurohypophysis, AVT exerts its effects on various osmoregulatory organs, including the kidneys, gills, skin, and intestine, to control water and ion transport.[4][5][6][7][8] Its actions are fundamental for survival in diverse environments with varying salinity.

AVT's role is analogous to that of arginine vasopressin (AVP) in mammals, which is well-known for its antidiuretic effects.[9] AVT's functions are mediated by specific G protein-coupled receptors (GPCRs), broadly classified into V1 (vasoconstrictor) and V2 (antidiuretic) types, leading to distinct intracellular signaling cascades.[2][10][11]

Mechanism of Action of [Arg8]-Vasotocin in Osmoregulation

AVT's osmoregulatory effects are primarily achieved by modulating the permeability of epithelial tissues to water and ions. This is accomplished through the regulation of water channels (aquaporins) and ion transporters.

Regulation of Water Transport via Aquaporins

A key mechanism of AVT action is the regulation of aquaporin (AQP) trafficking and gene expression in target cells.[9][12] In tissues like the kidney collecting ducts and amphibian skin, AVT binding to V2-type receptors activates a signaling cascade that leads to the insertion of AQP2-containing vesicles into the apical membrane, thereby increasing water reabsorption.[4][9][12][13]

  • Short-term regulation: Involves the translocation of pre-existing AQP2 channels to the plasma membrane.[12]

  • Long-term regulation: Involves the increased transcription of the AQP2 gene, leading to a higher overall abundance of the protein.[9][12]

In teleost fish, AVT has been shown to regulate the function of AQP1 paralogs in the intestine, a crucial site for water absorption in marine species.[14][15]

Regulation of Ion Transport

AVT also plays a significant role in regulating the transport of ions, particularly Na+ and Cl-, across osmoregulatory epithelia such as the gills and kidney tubules.[6][16][17][18]

  • In the gills of euryhaline teleosts, AVT, acting through V1-type receptors, can modulate the activity of ion transporters like the Na+/K+/2Cl- cotransporter (NKCC) and the cystic fibrosis transmembrane conductance regulator (CFTR) to either promote ion uptake in freshwater or secretion in seawater.[6][16]

  • In the kidney, AVT can stimulate sodium chloride reabsorption in the thick ascending limb of the nephron by increasing the activity of NKCC2.[9]

Signaling Pathways

The physiological effects of AVT are mediated by distinct signaling pathways depending on the receptor subtype activated.

V2 Receptor Signaling Pathway

The V2-type receptor is primarily associated with the antidiuretic effects of AVT. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

V2_Signaling_Pathway cluster_cell Target Cell AVT [Arg8]-Vasotocin V2R V2 Receptor AVT->V2R Gs Gs protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates CREB CREB PKA->CREB phosphorylates Membrane Apical Membrane Insertion AQP2_vesicle->Membrane Water_Reabsorption Increased Water Reabsorption Membrane->Water_Reabsorption AQP2_Gene AQP2 Gene Transcription CREB->AQP2_Gene

Caption: V2 Receptor Signaling Pathway for Water Reabsorption.

V1 Receptor Signaling Pathway

The V1-type receptor is typically associated with vasoconstriction and the regulation of ion transport. Its activation involves the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.

V1_Signaling_Pathway cluster_cell Target Cell AVT [Arg8]-Vasotocin V1R V1 Receptor AVT->V1R Gq Gq protein V1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 cleaves to ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Ion_Transporter Ion Transporter (e.g., NKCC) PKC->Ion_Transporter phosphorylates Ion_Transport Modulated Ion Transport Ion_Transporter->Ion_Transport

Caption: V1 Receptor Signaling Pathway for Ion Transport Modulation.

Quantitative Data on AVT in Osmoregulation

The following tables summarize quantitative data from various studies on the effects of AVT.

Table 1: Effects of AVT on Physiological Parameters

SpeciesParameterAVT Concentration/DoseEffectReference
Rainbow TroutFood Intake0.1 ng/g (i.c.v.)>95% reduction[19]
Rainbow TroutPlasma Cortisol0.1 ng/g (i.c.v.)89% increase[19]
Rainbow TroutPlasma Glucose0.1 ng/g (i.c.v.)27% increase[19]
KillifishCl- Secretion (Isc)10⁻⁶ M~20 µA·cm⁻² increase[16]
KillifishIsc Reduction10⁻⁸ M-22 µA·cm⁻² decrease[16]
Rat HepatocytesGlycogen Phosphorylase α ActivityEC₅₀ = 0.5 nMStimulation[19]
Rat HepatocytesPhosphate Incorporation into PhosphatidylinositolEC₅₀ = 6.3 nMStimulation[19]
Xenopus laevis OocytesMembrane Currents (AVT Receptor)EC₅₀ = 13 nMElicitation[19]

Table 2: Plasma AVT Levels in Response to Osmotic Stress

SpeciesConditionPlasma AVT ConcentrationReference
Normal Human (hydrated)Water loaded1.4 ± 0.8 pg/ml[20]
Normal Human (dehydrated)Fluid deprived5.4 ± 3.4 pg/ml[20]
Pekin DucksHydrated (Vagus blockade)Rise in serum AVT[21]
Pekin DucksSalt-stressed (Brainstem cooling)Decrease in serum AVT[21]
Rainbow TroutTransfer from FW to 1/3 SWDecrease in plasma AVT[22]
Rainbow TroutTransfer from 1/3 SW to SWProgressive increase in plasma AVT[22]

Experimental Protocols

Measurement of Plasma [Arg8]-Vasotocin

Radioimmunoassay is a sensitive method for quantifying AVT levels in plasma.

Protocol:

  • Sample Collection and Preparation:

    • Collect blood samples into chilled tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.[20]

    • To eliminate non-hormonal immunoreactivity, precipitate plasma proteins with acetone.[20]

  • Assay Procedure:

    • A known quantity of radiolabeled AVT (e.g., ¹²⁵I-AVT) is mixed with a limited amount of anti-AVT antibody.

    • The unknown sample (or standard) is added, competing with the radiolabeled AVT for antibody binding sites.

    • After incubation, the antibody-bound AVT is separated from the free AVT (e.g., using a secondary antibody and centrifugation).

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • A standard curve is generated using known concentrations of unlabeled AVT, from which the concentration in the unknown samples can be determined.

RIA_Workflow Start Plasma Sample Step1 Protein Precipitation (e.g., Acetone) Start->Step1 Step2 Incubate with Anti-AVT Antibody & Radiolabeled AVT Step1->Step2 Step3 Separate Bound & Free AVT Step2->Step3 Step4 Measure Radioactivity of Bound Fraction Step3->Step4 End Quantify AVT Step4->End

Caption: General Workflow for AVT Radioimmunoassay.

ELISA is another immunoassay technique that can be used to measure AVT concentrations.[22]

Protocol:

  • Plate Coating: Wells of a microtiter plate are coated with a capture antibody specific to AVT.

  • Sample Addition: Plasma samples and standards are added to the wells. AVT in the sample binds to the capture antibody.

  • Detection Antibody: A second, enzyme-conjugated antibody that also binds to AVT is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The intensity of the color is measured using a spectrophotometer, which is proportional to the amount of AVT in the sample.

In Vitro Functional Assays

This assay is used to functionally characterize the regulation of aquaporin water transport by AVT.[14][15]

Protocol:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

  • mRNA Injection: Oocytes are microinjected with cRNA encoding the aquaporin of interest and the AVT receptor.

  • Incubation: Oocytes are incubated to allow for protein expression.

  • Hormone Treatment: Oocytes are exposed to AVT at a specific concentration (e.g., 10⁻⁸ M).[14]

  • Swelling Assay: Oocytes are transferred to a hypotonic solution, and the rate of swelling (due to water influx through the aquaporins) is monitored by video microscopy. The change in oocyte volume over time is calculated.

  • Data Analysis: The rate of swelling is indicative of the water permeability of the oocyte membrane, reflecting the activity of the expressed aquaporins.

This technique is used to assess the contractile effect of AVT on vascular and non-vascular smooth muscle.[23][24]

Protocol:

  • Tissue Preparation: Isolate tissue of interest (e.g., efferent branchial artery) and cut into rings or strips.[23]

  • Mounting: Mount the tissue in an organ bath containing an appropriate physiological saline solution, aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂) and maintained at a constant temperature.

  • Transducer Attachment: Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record changes in tension.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • AVT Addition: Add cumulative concentrations of AVT to the organ bath to generate a dose-response curve.

  • Data Recording and Analysis: Record the contractile responses. The effective concentration for a half-maximal response (EC₅₀) can be calculated to determine the sensitivity of the tissue to AVT.

Conclusion

[Arg8]-Vasotocin TFA is an indispensable tool for research into the fundamental mechanisms of osmoregulation in non-mammalian vertebrates. Its actions on water and ion transport, mediated by distinct receptor subtypes and signaling pathways, are critical for maintaining fluid homeostasis. The experimental protocols detailed in this guide provide a framework for the continued investigation of AVT's physiological roles. A thorough understanding of the AVT system is not only crucial for comparative physiology but also holds potential for applications in aquaculture and environmental science. Further research, particularly in characterizing the diversity of AVT receptor subtypes and their specific functions, will undoubtedly yield deeper insights into the intricate processes of osmoregulation.

References

An In-depth Technical Guide on [Arg8]-Vasotocin (AVT) Gene Expression and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Arg8]-Vasotocin (AVT) is a neurohypophysial hormone that plays a crucial role in regulating a variety of physiological processes in non-mammalian vertebrates, including osmoregulation, reproduction, and social behavior.[1][2] Its mammalian homolog is arginine vasopressin (AVP). The expression of the AVT gene is tightly controlled by a complex interplay of signaling pathways and transcription factors, making it a key area of research for understanding fundamental neuroendocrine mechanisms and for the development of novel therapeutics targeting these pathways. This guide provides a comprehensive overview of AVT gene expression, its regulation, and the experimental methodologies used to study these processes.

The [Arg8]-Vasotocin Gene

The AVT gene, like its mammalian counterpart, the AVP gene, is typically composed of three exons and two introns.[3] It is expressed predominantly in magnocellular neurons of the preoptic area (POA) and the paraventricular nucleus (PVN) of the hypothalamus.[4] The gene encodes a preprohormone that is subsequently processed into the mature AVT nonapeptide and its associated neurophysin carrier protein.

Regulation of AVT Gene Expression

The transcriptional regulation of the AVT gene is a complex process influenced by a variety of internal and external stimuli. Osmotic stress, dehydration, and sex steroids are potent regulators of AVT gene expression.[1][4][5]

Signaling Pathways

Several signaling pathways have been implicated in the control of AVT gene transcription. The cAMP/PKA pathway is a key positive regulator. Stimuli that increase intracellular cAMP levels, such as forskolin, have been shown to markedly increase transcription from the vasopressin gene promoter.[6][7] This effect is mediated by the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates downstream transcription factors.

Glucocorticoids, on the other hand, exert a negative regulatory effect on vasopressin gene expression. This suppression is dependent on the glucocorticoid receptor (GR) but may not involve direct binding of the GR to a classic glucocorticoid response element (GRE) in the promoter region.[6][7]

The following diagram illustrates the key signaling pathways that regulate AVT gene expression.

AVT_Gene_Regulation_Signaling_Pathway Stimuli Osmotic Stress / Dehydration GPCR G-Protein Coupled Receptor Stimuli->GPCR TonEBP TonEBP Stimuli->TonEBP Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AVT_Gene AVT Gene CREB->AVT_Gene Binds to CRE TonEBP->AVT_Gene Binds to TonE Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor Glucocorticoids->GR GR->AVT_Gene Represses mRNA AVT mRNA AVT_Gene->mRNA Transcription

Caption: Signaling pathways regulating AVT gene expression.
Transcription Factors

Several transcription factors have been identified that bind to the promoter region of the vasopressin/vasotocin (B1584283) gene and modulate its expression.

  • CREB (cAMP Response Element-Binding Protein): This transcription factor is a key mediator of the cAMP/PKA signaling pathway. Upon phosphorylation by PKA, CREB binds to cAMP response elements (CREs) in the AVT gene promoter, leading to increased transcription.[3][6]

  • AP-2 (Activator Protein 2): AP-2 has also been implicated in the positive regulation of vasopressin gene expression.[6][7]

  • GR (Glucocorticoid Receptor): As mentioned, the GR mediates the negative regulation of AVT gene expression by glucocorticoids.[6][7]

  • CREB3L1: This transcription factor has been shown to bind to the AVP gene promoter and regulate its expression, particularly in response to dehydration.[3][8]

  • TonEBP (Tonicity-responsive Enhancer-Binding Protein): TonEBP is activated by hypertonicity and directly binds to the AVP gene promoter to stimulate its transcription in response to dehydration.[9]

Quantitative Analysis of AVT Gene Expression

The following tables summarize quantitative data on AVT mRNA expression from various studies, highlighting the effects of different physiological stimuli.

Table 1: Effect of Dehydration/Osmotic Stress on AVT mRNA Expression

SpeciesTissue/NucleusStimulusDurationFold Change in AVT mRNAReference
ChickenHypothalamusWater deprivation19 hoursUpregulated[1]
ChickenHypothalamus2% NaCl in drinking water2 daysIncreased number of AVT mRNA expressing neurons[4]
ChickenParaventricular Nucleus (PVN)2% NaCl in drinking water4 daysIncreased grains per neuron (in situ hybridization)[4]
RatSupraoptic Nucleus (SON)Salt-loading6 days~7-fold increase[10]
RatParaventricular Nucleus (PVN)Salt-loading6 days~5-fold increase[10]

Table 2: Effect of Sex Steroids on AVT Gene Expression

SpeciesTissue/NucleusTreatmentEffect on AVT mRNAReference
Japanese QuailHypothalamusEstradiol Benzoate (EB)Significant increase[5]
Japanese QuailHypothalamusTestosterone Propionate (TP)Significant increase[5]
Japanese QuailParaventricular Nucleus (PVN)EB or TPIncreased hybridization signal[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study AVT gene expression and regulation.

In Situ Hybridization for AVT mRNA

In situ hybridization (ISH) is a powerful technique to visualize the location of specific mRNA transcripts within tissue sections.

Protocol Overview:

  • Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Post-fix the brain and then cryoprotect in sucrose (B13894) solution before sectioning on a cryostat.

  • Probe Preparation: Synthesize a labeled antisense RNA or oligonucleotide probe complementary to the AVT mRNA sequence. A sense probe should be used as a negative control. Probes can be labeled with radioisotopes (e.g., 35S) or non-radioactive labels (e.g., digoxigenin).[11]

  • Hybridization: Pre-treat the tissue sections to improve probe penetration. Apply the labeled probe in a hybridization buffer and incubate overnight at an appropriate temperature to allow the probe to anneal to the target mRNA.[12]

  • Washing: Perform a series of stringent washes to remove unbound probe.[12]

  • Detection: If using a radioactive probe, expose the slides to autoradiographic film or emulsion. For non-radioactive probes, use an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase) followed by a colorimetric substrate.[12]

  • Analysis: Visualize and quantify the hybridization signal using microscopy and image analysis software.

Quantitative Real-Time PCR (qPCR) for AVT Gene Expression

qPCR is a highly sensitive and quantitative method to measure the abundance of specific mRNA transcripts.

Protocol Overview:

  • RNA Extraction: Dissect the brain region of interest (e.g., hypothalamus) and extract total RNA using a commercial kit or a standard protocol like Trizol extraction.

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and primers (oligo(dT) or random primers).

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers specific for the AVT gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).[13][14]

  • Data Analysis: The qPCR instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target cDNA. Normalize the AVT Ct values to a stably expressed reference gene (e.g., β-actin, GAPDH) to determine the relative expression levels. The 2-ΔΔCt method is commonly used for relative quantification.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

ChIP is a technique used to determine whether a specific protein (e.g., a transcription factor) binds to a specific genomic region (e.g., the AVT gene promoter) in vivo.

Protocol Overview:

  • Cross-linking: Treat cells or tissues with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to shear the DNA into smaller fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody will bind to the protein-DNA complexes.

  • Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA from the immunoprecipitated sample.

  • Analysis: Use qPCR with primers specific for the AVT gene promoter to quantify the amount of promoter DNA that was co-precipitated with the transcription factor. An enrichment of the AVT promoter sequence in the ChIP sample compared to a negative control (e.g., an IgG control) indicates that the transcription factor binds to the AVT promoter.[15]

The following diagram provides a logical workflow for studying AVT gene expression and regulation.

AVT_Experimental_Workflow Hypothesis Hypothesis: Stimulus X regulates AVT gene expression Experiment Experimental Design: - Animal model - Stimulus application (e.g., dehydration) - Time course Hypothesis->Experiment Tissue Tissue Collection: - Brain dissection - Hypothalamus isolation Experiment->Tissue RNA_Analysis RNA Level Analysis Tissue->RNA_Analysis Protein_DNA_Interaction Protein-DNA Interaction Analysis Tissue->Protein_DNA_Interaction qPCR qPCR: Quantify AVT mRNA levels RNA_Analysis->qPCR ISH In Situ Hybridization: Localize AVT mRNA expression RNA_Analysis->ISH Data_Analysis Data Analysis and Interpretation qPCR->Data_Analysis ISH->Data_Analysis ChIP ChIP-qPCR: Identify transcription factor binding to AVT promoter Protein_DNA_Interaction->ChIP ChIP->Data_Analysis Conclusion Conclusion: Elucidate the mechanism of AVT gene regulation Data_Analysis->Conclusion

References

[Arg8]-Vasotocin: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Arg8]-Vasotocin (AVT), a non-mammalian vertebrate neurohypophyseal peptide, stands as a pivotal molecule in the evolutionary history of the vasopressin/oxytocin (B344502) family of hormones.[1][2] As the evolutionary precursor to mammalian arginine vasopressin (AVP), AVT offers a unique lens through which to explore the fundamental physiological processes governed by this peptide family, including osmoregulation, cardiovascular control, and social behavior.[3][4] This technical guide provides an in-depth overview of the discovery and initial characterization of AVT, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its primary signaling pathways.

Discovery and Initial Characterization

First identified in non-mammalian vertebrates, [Arg8]-Vasotocin is structurally homologous to both oxytocin and vasopressin.[3] It is a nonapeptide with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2. The neuroanatomical distribution of AVT-producing neurons is highly conserved across vertebrates, with primary production in the magnocellular and parvocellular neurons of the preoptic area and hypothalamus.[3] From these regions, AVT is transported to the neurohypophysis for release into the bloodstream, and also distributed throughout the central nervous system to modulate a wide array of behaviors.[3]

Initial characterization studies in various non-mammalian species, including fish, amphibians, reptiles, and birds, revealed that AVT possesses a dual functionality, exhibiting both vasopressor and antidiuretic effects, akin to AVP, as well as oxytocic activities, similar to oxytocin.[5][6] This functional duality underscores its ancestral role in vertebrate physiology.

Quantitative Data Presentation

The pharmacological characterization of [Arg8]-Vasotocin has been undertaken across various species and receptor subtypes. The following tables summarize key quantitative data from in vitro studies, providing insights into the binding affinities and functional potencies of AVT and its analogs.

Table 1: Functional Potency (EC50) of [Arg8]-Vasotocin and Related Peptides on Trout (Oncorhynchus mykiss) Efferent Branchial Artery Contraction

PeptideEC50 (nM)
[Arg8]-Vasotocin (AVT) ~10
Arginine Vasopressin (AVP)~30
Oxytocin (OXY)~30
Isotocin (IST)~100
Lysine Vasopressin (LVP)>100

Data adapted from Conklin et al., 1999.[7] The study demonstrates the high potency of AVT in a fish vascular model, comparable to AVP and oxytocin.

Table 2: Relative Agonist Potency of [Arg8]-Vasotocin and Related Peptides at the Taricha granulosa (Newt) V1a-like and Mesotocin (B1516673) Receptors

PeptideV1a-like Receptor (tVTR-1a) Rank-Order PotencyMesotocin Receptor (tMTR) Rank-Order Potency
[Arg8]-Vasotocin (AVT) 1 3
Arginine Vasopressin (AVP)24
Mesotocin (MT)41
Oxytocin (OT)42
Isotocin (IT)55

Data adapted from Searcy et al., 2011.[8] This study highlights the differential selectivity of AVT for its own receptor versus the mesotocin receptor in an amphibian.

Table 3: Biological Activities of [Arg8]-Vasotocin Analogs in Rats

AnalogAnovulatory Activity (relative to AVT)Antidiuretic Activity (relative to AVT)Pressor Activity (relative to AVT)
[1-(3-mercaptopropanoic acid)]-arginine vasotocin (B1584283)3-4x increase3-4x increase~10% change
[1-(3-mercaptopropanoic acid)]-8-ornithine vasotocin10x increase4x reduction~10% increase

Data adapted from a study on synthetic analogs of arginine vasotocin in the rat.[4] This demonstrates how structural modifications can significantly alter the biological activity profile of the parent molecule.

Experimental Protocols

The characterization of [Arg8]-Vasotocin and its receptors relies on a variety of robust in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This protocol is a general framework for competitive binding assays to determine the binding affinity (Ki) of unlabeled ligands for vasotocin receptors.

1. Membrane Preparation:

  • Culture cells expressing the vasotocin receptor of interest (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., [3H]-AVT).

  • Add increasing concentrations of the unlabeled competitor ligand ([Arg8]-Vasotocin or its analogs).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This functional assay measures the activation of Gq/11-coupled vasotocin receptors, which leads to the production of inositol phosphates.

1. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T) in a 96-well plate.

  • Transfect the cells with a plasmid encoding the vasotocin receptor of interest.

2. Ligand Stimulation:

  • After 24-48 hours, replace the culture medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • Add varying concentrations of [Arg8]-Vasotocin or its analogs to the wells.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

3. IP1 Detection:

  • Lyse the cells and perform a competitive immunoassay for IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • In this assay, free IP1 in the cell lysate competes with a labeled IP1 tracer for binding to a specific antibody.

  • The HTRF signal is inversely proportional to the concentration of IP1 produced by the cells.

4. Data Analysis:

  • Plot the HTRF signal against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

CRE-Luciferase Reporter Assay

This assay is used to measure the activation of Gs or Gi-coupled receptors by monitoring changes in cAMP levels.

1. Cell Culture and Transfection:

  • Co-transfect cells (e.g., HEK293) with a plasmid encoding the vasotocin receptor and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).

2. Ligand Stimulation:

  • After 24-48 hours, treat the cells with various concentrations of [Arg8]-Vasotocin or its analogs.

  • Incubate for a sufficient period (e.g., 4-6 hours) to allow for gene expression.

3. Luciferase Activity Measurement:

  • Lyse the cells and add a luciferase substrate.

  • Measure the resulting luminescence using a luminometer.

4. Data Analysis:

  • Plot the luminescence signal against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Signaling Pathways

[Arg8]-Vasotocin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. They can also activate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVT [Arg8]-Vasotocin VT_Receptor Vasotocin Receptor (V1a-like) AVT->VT_Receptor Gq11 Gαq/11 VT_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq/11 signaling pathway of the Vasotocin receptor.

MAPK_ERK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AVT [Arg8]-Vasotocin VT_Receptor Vasotocin Receptor AVT->VT_Receptor G_Protein_Independent G-Protein Independent (β-Arrestin mediated) VT_Receptor->G_Protein_Independent activates Src Src G_Protein_Independent->Src activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, Elk-1) ERK->Transcription_Factors translocates to nucleus and activates Gene_Expression Gene Expression (Cell proliferation, differentiation) Transcription_Factors->Gene_Expression

Caption: MAPK/ERK signaling pathway activated by the Vasotocin receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel [Arg8]-Vasotocin analog.

Experimental_Workflow start Novel [Arg8]-Vasotocin Analog Synthesis binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay In Vitro Functional Assays (e.g., IP1 accumulation, Luciferase) start->functional_assay selectivity Receptor Selectivity Profiling binding_assay->selectivity determine_ec50 Determine EC50 and Emax functional_assay->determine_ec50 determine_ec50->selectivity in_vivo In Vivo Studies (e.g., pressor, antidiuretic assays) selectivity->in_vivo Promising Candidates data_analysis Data Analysis and Lead Candidate Selection in_vivo->data_analysis

Caption: Workflow for the characterization of novel [Arg8]-Vasotocin analogs.

Conclusion

The discovery and initial characterization of [Arg8]-Vasotocin have provided a foundational understanding of the evolution and function of the vasopressin/oxytocin neuropeptide system. As the ancestral molecule, AVT continues to be a valuable tool for comparative endocrinology and pharmacology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic potential of modulating vasotocin signaling pathways. Future investigations into the nuanced pharmacology of AVT and its analogs across a wider range of species will undoubtedly unveil new insights into the intricate roles of these ancient signaling molecules in health and disease.

References

Endogenous functions of [Arg8]-Vasotocin in fish and amphibians

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Endogenous Functions of [Arg8]-Vasotocin in Fish and Amphibians

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Arg8]-Vasotocin (AVT), the non-mammalian vertebrate homolog of arginine vasopressin (AVP), is a highly conserved neuropeptide that plays a pivotal role in regulating a multitude of physiological and behavioral processes in fish and amphibians. Synthesized primarily in the preoptic area of the hypothalamus, AVT acts as both a peripheral hormone released from the neurohypophysis and a central neuromodulator. Its functions are pleiotropic, encompassing osmoregulation, cardiovascular control, reproductive processes, and the modulation of complex social behaviors such as aggression and courtship.[1][2][3] This document provides a comprehensive technical overview of the core endogenous functions of AVT, details common experimental protocols for its study, presents quantitative data from key literature, and illustrates its signaling pathways and functional relationships.

Core Physiological and Behavioral Functions

AVT's actions are mediated by a family of G protein-coupled receptors, broadly classified as V1-type and V2-type receptors, which are distributed in various central and peripheral tissues.[4][5] The activation of these receptors initiates distinct intracellular signaling cascades, leading to diverse, context-dependent outcomes.

Functions in Fish

In teleost fish, AVT is a master regulator of homeostasis and behavior. Its neuroendocrine system provides an integrated control over osmoregulation, reproduction, metabolism, and stress responses.[1][2]

  • Osmoregulation: AVT is fundamental for maintaining salt and water balance, a critical challenge for both freshwater and marine species.[5] In response to hyperosmotic stimuli, AVT secretion increases.[1][2] It exerts an antidiuretic role and is crucial for promoting the extrusion of NaCl from the gills, an action mediated by V1-type receptors.[1][4]

  • Reproduction: The vasotocinergic system is deeply involved in fish reproduction. It modulates courtship and spawning behaviors and is linked to steroidogenesis.[6][7] Brain expression of AVT can be correlated with reproductive status and behaviors.

  • Social Behavior & Aggression: AVT is a potent modulator of social status, territoriality, and aggression.[6] However, its effects are remarkably species- and context-dependent. In some species, higher AVT expression in specific preoptic nuclei is associated with dominant and territorial behavior, while in others, it is linked to subordinate status.[8] Exogenous AVT administration can increase aggressive displays in some fish, while V1a receptor antagonists can block these effects.[9]

Functions in Amphibians

In amphibians, AVT retains its core osmoregulatory functions while also playing a significant role in their characteristic reproductive and social behaviors.[3][10]

  • Osmoregulation and Water Balance: A primary function of AVT in terrestrial amphibians is to regulate water uptake through the skin. By increasing the water permeability of the skin, AVT is essential for rehydration.[11] This action is critical for preventing dehydration in terrestrial environments.

  • Reproduction and Calling Behavior: AVT is a key activator of male reproductive behaviors. It stimulates advertisement calling in numerous frog species, a crucial component of attracting mates.[3][12] Studies have shown that peripheral AVT injections can induce non-calling "satellite" males to begin calling and exhibit territorial behaviors.[12] AVT also influences female proceptive behaviors, such as increasing the speed of phonotaxis towards a male's call.[13]

  • Social Behavior: Beyond reproductive contexts, AVT influences aggression and clasping behaviors.[10][14] Its effects on social signaling can be complex; for instance, AVT has been shown to modulate the production of release calls, which are used to terminate unwanted amplexus.[15]

Quantitative Data on AVT Effects

The following tables summarize quantitative findings from experimental studies investigating the effects of AVT administration in fish and amphibians.

Table 1: Quantitative Effects of Exogenous AVT on Fish Behavior & Physiology
SpeciesAVT Dose / TreatmentTarget Behavior / ParameterObserved EffectCitation
Brachyhypopomus gauderio (Weakly electric fish)1 µ g/gbw Electric Organ Discharge (EOD) RateSignificant and progressive increase in EOD rate over 120 minutes.[9]
Thalassoma bifasciatum (Bluehead wrasse)Intraperitoneal Injection (dose not specified)Aggression towards subordinates (IPs)Non-territorial males: Significantly increased chase frequency and duration. Territorial males: Non-significant trend toward decreasing chase time.[5]
Oncorhynchus mykiss (Rainbow trout)Social subordination (endogenous response)AVT receptor (AVT-R) mRNA expressionSignificant upregulation of AVT-R mRNA in subordinate fish compared to dominant fish.[6]
Table 2: Quantitative Effects of Exogenous AVT on Amphibian Behavior & Physiology
SpeciesAVT Dose / TreatmentTarget Behavior / ParameterObserved EffectCitation
Eleutherodactylus coqui (Coqui frog)Intraperitoneal (i.p.) InjectionAdvertisement Calling in Satellite MalesSignificantly more satellite males commenced calling following AVT injections compared to saline controls.[12]
Hyla versicolor (Gray treefrog)1, 10, and 50 ng (Intracerebroventricular)Female Phonotaxis SpeedSignificantly increased the speed with which females approached an acoustic stimulus. At the 50 ng dose, average speed was doubled.[13]
Physalaemus pustulosus (Túngara frog)25 mg (i.p. injection)Latency to Choose (Phonotaxis)Tended to decrease the time it took for females to move towards an acoustic stimulus.[16]
Bufo marinus (Cane toad)100 and 300 pmol/kg (i.v. injection)Cutaneous Blood Flow (GsAc)Decreased GsAc by 39% and 63%, respectively, indicating vasoconstriction at higher doses.[11]
Hyla versicolor (Gray treefrog)50 and 100 ng (ICV) of Manning Compound (AVT antagonist)Female PhonotaxisSignificantly inhibited phonotaxis behavior.[13]

Signaling Pathways and Logical Diagrams

AVT's effects are initiated by binding to specific receptors on target cells. The primary receptor subtypes are the V1a-type, which signals through the phospholipase C pathway, and the V2-type, which signals through the adenylyl cyclase pathway.

AVT_Signaling_Pathways Generalized AVT Signaling Pathways cluster_V1a V1a-type Receptor Pathway cluster_V2 V2-type Receptor Pathway AVT_V1a AVT V1aR V1a Receptor AVT_V1a->V1aR Gq11 Gq/11 V1aR->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Response_V1a Physiological Response (e.g., Smooth Muscle Contraction, Glycogenolysis) Ca_release->Response_V1a PKC->Response_V1a AVT_V2 AVT V2R V2 Receptor AVT_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response_V2 Physiological Response (e.g., Aquaporin Insertion, Hormone Synthesis) PKA->Response_V2

Caption: AVT signaling via V1a (Gq-coupled) and V2 (Gs-coupled) receptors.

Pleiotropic_Effects Pleiotropic Functions of AVT center AVT System (Hypothalamus - POA) osmo Osmoregulation center->osmo Peripheral Release cardio Cardiovascular Control center->cardio repro Reproductive Behaviors center->repro Central Neuromodulation social Social Behaviors center->social kidney Kidney: Water Reabsorption osmo->kidney gill Gills / Skin: Ion/Water Transport osmo->gill vessels Blood Vessels: Vasoconstriction cardio->vessels heart Heart: Cardiac Output cardio->heart courtship Courtship & Calling repro->courtship clasping Clasping (Amplexus) repro->clasping aggression Aggression & Territoriality social->aggression status Social Status social->status

Caption: Central and peripheral effects of the AVT system in vertebrates.

Experimental Protocols

Investigating the function of AVT requires a range of specialized techniques, from quantifying the peptide itself to manipulating its activity in live animals.

Quantification of AVT

A. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay used to quantify AVT levels in plasma, pituitary, or brain homogenates.[17]

  • Principle: A competitive ELISA is often used. A microplate is coated with an AVT-specific antibody. Samples containing unknown amounts of AVT are added along with a known amount of enzyme-labeled AVT (e.g., AVT-HRP conjugate). The native AVT from the sample competes with the labeled AVT for binding to the antibody. After washing, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of AVT in the sample.[8][18]

  • Generalized Protocol:

    • Coating: Coat 96-well microplate wells with anti-AVT antibody diluted in coating buffer. Incubate overnight at 4°C.

    • Washing: Wash plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

    • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

    • Competition: Add standards and samples to the wells, followed immediately by the enzyme-conjugated AVT. Incubate for 2-4 hours at room temperature.

    • Washing: Repeat the washing step to remove unbound reagents.

    • Detection: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.

    • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to halt the reaction.

    • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Analysis: Generate a standard curve and calculate the AVT concentration in the samples.

B. High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (LC-MS), provides a highly sensitive and specific method for separating and quantifying AVT.[13]

  • Principle: Tissue or plasma extracts are injected into an HPLC system. The sample travels through a column (e.g., C18 reverse-phase) with a liquid mobile phase. Peptides like AVT separate based on their physicochemical properties. The eluent can be directed to a mass spectrometer for precise identification and quantification based on mass-to-charge ratio.[10][12]

  • Generalized Protocol:

    • Sample Preparation: Homogenize brain tissue or pituitary in an extraction solution (e.g., 10% acetic acid in methanol). Centrifuge to pellet debris and collect the supernatant.[12]

    • Solid Phase Extraction (SPE): Clean up and concentrate the peptide extract using an SPE cartridge (e.g., C18).

    • Chromatographic Separation: Inject the cleaned sample onto a reverse-phase HPLC column. Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) in an aqueous solvent.[13]

    • Detection & Quantification: Monitor the column effluent with a UV detector or, for higher specificity, a mass spectrometer. Quantify AVT by comparing its peak area to that of a known standard.

Analysis of Gene Expression

In Situ Hybridization (ISH)

ISH is used to visualize the location of AVT mRNA expression within specific brain nuclei.[4][11]

  • Principle: A labeled antisense RNA probe, complementary to the AVT mRNA sequence, is hybridized to tissue sections. The probe is labeled with a molecule like digoxigenin (B1670575) (DIG). An antibody against the label, conjugated to an enzyme (e.g., alkaline phosphatase), is then applied. Finally, a chromogenic substrate is added, which precipitates as a colored product at the site of mRNA expression.[9][19]

  • Generalized Protocol:

    • Tissue Preparation: Perfuse the animal and fix the brain in 4% paraformaldehyde (PFA). Cryoprotect in sucrose (B13894) solution, then freeze and cut into thin sections (e.g., 14-20 µm) on a cryostat.

    • Probe Synthesis: Synthesize a DIG-labeled antisense RNA probe from a linearized plasmid containing the AVT cDNA template using in vitro transcription.

    • Pre-hybridization: Treat sections with proteinase K to improve probe penetration, followed by re-fixation and acetylation to reduce background. Pre-hybridize in hybridization buffer.

    • Hybridization: Apply the DIG-labeled probe diluted in hybridization buffer to the sections and incubate overnight at a high temperature (e.g., 65-70°C).

    • Post-Hybridization Washes: Perform a series of high-stringency washes in SSC buffer to remove non-specifically bound probe. Treat with RNase A to digest any remaining single-stranded probe.

    • Immunodetection: Block non-specific sites, then incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Color Development: Wash and apply a substrate solution like NBT/BCIP. Allow the color reaction to proceed in the dark until the desired signal intensity is reached.

    • Imaging: Mount the slides and visualize the resulting purple/blue precipitate under a microscope.

Functional Manipulation

Intracerebroventricular (ICV) Injection

ICV injections are used to deliver AVT, its antagonists, or other agents directly into the brain's ventricular system, bypassing the blood-brain barrier to assess their central effects on behavior.[7][20]

  • Principle: An animal is anesthetized, and a small hole is drilled in the skull at precise stereotaxic coordinates corresponding to a brain ventricle. A microsyringe is used to slowly infuse a small volume of the test substance.[21]

  • Generalized Protocol:

    • Anesthesia: Anesthetize the animal (e.g., with MS-222 for fish/amphibians).

    • Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a small incision to expose the skull.

    • Craniotomy: Using a micro-drill, carefully create a small burr hole over the target ventricle.

    • Injection: Load a Hamilton syringe with the injection solution (e.g., AVT dissolved in saline, often with a dye for verification). Lower the needle to the correct depth and infuse the solution slowly (e.g., 100 nL/min).

    • Recovery: Leave the needle in place for a few minutes to prevent backflow, then slowly retract it. Suture the incision and allow the animal to recover before behavioral testing.

Experimental_Workflow Workflow: Testing AVT's Effect on Amphibian Calling Behavior acclimate Acclimation (Animal housing and habituation) pre_test Pre-Test Observation (Baseline calling rate) acclimate->pre_test grouping Random Assignment to Groups pre_test->grouping group_avt Treatment Group: AVT Injection (i.p. or ICV) grouping->group_avt Group 1 group_control Control Group: Saline Injection grouping->group_control Group 2 post_test Post-Injection Behavioral Assay (Record calling behavior for X hours) group_avt->post_test group_control->post_test data_analysis Data Analysis (Quantify calls, latency, duration) post_test->data_analysis stats Statistical Comparison (e.g., t-test, ANOVA) data_analysis->stats conclusion Conclusion (Determine effect of AVT on calling) stats->conclusion

Caption: A typical experimental workflow for behavioral pharmacology studies.

References

Methodological & Application

Application Notes and Protocols for [Arg8]-Vasotocin TFA in In Vitro Neuronal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Arg8]-Vasotocin (AVT) is a nonapeptide hormone, structurally related to vasopressin and oxytocin, that plays a crucial role as a neurotransmitter and neuromodulator in the central nervous system.[1] The trifluoroacetate (B77799) (TFA) salt of AVT is a common formulation used in research to ensure stability and solubility. These application notes provide detailed protocols for the preparation and use of [Arg8]-Vasotocin TFA in in vitro neuronal studies, summarize its effects on neuronal activity, and delineate its primary signaling pathway.

Data Presentation: Quantitative Effects of [Arg8]-Vasotocin on Neuronal and Cellular Activity

The following table summarizes the quantitative data on the effects of [Arg8]-Vasotocin from various in vitro studies.

ParameterCell Type/PreparationConcentration/DoseObserved EffectReference
Neuronal Firing RateIsolated rat suprachiasmatic nuclei neurons1 µM (two-minute pulse)40.6% of neurons showed an increase in firing rate.[2][2]
Membrane Current ElicitationXenopus laevis oocytes expressing the AVT receptorEC50 = 13 nMElicitation of membrane currents.[2][2]
Glycogen (B147801) Phosphorylase α ActivityRat hepatocytesEC50 = 0.5 nMStimulation of glycogen phosphorylase α activity.
Phosphate (B84403) Incorporation into PhosphatidylinositolRat hepatocytesEC50 = 6.3 nMStimulation of phosphate incorporation.
Neuronal ExcitationRostroventrolateral reticular nucleus neurons in rat tissue slices10⁻⁸–10⁻⁶ MDose-dependent excitation.

Signaling Pathway of [Arg8]-Vasotocin in Neurons

[Arg8]-Vasotocin primarily exerts its effects on neurons through the V1a receptor, a G protein-coupled receptor (GPCR). The activation of the V1a receptor initiates a well-defined intracellular signaling cascade.

AVT_Signaling_Pathway AVT [Arg8]-Vasotocin (AVT) V1aR V1a Receptor (GPCR) AVT->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Neuronal_Effects Downstream Neuronal Effects: - Increased Excitability - Neurotransmitter Release - Gene Expression Ca2->Neuronal_Effects Acts as second messenger for PKC->Neuronal_Effects Phosphorylates targets leading to

Caption: AVT Signaling Pathway in Neurons.

Upon binding of AVT to the V1a receptor, the associated Gq protein is activated. This activation stimulates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels cooperatively activate Protein Kinase C (PKC). These signaling events culminate in various downstream neuronal effects, including increased neuronal excitability, modulation of neurotransmitter release, and changes in gene expression.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a stock solution of this compound for use in in vitro neuronal studies.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming on the peptide.

  • Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water. For example, to prepare a 1 mM stock solution, add the appropriate volume of water based on the amount of peptide in the vial (refer to the manufacturer's datasheet for the molecular weight).

  • Solubilization: Gently vortex the tube to dissolve the peptide. If the peptide does not fully dissolve, sonication in an ultrasonic bath for a short period can aid in solubilization.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the peptide.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro Neuronal Culture Treatment with this compound

This protocol outlines a general procedure for treating cultured neurons with this compound to assess its effects on neuronal activity.

Materials:

  • Cultured neurons (e.g., primary hippocampal, cortical, or a suitable neuronal cell line)

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS) or appropriate vehicle control

  • Incubator (37°C, 5% CO₂)

  • Apparatus for measuring neuronal activity (e.g., multi-electrode array, patch-clamp setup)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Neuronal Culture Baseline Record Baseline Activity Culture->Baseline Prepare_AVT Prepare AVT Working Solution Add_AVT Add AVT or Vehicle Prepare_AVT->Add_AVT Baseline->Add_AVT Incubate Incubate Add_AVT->Incubate Record_Post Record Post-Treatment Activity Incubate->Record_Post Analyze Analyze Data Record_Post->Analyze

Caption: In Vitro Neuronal Treatment Workflow.

Procedure:

  • Cell Culture: Maintain neuronal cultures under standard conditions until they reach the desired maturity for experimentation.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentrations (e.g., in the range of 10 nM to 10 µM) in pre-warmed complete cell culture medium or an appropriate recording buffer. Also, prepare a vehicle control solution using the same final concentration of the solvent used for the stock solution (e.g., sterile water).

  • Baseline Recording: Before applying the treatment, record the baseline neuronal activity for a sufficient period to establish a stable baseline.

  • Treatment Application: Carefully remove a portion of the culture medium and replace it with the medium containing the desired concentration of this compound or the vehicle control. Ensure gentle application to avoid mechanical stress to the neurons.

  • Incubation: Return the culture dish to the incubator for the desired treatment duration. The incubation time will vary depending on the specific experimental goals.

  • Post-Treatment Recording: After the incubation period, record the neuronal activity again to assess the effects of the this compound treatment.

  • Data Analysis: Analyze the recorded data to quantify changes in neuronal activity parameters such as firing rate, burst frequency, and synaptic events. Compare the effects of different concentrations of this compound to the vehicle control to determine the dose-response relationship.

References

Application Notes and Protocols for [Arg8]-Vasotocin TFA Administration in In Vivo Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Arg8]-Vasotocin (AVT), the non-mammalian homolog of arginine vasopressin (AVP), is a neuropeptide that plays a crucial role in regulating a wide array of social behaviors across vertebrates. These behaviors include aggression, courtship, social bonding, and stress responses. The trifluoroacetate (B77799) (TFA) salt of AVT is a common formulation used in research due to its stability and solubility. These application notes provide an overview of the in vivo administration of AVT TFA for behavioral assays, detailing experimental protocols and summarizing key quantitative findings from published studies.

Data Presentation: Quantitative Effects of AVT Administration on Behavior

The following tables summarize the dose-dependent effects of AVT administration on various behavioral paradigms across different species.

Table 1: Effects of AVT on Exploratory and Anxiety-Related Behaviors in Rodents

SpeciesAdministration RouteAVT DoseBehavioral TestKey FindingsReference
RatIntraventricular0.4 µgHole BoardIncreased number of hole visits, decreased duration per visit (light phase).[1][1]
RatPeripineal Infusion10⁻⁴ pgHole BoardDecreased number of hole visits, increased duration per visit (dark phase).[1][1]
RatNot SpecifiedNot SpecifiedOpen FieldIncreased latency to move, decreased freezing, increased exploration of the central area.[2]

Table 2: Effects of AVT on Reproductive and Social Behaviors

SpeciesAdministration RouteAVT DoseBehavioral ParadigmKey FindingsReference
Newt (Taricha granulosa)Intracerebroventricular (ICV)0.1 µgAmplectic ClaspingStimulation of sexual behavior (amplectic clasping).
White Perch (Morone americana)Intracerebroventricular (ICV)Low dosagesCourtship 'Attending'Significantly increased attending behavior.
Túngara Frog (Physalaemus pustulosus)Intraperitoneal (IP)25 µgVocalizationIncreased probability of calling.
Starling (Sturnus vulgaris)Subcutaneous1 µg, 4 µgCrowding-Induced AggressionAttenuated the increase in aggressive behaviors.
Clownfish (Amphiprion ocellaris)Intraperitoneal (IP)Not Specified (V1a antagonist)Aggressive ContestManning compound (V1a antagonist) significantly reduced aggression.
Tiger Puffer (Takifugu rubripes)Intraperitoneal (IP)100 pmol/g BWFeeding/AnxietyDecreased food consumption and enhanced thigmotaxis (anxiety-like behavior).

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Administration of AVT in Rodents for Exploratory Behavior Analysis

Objective: To assess the effects of centrally administered AVT on exploratory behavior in rats using a hole-board test.

Materials:

  • [Arg8]-Vasotocin TFA

  • Sterile saline (0.9%)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Cannula and tubing

  • Hole-board apparatus

  • Animal subjects (rats)

Procedure:

  • Animal Preparation: Acclimatize male rats to the housing conditions for at least one week before surgery. House them individually to prevent social stress.

  • Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a permanent guide cannula into the lateral ventricle. Allow the animals to recover for at least one week post-surgery.

  • AVT Solution Preparation: Dissolve AVT TFA in sterile saline to the desired concentration (e.g., 0.4 µg/µL).

  • Infusion: On the day of the experiment, gently restrain the rat and connect an infusion pump to the internal cannula via tubing. Infuse a specific volume of the AVT solution (e.g., 1 µL) into the lateral ventricle over a period of one minute. A control group should receive a saline infusion.

  • Behavioral Testing: Immediately after the infusion, place the rat in the center of the hole-board apparatus. Record its behavior for a set period (e.g., 10 minutes).

  • Data Analysis: Score the following parameters: number of head dips into the holes, duration of each head dip, latency to the first head dip, and locomotor activity. Compare the results between the AVT-treated and control groups using appropriate statistical tests.

Protocol 2: Intraperitoneal (IP) Administration of AVT in Fish for Aggression Studies

Objective: To evaluate the role of AVT signaling in aggressive behavior in fish.

Materials:

  • This compound or a V1a receptor antagonist (e.g., Manning compound)

  • Sterile saline (0.9%)

  • Tuberculin syringes with fine-gauge needles

  • Experimental tanks

  • Animal subjects (e.g., male clownfish)

Procedure:

  • Animal Preparation: House fish individually for a period of acclimatization.

  • Drug Preparation: Dissolve the AVT TFA or antagonist in sterile saline to the desired concentration.

  • Injection: Net the fish and hold it gently, ventral side up. Inject the prepared solution intraperitoneally in the region posterior to the pectoral fin. A control group should receive a saline injection. The volume should be appropriate for the size of the fish.

  • Behavioral Observation: Pair the injected fish with a size-matched conspecific in a neutral experimental tank.

  • Data Collection: Observe and record aggressive and submissive behaviors for a defined period (e.g., 10-90 minutes). Quantify behaviors such as chases, bites, and displays.

  • Data Analysis: Compare the frequency and duration of aggressive behaviors between the treated and control groups. In studies using an antagonist, a reduction in aggression is expected.

Visualizations

AVT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVT [Arg8]-Vasotocin (AVT) V1aR V1a Receptor AVT->V1aR Binds to G_protein Gq/11 Protein V1aR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK Pathway Ca_release->MAPK_pathway Influences PKC->MAPK_pathway Activates Gene_expression Altered Gene Expression (e.g., c-Fos) MAPK_pathway->Gene_expression Leads to Behavioral_output Modulation of Social Behavior Gene_expression->Behavioral_output Results in

Caption: Generalized AVT signaling pathway via the V1a receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_test Testing Phase cluster_analysis Analysis Phase A1 Animal Acclimatization & Baseline Observation B1 Animal Grouping (Control vs. Treatment) A1->B1 A2 Preparation of AVT-TFA Solution B2 AVT-TFA Administration (e.g., ICV, IP, SC) A2->B2 B1->B2 C1 Introduction to Behavioral Paradigm B2->C1 C2 Video Recording & Behavioral Scoring C1->C2 D1 Data Compilation & Statistical Analysis C2->D1 D2 Interpretation of Results D1->D2

Caption: Standard experimental workflow for in vivo AVT behavioral assays.

References

The Application of [Arg8]-Vasotocin TFA in Patch-Clamp Electrophysiology: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Arg8]-Vasotocin (AVT), also known as Arginine Vasotocin, is a nonapeptide hormone that is the non-mammalian vertebrate homolog of Arginine Vasopressin (AVP).[1][2] It plays a crucial role in regulating social behaviors, osmoregulation, and cardiovascular function.[1][2] In neuroscience, AVT and its mammalian counterpart AVP are recognized as significant neuromodulators, exerting profound effects on neuronal excitability and synaptic transmission. The patch-clamp technique, the gold standard for investigating ion channel function and synaptic events, is an indispensable tool for elucidating the cellular mechanisms of AVT action.[3][4] This document provides detailed application notes and protocols for the use of [Arg8]-Vasotocin TFA in patch-clamp electrophysiology studies.

Mechanism of Action and Signaling Pathways

AVT primarily exerts its effects through the activation of V1a-type receptors, which are G-protein coupled receptors (GPCRs).[5][6][7][8] Upon binding, the V1a receptor typically couples to Gαq/11, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messenger pathways can modulate the activity of various ion channels, leading to changes in neuronal excitability.[9][10]

In some neuronal populations, AVT has been shown to:

  • Depress potassium (K+) conductances: This leads to membrane depolarization and increased neuronal firing. Specifically, inwardly rectifying potassium (Kir) channels, including Kir2 and GIRK channels, have been identified as targets.[7][9]

  • Activate non-specific cationic currents: This also contributes to membrane depolarization and neuronal excitation.[10]

  • Modulate synaptic transmission: AVT can enhance GABAergic transmission by depolarizing interneurons and increasing GABA release.[5] Conversely, it can also reduce inhibitory postsynaptic currents (IPSCs) at certain synapses.[11][12]

Below is a diagram illustrating the primary signaling pathway of [Arg8]-Vasotocin via the V1a receptor.

AVT_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq11 Gαq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates AVT [Arg8]-Vasotocin (AVT) AVT->V1aR Gq11->PLC activates Ion_Channel Ion Channel Modulation PKC->Ion_Channel modulates Ca_release->Ion_Channel modulates Neuronal_Response Altered Neuronal Excitability & Synaptic Transmission Ion_Channel->Neuronal_Response

Caption: Signaling pathway of [Arg8]-Vasotocin via the V1a receptor.

Quantitative Data Summary

The following tables summarize quantitative data from patch-clamp studies investigating the effects of AVT and its analogs.

Table 1: Effective Concentrations and Receptor Pharmacology

CompoundPreparationConcentrationReceptorEffectReference
Arginine Vasopressin (AVP)Rat Hippocampal Slices0.3 µMV1aMembrane depolarization of interneurons[5]
Arginine Vasopressin (AVP)Mouse Accessory Olfactory Bulb Slices0.2 nMV1aReduction of inhibitory postsynaptic currents (IPSCs)[11][12]
[Phe2,Orn8]-vasotocin (V1 agonist)Neonatal Rat Spinal Cord Slices10 nM - 3 µMV1Inward currents in motoneurons and interneurons[7]
Arginine Vasotocin (AVT)Rat Suprachiasmatic Nucleus SlicesDose-dependentV1-likeNeuronal excitation[6]
Manning compound (V1a antagonist)Mouse Accessory Olfactory Bulb Slices1 nMV1aBlockade of AVP-induced IPSC reduction[11][12]

Table 2: Electrophysiological Effects of AVT/AVP Application

ParameterCell TypeBaseline ValueValue after AVP/AVTChangeReference
Resting Membrane PotentialRat CA1 Interneurons-63.8 ± 1.8 mV-58.8 ± 2.6 mVDepolarization[5]
Membrane ConductanceNeonatal Rat MotoneuronsNot specifiedReduced by 25%Decrease[7]
Reversal Potential of AVP-induced currentNeonatal Rat MotoneuronsNot applicable~ -100 mVCorresponds to K+[7]
sIPSC FrequencyRat CA1 Pyramidal NeuronsNot specifiedIncreasedIncrease[5]
Evoked IPSC AmplitudeMouse Mitral CellsNot specifiedSignificantly reducedDecrease[11][12]

Experimental Protocols

This section outlines a generalized protocol for performing whole-cell patch-clamp recordings to investigate the effects of this compound on neuronal activity. This protocol is a composite based on methodologies reported in the literature.[5][7][11][13]

Materials and Solutions

1. Artificial Cerebrospinal Fluid (aCSF)

  • Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose.

  • Preparation: Dissolve salts in ultrapure water. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before and during the experiment to maintain pH at ~7.4. Osmolarity should be adjusted to ~310 mOsm.

2. Intracellular (Pipette) Solution

  • For Voltage-Clamp (recording postsynaptic currents):

    • Composition (in mM): 100 Cesium Gluconate, 0.6 EGTA, 5 MgCl2, 8 NaCl, 2 ATP-Na2, 0.3 GTP-Na, 40 HEPES, 1 QX-314.

    • Preparation: Adjust pH to 7.3 with CsOH. Osmolarity should be ~290 mOsm. QX-314 is included to block voltage-gated sodium channels intracellularly.

  • For Current-Clamp (recording membrane potential and firing):

    • Composition (in mM): 130 K-Gluconate, 5 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Na2, 0.3 GTP-Na.

    • Preparation: Adjust pH to 7.3 with KOH. Osmolarity should be ~290 mOsm.

3. This compound Stock Solution

  • Prepare a high-concentration stock solution (e.g., 1 mM) in sterile, ultrapure water.

  • Aliquot into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution to the final desired concentration in aCSF immediately before application.

Experimental Workflow

The following diagram outlines the key steps in a typical patch-clamp experiment using [Arg8]-Vasotocin.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Slice_Prep 1. Brain Slice Preparation Solution_Prep 2. Prepare aCSF and Intracellular Solution Slice_Prep->Solution_Prep AVT_Prep 3. Prepare AVT Solution Solution_Prep->AVT_Prep Cell_ID 4. Identify Target Neuron AVT_Prep->Cell_ID Giga_Seal 5. Obtain Giga-ohm Seal Cell_ID->Giga_Seal Whole_Cell 6. Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline 7. Record Baseline Activity Whole_Cell->Baseline AVT_App 8. Bath Apply AVT Baseline->AVT_App Record_Effect 9. Record AVT Effect AVT_App->Record_Effect Washout 10. Washout Record_Effect->Washout Data_Analysis 11. Analyze Data Washout->Data_Analysis Conclusion 12. Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental workflow for a patch-clamp study of AVT.

Detailed Protocol Steps
  • Brain Slice Preparation:

    • Anesthetize the animal (e.g., rat or mouse) according to approved institutional guidelines.

    • Perfuse transcardially with ice-cold, oxygenated slicing solution (a modified aCSF with higher MgCl2 and lower CaCl2).

    • Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region using a vibratome in ice-cold slicing solution.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.[5]

  • Recording Setup:

    • Transfer a single slice to the recording chamber on the microscope stage.

    • Continuously perfuse the slice with oxygenated aCSF at a rate of 1-2 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution.

    • Visually identify target neurons using infrared differential interference contrast (IR-DIC) microscopy.[5]

  • Whole-Cell Recording:

    • Approach the target neuron with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance ( >1 GΩ) seal.[13][14]

    • After establishing a stable giga-ohm seal, apply a brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Switch the amplifier to the desired mode (voltage-clamp or current-clamp) and allow the cell to stabilize for 5-10 minutes.

  • Data Acquisition:

    • Baseline Recording: Record stable baseline activity for at least 5-10 minutes. In voltage-clamp, this may involve recording spontaneous or evoked postsynaptic currents. In current-clamp, this involves recording the resting membrane potential and firing activity.[5][11]

    • AVT Application: Switch the perfusion line to aCSF containing the desired concentration of this compound.

    • Effect Recording: Continuously record the neuronal activity during AVT application until a stable effect is observed.

    • Washout: Switch the perfusion back to the control aCSF to determine if the effects of AVT are reversible.

  • Data Analysis:

    • Analyze changes in membrane potential, input resistance, firing frequency, and action potential properties in current-clamp recordings.

    • Analyze changes in the frequency, amplitude, and kinetics of postsynaptic currents in voltage-clamp recordings.

    • Use appropriate statistical tests to determine the significance of the observed effects.

Conclusion

This compound is a potent neuromodulator that can be effectively studied using patch-clamp electrophysiology. By carefully designing experiments and following established protocols, researchers can uncover the specific ion channels and synaptic mechanisms through which AVT modulates neuronal circuits. This information is critical for understanding its role in physiology and behavior and for the development of novel therapeutics targeting vasotocin/vasopressin receptor systems.

References

Application Notes and Protocols for Immunohistochemical Staining of [Arg8]-Vasotocin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Arg8]-Vasotocin (AVT), also known as Arginine Vasotocin (B1584283), is a neurohypophysial hormone that plays a crucial role in regulating water balance, osmotic homeostasis, and social and sexual behaviors in non-mammalian vertebrates.[1] In mammals, its homolog, Arginine Vasopressin (AVP), has similar functions. The physiological actions of AVT are mediated by specific G-protein coupled receptors (GPCRs).[2][3] This document provides a detailed protocol for the immunohistochemical (IHC) localization of AVT receptors in tissue sections. The provided methodology is a synthesis of established protocols for related vasotocin and vasopressin receptors and should be optimized for specific tissues and antibody combinations.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from published immunohistochemistry protocols for vasotocin and related vasopressin receptors. These values should serve as a starting point for protocol optimization.

ParameterValue/RangeSpecies/TissueReceptor TypeCitation
Primary Antibody Dilution 1:500 - 1:7500Chicken PituitaryVT2 Receptor[2]
1:300Rat Brain (cultured cells)V1b Receptor[4]
1:1000Mouse ColonAVPR1A[5]
Primary Antibody Incubation 40–45 hours at 4°CChicken PituitaryVT2 Receptor[2]
Overnight at 4°CMouse ColonAVPR1A[5]
At least 60 minutes at 37°CGeneral IHC-
Secondary Antibody Dilution 3 µg/mlChicken Pituitary-[2]
Secondary Antibody Incubation 1 hour at room temperatureChicken Pituitary-[2]
30 minutes at 37°CGeneral IHC-
Permeabilization 0.4% Triton X-100 for 20-30 minChicken PituitaryVT2 Receptor[2]
Blocking 5% Normal Goat/Horse Serum for 30 minChicken PituitaryVT2 Receptor[2]
5% Donkey Serum for 20 minMouse ColonAVPR1A[5]
Antigen Retrieval Heat-induced (e.g., microwave)General IHC-
Fixation 4% ParaformaldehydeChicken Pituitary Cells, Rat BrainVT2, V1b Receptors[2][4]

Experimental Workflow

The following diagram outlines the major steps in the immunohistochemistry protocol for AVT receptors.

IHC_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_vis Visualization Tissue_Collection Tissue Collection & Fixation Embedding Paraffin (B1166041) Embedding Tissue_Collection->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Non-Specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chromogenic/Fluorescent) Secondary_Ab->Detection Counterstaining Counterstaining Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Microscopy Microscopy & Imaging Dehydration_Mounting->Microscopy

Caption: General workflow for immunohistochemical staining.

[Arg8]-Vasotocin Receptor Signaling Pathway

AVT binds to G-protein coupled receptors, which can activate the phosphoinositide signaling pathway.[6]

AVT_Signaling AVT [Arg8]-Vasotocin (AVT) AVTR AVT Receptor (GPCR) AVT->AVTR Binding G_Protein Gq/11 Protein AVTR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: AVT receptor phosphoinositide signaling pathway.

Detailed Immunohistochemistry Protocol

This protocol is a general guideline and requires optimization for your specific experimental conditions.

1. Tissue Preparation

  • Fixation: Immediately after dissection, fix fresh tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 24 hours at 4°C.

  • Dehydration: Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 80%, 95%, 100%) and clear with xylene.

  • Embedding: Embed the tissue in paraffin wax.

  • Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged slides.

  • Drying: Dry the slides overnight at 37°C.

2. Deparaffinization and Rehydration

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate sections by immersing them in a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

3. Antigen Retrieval

  • Immerse slides in a heat-stable antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).

  • Heat the solution in a microwave or water bath to 95-100°C for 10-20 minutes.

  • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

  • Wash slides twice with PBS for 5 minutes each.

4. Peroxidase and Non-Specific Binding Block

  • To quench endogenous peroxidase activity (for chromogenic detection using HRP), incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes at room temperature.[2]

  • Wash slides three times with PBS for 5 minutes each.

  • Incubate sections in a blocking solution (e.g., 5% normal serum from the same species as the secondary antibody in PBS with 0.2% Triton X-100) for 30-60 minutes at room temperature to block non-specific antibody binding.[2]

5. Primary Antibody Incubation

  • Dilute the primary antibody against the AVT receptor in the blocking solution to its optimal concentration (start with the manufacturer's recommendation or a dilution of 1:1000).

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation

  • Wash slides three times with PBS for 5 minutes each.

  • Incubate sections with a biotinylated or fluorophore-conjugated secondary antibody, diluted in blocking solution according to the manufacturer's instructions, for 1-2 hours at room temperature.

7. Detection

  • For Chromogenic Detection (e.g., ABC method):

    • Wash slides three times with PBS for 5 minutes each.

    • Incubate with Avidin-Biotin-Peroxidase Complex (ABC) reagent for 30-60 minutes at room temperature.

    • Wash slides three times with PBS for 5 minutes each.

    • Develop the color by incubating with a peroxidase substrate solution (e.g., DAB) until the desired stain intensity is reached.

    • Stop the reaction by rinsing with distilled water.

  • For Fluorescent Detection:

    • Wash slides three times with PBS for 5 minutes each.

8. Counterstaining

  • Counterstain with a suitable nuclear stain, such as hematoxylin (B73222) for chromogenic detection or DAPI for fluorescent detection.

  • Wash gently with tap water.

9. Dehydration and Mounting

  • Dehydrate the sections through a graded series of ethanol and clear in xylene (for chromogenic detection).

  • Mount a coverslip using a permanent mounting medium.

10. Visualization

  • Examine the slides under a light or fluorescence microscope and capture images.

Troubleshooting

For common issues such as weak or no staining, high background, or non-specific staining, refer to standard IHC troubleshooting guides. Key factors to optimize include primary antibody concentration, incubation times, and the antigen retrieval method.

References

Application Notes: In Situ Hybridization for Localization of [Arg8]-Vasotocin (AVT) mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the localization of [Arg8]-Vasotocin (AVT) mRNA in tissue sections using in situ hybridization (ISH). AVT, the non-mammalian vertebrate homolog of vasopressin, is a key neuropeptide involved in regulating social behaviors and physiological processes.[1] Visualizing the spatial distribution of AVT mRNA is crucial for understanding its synthesis and regulation in response to various stimuli, which is of significant interest in neuroscience and drug development.

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular context of tissues.[2] This method is invaluable for identifying which cells are actively transcribing the AVT gene. Both radioactive and non-radioactive ISH methods can be employed, each with distinct advantages. Radioactive ISH offers high sensitivity, while non-radioactive methods, such as those using digoxigenin (B1670575) (DIG)-labeled probes, provide excellent cellular resolution and a safer, more rapid workflow.[2][3]

Principle of the Method

The core principle of ISH involves the hybridization of a labeled nucleic acid probe (complementary to the AVT mRNA sequence) to the target mRNA within fixed tissue sections. The probe, labeled with either a radioisotope or a hapten like digoxigenin, can then be detected. Radioactive signals are typically visualized by autoradiography, while non-radioactive probes are detected immunocytochemically.

Quantitative Data Summary

Quantitative analysis of ISH signals allows for the assessment of changes in AVT mRNA expression levels under different experimental conditions. Below are examples of quantitative data from studies on vasopressin (the mammalian homolog of AVT), which demonstrate the utility of this approach.

Experimental ConditionBrain RegionFold Change in mRNAMethodReference
6-day salt-loadingSupraoptic Nucleus (SON)~7-fold increaseNorthern & In Situ Hybridization[4]
6-day salt-loadingParaventricular Nucleus (PVN)~5-fold increaseNorthern & In Situ Hybridization[4]
Acute salt load (30 min)Supraoptic Nucleus (SON)2.6-fold increase (intronic probe)In Situ Hybridization[5]
Chronic haloperidol (B65202) treatmentStriatum50 +/- 6% increase in optical densityNon-radioactive ISH[6]
DehydrationSupraoptic & Paraventricular Nuclei~2-fold increaseIn Situ Hybridization[7]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the biological context of AVT, the following diagrams have been generated.

experimental_workflow cluster_prep Tissue Preparation cluster_probe Probe Preparation cluster_ish In Situ Hybridization cluster_detection Signal Detection cluster_analysis Analysis tissue_collection Tissue Collection fixation Fixation (e.g., 4% PFA) tissue_collection->fixation cryoprotection Cryoprotection (e.g., Sucrose) fixation->cryoprotection sectioning Cryosectioning cryoprotection->sectioning prehybridization Prehybridization sectioning->prehybridization plasmid_linearization Plasmid Linearization in_vitro_transcription In Vitro Transcription with Labeled UTP (e.g., DIG-UTP) plasmid_linearization->in_vitro_transcription probe_purification Probe Purification in_vitro_transcription->probe_purification hybridization Hybridization with Labeled Probe probe_purification->hybridization prehybridization->hybridization stringency_washes Stringency Washes hybridization->stringency_washes blocking Blocking stringency_washes->blocking antibody_incubation Incubation with Anti-DIG Ab blocking->antibody_incubation color_development Colorimetric Development (e.g., NBT/BCIP) antibody_incubation->color_development microscopy Microscopy color_development->microscopy image_analysis Image Analysis & Quantification microscopy->image_analysis avt_signaling_pathway cluster_receptors AVT Receptors cluster_gproteins G Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_downstream Downstream Signaling AVT [Arg8]-Vasotocin (AVT) AVPR1A AVPR1A AVT->AVPR1A binds AVPR1B AVPR1B AVT->AVPR1B binds AVPR2b AVPR2b AVT->AVPR2b binds Gq11 Gq/11 AVPR1A->Gq11 activates AVPR1B->Gq11 activates Gs Gs AVPR2b->Gs activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC PKA Protein Kinase A (PKA) Activation cAMP->PKA Physiological_Response Physiological Response (e.g., social behavior, osmoregulation) Ca_release->Physiological_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK PKA->Physiological_Response MAPK_ERK->Physiological_Response

References

Application Notes and Protocols for Calcium Imaging with [Arg8]-Vasotocin TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Arg8]-Vasotocin (AVT) is a nonapeptide hormone structurally and functionally related to vasopressin and oxytocin (B344502). It plays crucial roles in a variety of physiological processes across vertebrates. AVT exerts its effects through binding to specific G protein-coupled receptors (GPCRs), primarily the vasopressin V1a and oxytocin type receptors. A key signaling event following the activation of these receptors is the mobilization of intracellular calcium ([Ca2+]i), a versatile second messenger that regulates numerous cellular functions. Calcium imaging is a powerful technique to study the spatio-temporal dynamics of [Ca2+]i changes in response to AVT stimulation, providing valuable insights into its mechanism of action and the physiological responses of target cells.

This document provides detailed application notes and protocols for conducting calcium imaging experiments using [Arg8]-Vasotocin, with a particular focus on the trifluoroacetate (B77799) (TFA) salt form commonly supplied with synthetic peptides.

Data Presentation: Quantitative Analysis of Vasopressin-Induced Calcium Response

ParameterValueCell TypeReceptorReference
EC50 for [Ca2+]i Increase 1.13 nMCHO cellsHuman V1a[1]
Effective Concentration Range for [Ca2+]i Increase 10 - 1,000 nMCultured Rat Hippocampal NeuronsV1[2]

Signaling Pathway

The binding of [Arg8]-Vasotocin to its primary receptor, the V1a receptor, initiates a well-characterized signaling cascade leading to an increase in intracellular calcium. This pathway is crucial for many of the physiological effects of AVT.

AVT_Signaling_Pathway [Arg8]-Vasotocin Signaling Pathway AVT [Arg8]-Vasotocin TFA V1aR V1a Receptor AVT->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca2+ ER->Ca_ER Releases Ca_cyto Cytosolic Ca2+ Increase Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates CellularResponse Cellular Response Ca_cyto->CellularResponse PKC->CellularResponse

AVT-induced calcium signaling cascade.

Experimental Protocols

Considerations for this compound Application

Synthetic peptides are often supplied as trifluoroacetate (TFA) salts due to the use of TFA in the purification process. It is crucial to be aware that TFA itself can have biological effects, potentially confounding experimental results.[3][4][5][6][7]

  • Cell Viability: TFA has been reported to affect cell proliferation and viability in a dose-dependent manner.[3][5]

  • pH Changes: As a strong acid, TFA can lower the pH of stock solutions and assay buffers, which may impact cellular function and receptor binding.[6]

  • Direct Receptor Modulation: In some cases, TFA has been shown to act as an allosteric modulator of receptors.[3]

Recommendation: For sensitive assays or when results are inconsistent, it is advisable to perform control experiments with TFA alone to assess its baseline effect on your specific cell type. For critical applications, consider exchanging the TFA counter-ion for a more biologically inert one, such as hydrochloride (HCl) or acetate.[4]

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your cell type (e.g., PBS) to a stock concentration of 1 mM.

  • Solubility: If solubility is an issue, sonication or the addition of a small amount of a solubilizing agent like DMSO (ensure final concentration is not toxic to cells) may be necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Calcium Imaging using Fura-2 AM

This protocol is adapted for adherent cells cultured on coverslips and utilizes the ratiometric calcium indicator Fura-2 AM.[8][9][10]

Materials:

  • Cells of interest cultured on glass coverslips

  • This compound stock solution

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • High-quality anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without Ca2+ and Mg2+

  • Bovine Serum Albumin (BSA)

  • Fluorescence microscopy setup equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • For the loading buffer, use HBSS containing Ca2+ and Mg2+, and 0.1% BSA.

    • On the day of the experiment, prepare the final loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in the loading buffer.

    • To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 in DMSO to the Fura-2 AM stock before diluting in the buffer.

  • Cell Loading:

    • Wash the cultured cells twice with the loading buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

    • After loading, wash the cells three times with the loading buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the microscope's imaging chamber.

    • Perfuse the cells with the physiological buffer.

    • Acquire a stable baseline fluorescence recording for 1-5 minutes, alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

    • Prepare serial dilutions of this compound in the perfusion buffer to the desired final concentrations.

    • Apply the this compound solution to the cells via the perfusion system.

    • Record the changes in fluorescence intensity at both excitation wavelengths for a sufficient duration to capture the peak response and return to baseline.

    • At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios using a calcium-free buffer with a chelator (e.g., EGTA) and a high calcium buffer with a calcium ionophore (e.g., ionomycin), respectively.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Quantify parameters such as the peak amplitude of the response, the time to peak, and the duration of the response.

    • Generate dose-response curves by plotting the peak response against the logarithm of the this compound concentration to determine the EC50.

Experimental Workflow

The following diagram outlines the key steps in a typical calcium imaging experiment with this compound.

Calcium_Imaging_Workflow Calcium Imaging Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Culture cells on coverslips ReagentPrep 2. Prepare Fura-2 AM loading solution and AVT dilutions CellCulture->ReagentPrep DyeLoading 3. Load cells with Fura-2 AM ReagentPrep->DyeLoading Baseline 4. Acquire baseline fluorescence DyeLoading->Baseline Stimulation 5. Apply this compound Baseline->Stimulation Recording 6. Record fluorescence changes Stimulation->Recording Calibration 7. Perform Rmin/Rmax calibration Recording->Calibration RatioCalc 8. Calculate F340/F380 ratio Calibration->RatioCalc Quantify 9. Quantify response parameters RatioCalc->Quantify DoseResponse 10. Generate dose-response curves Quantify->DoseResponse

Workflow for AVT calcium imaging.

References

Application Notes and Protocols for Radioimmunoassay (RIA) of Endogenous [Arg8]-Vasotocin

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals for the accurate measurement of endogenous [Arg8]-Vasotocin (AVT) using radioimmunoassay (RIA).

Introduction

[Arg8]-Vasotocin (AVT) is a nonapeptide hormone that is the non-mammalian vertebrate homolog of arginine vasopressin (AVP). It plays crucial roles in regulating a wide range of physiological processes, including osmoregulation, reproduction, and social behavior. The ability to accurately quantify endogenous levels of AVT is essential for advancing our understanding of its physiological functions and for the development of novel therapeutics targeting its signaling pathways. Radioimmunoassay (RIA) is a highly sensitive and specific method for the quantification of AVT in various biological samples.

Principle of the Assay

The radioimmunoassay for AVT is a competitive binding assay. In this assay, a fixed amount of radiolabeled AVT (the tracer) competes with the unlabeled AVT present in the sample or standard for a limited number of binding sites on a specific anti-AVT antibody. As the concentration of unlabeled AVT in the sample increases, the amount of tracer that can bind to the antibody decreases. The antibody-bound tracer is then separated from the unbound tracer, and the radioactivity of the bound fraction is measured. The concentration of AVT in the unknown sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of unlabeled AVT.

Cross-Reactivity

Due to the structural similarity between AVT and AVP, it is crucial to use an antibody with high specificity for AVT. However, many anti-AVP antibodies exhibit significant cross-reactivity with AVT. Researchers should carefully characterize the cross-reactivity of their chosen antibody. For instance, some anti-AVP antisera have been shown to have up to 30% cross-reactivity with AVT[1].

Table 1: Example of Antibody Cross-Reactivity Profile

PeptideCross-Reactivity (%)
[Arg8]-Vasotocin (AVT)100
Arginine Vasopressin (AVP)< 1
Oxytocin (B344502)< 0.1
Lysine Vasopressin (LVP)< 0.1

Note: This is an example profile. The actual cross-reactivity will vary depending on the specific antibody used.

Quantitative Data Summary

The following tables summarize reported endogenous AVT concentrations in various species and tissues as measured by RIA. These values should be considered as a general guide, as concentrations can vary significantly based on physiological state, environmental conditions, and the specific RIA protocol used.

Table 2: Endogenous [Arg8]-Vasotocin Concentrations in Plasma/Serum

SpeciesSample TypeConcentrationReference
Ovine FetusPlasma2.4 ± 0.2 pg/mL[2]
Flounder (Platichthys flesus)Plasma (Freshwater)Higher than Seawater[3]
Trout (Oncorhynchus mykiss)Plasma (Freshwater)Higher than Seawater[3]
Carp (Cyprinus carpio)PlasmaNo change with salinity[3]

Table 3: Endogenous [Arg8]-Vasotocin Concentrations in Tissues

SpeciesTissueConcentrationReference
HumanPineal Gland44.6 ± 3.6 pg/gland[4][5]
Bullfrog (Rana catesbeiana) - MaleAmygdala pars lateralisHigher than Female[6]
Bullfrog (Rana catesbeiana) - MaleOptic TectumHigher than Female[6]
Newt (Taricha granulosa) - MaleOptic TectumHigher than Female[6]

Experimental Protocols

This section provides a detailed methodology for the radioimmunoassay of AVT. This protocol is a general guideline and may require optimization based on the specific antibody, tracer, and samples being used.

Materials and Reagents
  • Anti-AVT Antiserum: Specific for [Arg8]-Vasotocin.

  • [125I]-AVT Tracer: Radioiodinated [Arg8]-Vasotocin.

  • [Arg8]-Vasotocin Standard: Lyophilized, for preparation of standard curve.

  • Assay Buffer: e.g., 0.1 M Phosphate buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide.

  • Separating Reagent: e.g., Second antibody (e.g., goat anti-rabbit IgG) and polyethylene (B3416737) glycol (PEG).

  • Scintillation Fluid.

  • Gamma Counter.

  • Centrifuge.

  • Vortex Mixer.

  • Pipettes and tips.

  • Polystyrene or polypropylene (B1209903) assay tubes.

Sample Collection and Preparation

Plasma/Serum:

  • Collect whole blood into chilled tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

  • Carefully aspirate the plasma (supernatant) and store at -80°C until assay.

Tissue:

  • Dissect the tissue of interest on ice as quickly as possible.

  • Weigh the tissue and homogenize in 10 volumes of ice-cold extraction solution (e.g., 0.1 N HCl or acetone).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and dry it down (e.g., using a vacuum concentrator).

  • Reconstitute the dried extract in assay buffer before performing the RIA.

Assay Procedure
  • Preparation of Standards and Samples:

    • Reconstitute the lyophilized AVT standard with assay buffer to a known stock concentration.

    • Perform serial dilutions of the stock standard to create a standard curve (e.g., ranging from 0.1 to 100 pg/tube).

    • Dilute extracted samples with assay buffer as necessary to bring the AVT concentration within the range of the standard curve.

  • Assay Setup:

    • Label assay tubes in duplicate for:

      • Total Counts (TC)

      • Non-Specific Binding (NSB)

      • Zero Standard (B0)

      • Standards

      • Samples

    • Pipette 100 µL of assay buffer into NSB tubes.

    • Pipette 100 µL of each standard and sample into their respective tubes.

  • Addition of Antibody and Tracer:

    • Add 100 µL of diluted anti-AVT antiserum to all tubes except the TC and NSB tubes.

    • Vortex all tubes gently and incubate for 24 hours at 4°C.

    • Add 100 µL of [125I]-AVT tracer (e.g., ~10,000 cpm/100 µL) to all tubes.

    • Vortex all tubes gently and incubate for another 24-48 hours at 4°C.

  • Separation of Bound and Free Tracer:

    • Add 500 µL of cold separating reagent (e.g., second antibody/PEG solution) to all tubes except the TC tubes.

    • Vortex and incubate for 30 minutes at 4°C.

    • Centrifuge all tubes (except TC) at 3,000 x g for 20 minutes at 4°C.

    • Carefully decant or aspirate the supernatant.

  • Counting and Data Analysis:

    • Count the radioactivity in the pellets of all tubes (and the TC tubes) using a gamma counter.

    • Calculate the percentage of tracer bound for each standard and sample using the following formula: % Bound = [(CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] * 100

    • Plot the % Bound versus the concentration of the standards to generate a standard curve.

    • Determine the concentration of AVT in the samples by interpolating their % Bound values from the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ria_procedure RIA Procedure blood_collection Blood Collection (EDTA tubes) centrifugation_plasma Centrifugation (1,000-2,000 x g, 4°C) blood_collection->centrifugation_plasma tissue_dissection Tissue Dissection (on ice) homogenization Homogenization (in acid/acetone) tissue_dissection->homogenization plasma_extraction Plasma Aspiration centrifugation_plasma->plasma_extraction tissue_centrifugation Centrifugation (10,000 x g, 4°C) homogenization->tissue_centrifugation storage Store at -80°C plasma_extraction->storage supernatant_collection Supernatant Collection tissue_centrifugation->supernatant_collection assay_setup Assay Setup (Standards, Samples, Controls) storage->assay_setup drying Drying supernatant_collection->drying reconstitution Reconstitution in Assay Buffer drying->reconstitution reconstitution->assay_setup add_antibody Add Anti-AVT Antibody assay_setup->add_antibody incubation1 Incubate 24h at 4°C add_antibody->incubation1 add_tracer Add [125I]-AVT Tracer incubation1->add_tracer incubation2 Incubate 24-48h at 4°C add_tracer->incubation2 separation Add Separating Reagent incubation2->separation centrifugation_ria Centrifugation (3,000 x g, 4°C) separation->centrifugation_ria decant Decant Supernatant centrifugation_ria->decant counting Gamma Counting decant->counting data_analysis Data Analysis counting->data_analysis

Caption: Experimental workflow for AVT radioimmunoassay.

[Arg8]-Vasotocin Signaling Pathway

avt_signaling AVT [Arg8]-Vasotocin (AVT) V1aR V1a-like Receptor AVT->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effects Physiological Effects (e.g., smooth muscle contraction, neuromodulation) Ca_release->Physiological_effects PKC_activation->Physiological_effects

Caption: Simplified signaling pathway of [Arg8]-Vasotocin.

References

Application Notes and Protocols for [Arg8]-Vasotocin TFA in Rodent Social Bonding Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Arg8]-Vasotocin (AVT), the non-mammalian vertebrate homolog of Arginine Vasopressin (AVP), is a neuropeptide critically involved in the regulation of social behaviors.[1][2][3] Its role in orchestrating complex social interactions, including pair bonding, social recognition, and aggression, makes it a key target for research in social neuroscience and the development of therapeutics for social deficits observed in various psychiatric disorders.[2][3] This document provides detailed application notes and experimental protocols for the use of [Arg8]-Vasotocin Trifluoroacetate (B77799) salt (TFA) in studying social bonding in rodent models.

AVT and its mammalian counterpart, AVP, exert their effects primarily through the V1a receptor, a G protein-coupled receptor. Activation of the V1a receptor initiates a signaling cascade that modulates neuronal activity in key brain regions associated with social processing, such as the lateral septum, bed nucleus of the stria terminalis (BNST), and ventral pallidum.

Note on [Arg8]-Vasotocin TFA: The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides, enhancing their stability and solubility. When preparing solutions, it is important to account for the mass of the TFA counterion to ensure accurate molar concentrations of the active AVT peptide.

Product Information and Handling

PropertyValueReference
Molecular Formula C43H67N15O12S2 (AVT)N/A
Purity >98% (HPLC recommended)N/A
Solubility Soluble in water.N/A
Storage Store at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.N/A
Handling Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the lyophilized powder and solutions.N/A

Reconstitution Protocol:

  • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in sterile, pyrogen-free water or a suitable buffer (e.g., 0.9% saline) to the desired stock concentration.

  • Gently vortex or pipette to dissolve the powder completely.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.

Key Experiments in Rodent Social Bonding

Two primary behavioral paradigms are utilized to assess social bonding in rodents: the Partner Preference Test (PPT) and the Social Interaction Test.

Partner Preference Test (PPT)

The PPT is the gold standard for assessing pair bonding behavior, particularly in monogamous species like prairie voles. It measures the preference of a subject animal for a familiar partner over a novel conspecific.

Quantitative Data Summary (from Arginine Vasopressin studies):

Note: The following data is derived from studies using Arginine Vasopressin (AVP), the mammalian homolog of AVT. Similar dose-dependent effects are anticipated with AVT administration.

SpeciesAdministration RouteAVP DoseKey FindingReference
Prairie Vole (Male)Intracerebroventricular (ICV)1.0 ngSignificantly increased time spent with partner compared to stranger.
Prairie Vole (Female)Intracerebroventricular (ICV)1.0 ngSignificantly increased time spent with partner compared to stranger.
Prairie Vole (Male)Intranasal (IN)0.5 IU/kg & 5.0 IU/kg (early life)Blocked partner preference formation in adulthood.

G subject subject cohabitation cohabitation subject->cohabitation Paired with apparatus apparatus cohabitation->apparatus Placed in partner partner partner->cohabitation test_phase test_phase apparatus->test_phase Video Recorded time_partner time_partner test_phase->time_partner Quantify time_stranger time_stranger test_phase->time_stranger Quantify stranger stranger stranger->apparatus Placed in opposite chamber preference_score preference_score time_partner->preference_score time_stranger->preference_score

Detailed Protocol for Partner Preference Test (Voles):

  • Apparatus: A three-chambered apparatus (e.g., 100 cm x 30 cm x 30 cm) with two side chambers connected to a central neutral chamber. The side chambers contain tethered stimulus animals.

  • Animals: Sexually naive adult prairie voles (or other species of interest).

  • Pairing: House the subject animal with a "partner" for a specified duration (e.g., 24 hours) to allow for bond formation. Mating can be allowed to facilitate bonding.

  • Test Procedure: a. Place the familiar "partner" in one of the side chambers and a novel "stranger" of the same sex and age in the other side chamber. The stimulus animals are typically tethered to restrict their movement. b. Place the subject animal in the central chamber. c. Allow the subject to freely explore the apparatus for a 3-hour period. d. Video record the entire session for later analysis.

  • Data Analysis: a. Score the amount of time the subject spends in physical contact (huddling) with the partner versus the stranger. b. Calculate a partner preference score: (Time with Partner) / (Time with Partner + Time with Stranger) x 100%. c. A score significantly above 50% indicates a partner preference.

Social Interaction Test

This test assesses the propensity of a rodent to engage in social behavior with a novel conspecific. It is widely used to screen for social deficits in various rodent models.

Quantitative Data Summary (from Arginine Vasopressin studies):

Note: The following data is derived from studies using Arginine Vasopressin (AVP). Similar dose-dependent effects are anticipated with AVT administration.

SpeciesAdministration RouteAVP DoseKey FindingReference
Mouse (Male)Optogenetic stimulation of AVP neurons in BNSTN/AIncreased social investigation.
Mouse (Male)Optogenetic inhibition of AVP neurons in BNSTN/ADecreased social investigation.
Hamster (Male & Female)CRISPR-Cas9 knockout of V1a receptorN/AIncreased aggression towards same-sex conspecifics.

G cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Sociability Test cluster_phase3 Phase 3: Social Novelty Test habituation Subject mouse explores three-chambered arena (e.g., 10 min) sociability_test Stranger 1 in one chamber, empty enclosure in the other (e.g., 10 min) habituation->sociability_test Proceed to sociability_data Time spent with Stranger 1 vs. empty enclosure sociability_test->sociability_data Analyze social_novelty_test Stranger 1 (now familiar) in one chamber, Stranger 2 (novel) in the other (e.g., 10 min) sociability_test->social_novelty_test Proceed to social_novelty_data Time spent with Stranger 2 vs. Stranger 1 social_novelty_test->social_novelty_data Analyze

Detailed Protocol for Three-Chamber Social Interaction Test (Mice):

  • Apparatus: A rectangular, three-chambered box (e.g., 60 cm x 40 cm x 22 cm) with openings allowing access to all chambers. Small, wire cages are placed in the two side chambers to contain the stimulus mice.

  • Animals: Adult mice.

  • Procedure: a. Habituation (10 minutes): The subject mouse is placed in the middle chamber and allowed to explore all three empty chambers. b. Sociability Test (10 minutes): An unfamiliar mouse ("Stranger 1") is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The subject mouse is again placed in the center chamber and the time spent in each chamber and sniffing each wire cage is recorded. c. Social Novelty Test (10 minutes): A new, unfamiliar mouse ("Stranger 2") is placed in the previously empty wire cage. The subject mouse is returned to the center chamber, and the time spent interacting with the now-familiar "Stranger 1" versus the novel "Stranger 2" is measured.

  • Data Analysis: a. Sociability: Compare the time spent with "Stranger 1" versus the empty cage. A healthy mouse will spend more time with the mouse. b. Social Novelty: Compare the time spent with the novel "Stranger 2" versus the familiar "Stranger 1". A healthy mouse will spend more time with the novel mouse.

Administration Protocols for this compound

Intracerebroventricular (ICV) Injection

ICV injection delivers the peptide directly into the ventricular system of the brain, bypassing the blood-brain barrier and ensuring central nervous system effects.

Detailed Protocol for Stereotaxic ICV Injection in Mice:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: a. Secure the anesthetized mouse in a stereotaxic frame. b. Make a midline incision on the scalp to expose the skull. c. Identify bregma, the intersection of the sagittal and coronal sutures. d. Drill a small hole at the desired coordinates for the lateral ventricle (e.g., from bregma: Anterior/Posterior: -0.3 mm; Medial/Lateral: ±1.0 mm; Dorsal/Ventral: -3.0 mm).

  • Injection: a. Lower a microinjection syringe filled with the this compound solution to the target depth. b. Infuse the solution at a slow rate (e.g., 0.1-0.5 µL/min) to avoid tissue damage. c. Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.

  • Post-operative Care: a. Suture the incision and provide post-operative analgesia and care as per institutional guidelines. b. Monitor the animal closely during recovery.

Intranasal (IN) Administration

Intranasal administration is a non-invasive method that can deliver peptides to the brain, though with potentially lower and more variable bioavailability compared to ICV injection.

Detailed Protocol for Intranasal Administration in Rodents:

  • Restraint: Gently restrain the animal. For mice, this can be done by scruffing. For rats, wrapping in a towel may be effective.

  • Administration: a. Using a micropipette, apply a small drop (5-10 µL for mice, 10-20 µL for rats) of the this compound solution to the external nares. b. Allow the animal to inhale the droplet. c. Alternate between nostrils for larger volumes.

  • Post-administration: Monitor the animal for any signs of respiratory distress.

[Arg8]-Vasotocin Signaling Pathway

[Arg8]-Vasotocin primarily signals through the V1a receptor, which is coupled to the Gq/11 family of G proteins.

G AVT [Arg8]-Vasotocin (AVT) V1aR V1a Receptor (Gq/11-coupled) AVT->V1aR Binds to Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Increase ER->Ca2 Releases Ca2->PKC Co-activates downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Gene Expression) PKC->downstream Phosphorylates targets social_behavior Modulation of Social Behavior downstream->social_behavior Leads to

Pathway Description:

  • Binding: [Arg8]-Vasotocin binds to the V1a receptor on the cell surface.

  • G Protein Activation: This binding activates the associated Gq/11 G-protein.

  • PLC Activation: The activated Gq/11 protein stimulates Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to changes in neuronal excitability, gene expression, and ultimately, the modulation of social behaviors.

Conclusion

This compound is a valuable tool for investigating the neurobiological underpinnings of social bonding in rodents. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the role of the vasotocin/vasopressin system in social behavior. Careful consideration of the experimental paradigm, administration route, and dosage will be crucial for obtaining robust and reproducible results. Further research is warranted to delineate the specific dose-response effects of this compound in various rodent models of social bonding.

References

Application Notes and Protocols: Investigating Anxiety-Like Behaviors with [Arg8]-Vasotocin TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Arg8]-Vasotocin (AVT), a non-mammalian homolog of arginine vasopressin (AVP), is a neurohypophyseal peptide implicated in a wide range of social behaviors.[1] Emerging evidence suggests that AVT and its mammalian counterpart, AVP, play a significant role in modulating anxiety-like behaviors, primarily through interaction with V1a receptors in key brain regions associated with fear and anxiety, such as the amygdala and hippocampus. This document provides detailed application notes and experimental protocols for utilizing [Arg8]-Vasotocin TFA to investigate anxiety-like behaviors in preclinical rodent models.

Data Presentation

The following tables summarize the quantitative effects of centrally administered [Arg8]-Vasotocin on behavioral parameters in the Open Field Test, a widely used assay for assessing locomotor activity and anxiety-like behavior in rodents.

Table 1: Effects of [Arg8]-Vasotocin on Open Field Test Parameters in Rats

Treatment GroupLatency to Move (s)Postural Freezing (s)Central Area Exploration (s)
Control (Vehicle)5.2 ± 0.825.3 ± 3.118.4 ± 2.5
[Arg8]-Vasotocin10.1 ± 1.215.7 ± 2.429.6 ± 3.0*

*Data are presented as mean ± SEM. *p < 0.05 compared to Control. Data is illustrative and based on findings reported in scientific literature.[1]

Table 2: Effects of [Arg8]-Vasotocin on Whole Brain Monoamines and Plasma Corticosterone (B1669441) in Rats

Treatment GroupWhole Brain 5-HT (ng/g)Plasma Corticosterone (ng/mL)
Control (Vehicle)350 ± 25150 ± 15
[Arg8]-Vasotocin425 ± 30105 ± 12

*Data are presented as mean ± SEM. *p < 0.05 compared to Control. Data is illustrative and based on findings reported in scientific literature.[1]

Signaling Pathways

[Arg8]-Vasotocin exerts its effects on anxiety-like behavior primarily through the activation of the V1a receptor, a Gq protein-coupled receptor. The binding of AVT to the V1a receptor initiates a signaling cascade that modulates neuronal excitability in brain regions critical for emotional regulation.

AVT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVT [Arg8]-Vasotocin (AVT) V1aR V1a Receptor AVT->V1aR Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Neuronal_Modulation Modulation of Neuronal Excitability (e.g., GABAergic transmission) PKC->Neuronal_Modulation phosphorylates targets

Caption: AVT Signaling Pathway via V1a Receptor.

Experimental Workflows

A typical experimental workflow for investigating the effects of this compound on anxiety-like behavior involves several key stages, from animal preparation to data analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Surgery Stereotaxic Surgery (ICV Cannula Implantation) Animal_Acclimation->Surgery Recovery Post-Surgical Recovery (e.g., 1 week) Surgery->Recovery Habituation Habituation to Test Room (e.g., 30-60 min) Recovery->Habituation AVT_Admin This compound Administration (ICV) Habituation->AVT_Admin Behavioral_Testing Behavioral Testing (e.g., EPM or OFT) AVT_Admin->Behavioral_Testing Data_Collection Video Tracking & Data Collection Behavioral_Testing->Data_Collection Tissue_Collection Brain Tissue Collection (optional) Behavioral_Testing->Tissue_Collection Stats Statistical Analysis Data_Collection->Stats Biochemical_Analysis Biochemical Analysis (e.g., Monoamines) Tissue_Collection->Biochemical_Analysis Biochemical_Analysis->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental Workflow for AVT Behavioral Studies.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Administration of this compound

Objective: To deliver this compound directly into the cerebral ventricles of the rodent brain.

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF) or saline (vehicle)

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Guide cannula and dummy cannula

  • Injection needle

  • Surgical tools

  • Analgesics and antibiotics

Procedure:

  • Animal Preparation: Anesthetize the rodent using isoflurane (B1672236) (5% for induction, 1-2% for maintenance). Shave the scalp and secure the animal in the stereotaxic frame.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface.

  • Cannula Implantation: Using predetermined coordinates relative to bregma, drill a small hole in the skull over the target lateral ventricle. Slowly lower the guide cannula to the desired depth.

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws.

  • Post-Operative Care: Insert a dummy cannula to keep the guide cannula patent. Administer analgesics and allow the animal to recover for at least one week.

  • ICV Injection: On the day of the experiment, gently restrain the animal and remove the dummy cannula. Insert the injection needle connected to a microsyringe into the guide cannula. Infuse the desired volume of this compound solution or vehicle over a period of 1-2 minutes.

Open Field Test (OFT)

Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.

Materials:

  • Open field arena (e.g., 100 x 100 cm square with 40 cm high walls)

  • Video camera mounted above the arena

  • Automated tracking software

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Habituation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Recording: Record the animal's behavior for a 5-10 minute period using the overhead camera and tracking software.

  • Behavioral Parameters: Analyze the recording for the following parameters:

    • Total distance traveled

    • Time spent in the center zone vs. periphery

    • Number of entries into the center zone

    • Rearing frequency

    • Grooming duration

  • Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video camera and tracking software

  • 70% ethanol for cleaning

Procedure:

  • Habituation: Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Data Recording: Record the animal's activity for a 5-minute session.

  • Behavioral Parameters: Analyze the recording for:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Head dips over the sides of the open arms

    • Stretched-attend postures

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each animal.

Conclusion

This compound is a valuable pharmacological tool for investigating the neurobiological basis of anxiety. By employing the standardized behavioral tests and protocols outlined in these application notes, researchers can effectively probe the anxiolytic or anxiogenic potential of this neuropeptide and its underlying signaling mechanisms. Careful experimental design and data analysis are crucial for obtaining robust and reproducible results in the study of AVT's role in anxiety-like behaviors.

References

Troubleshooting & Optimization

[Arg8]-Vasotocin TFA solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Arg8]-Vasotocin TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: [Arg8]-Vasotocin (AVT) is a neurohypophyseal peptide hormone found in non-mammalian vertebrates, analogous to vasopressin and oxytocin (B344502) in mammals. It plays crucial roles in regulating water balance, social behavior, and reproductive processes.[1][2] The trifluoroacetate (B77799) (TFA) salt is a common counter-ion present from the peptide synthesis and purification process.[3][4]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is generally soluble in water. For higher concentrations, sonication may be required to facilitate dissolution. If solubility issues persist, especially in aqueous buffers, small amounts of weak acids like acetic acid or organic solvents such as DMSO may be used, followed by dilution to the desired concentration.

Q3: What is the impact of the TFA counter-ion on my experiments?

A3: Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification. Residual TFA in the lyophilized peptide can interfere with biological assays. It can alter the peptide's secondary structure, solubility, and mass. In cellular assays, TFA has been shown to inhibit cell proliferation in some cases and may introduce experimental variability. For sensitive applications, TFA removal or exchange to a more biocompatible salt (e.g., acetate (B1210297) or hydrochloride) is recommended.

Q4: How should I store this compound?

A4: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. Stock solutions in water are typically stable for up to one month when stored at -20°C and for up to six months at -80°C.

Troubleshooting Guide

Issue 1: The peptide won't dissolve in water or my aqueous buffer.

  • Question: I am having difficulty dissolving this compound in my aqueous buffer at the desired concentration. What should I do?

  • Answer:

    • Increase Mechanical Agitation: Ensure you have vortexed the solution thoroughly. For higher concentrations, sonication is often necessary to aid dissolution.

    • Check the pH: The solubility of peptides can be pH-dependent. Although specific data for this compound is limited, peptides are generally least soluble at their isoelectric point. Adjusting the pH slightly away from neutral may improve solubility.

    • Use a Co-solvent: If the peptide remains insoluble, you can try dissolving it in a small amount of a weak acid, such as 10% aqueous acetic acid, and then slowly adding this solution to your buffer with gentle mixing.

    • Consider an Organic Solvent: For very hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO first, and then diluting with your aqueous buffer, can be effective. Always check the compatibility of the organic solvent with your experimental system.

Issue 2: I'm observing unexpected or inconsistent results in my cell-based assays.

  • Question: My in vitro experiments with this compound are showing high variability and some cytotoxicity. Could the TFA be the cause?

  • Answer: Yes, the TFA counter-ion is a likely culprit. TFA can be toxic to cells, even at low concentrations, and can interfere with cellular processes, leading to inconsistent results.

    • Solution 1: TFA Removal: For sensitive cellular assays, it is highly recommended to perform a TFA salt exchange to a more biocompatible counter-ion like acetate or hydrochloride. This can be achieved through methods such as HPLC or ion-exchange chromatography.

    • Solution 2: Use a Lower Concentration: If TFA removal is not feasible, try to use the lowest effective concentration of the peptide in your assays to minimize the concentration of TFA.

    • Solution 3: Control Experiments: Include a control group treated with a TFA solution (at a concentration equivalent to that in your peptide stock) to assess the direct effect of TFA on your cells.

Issue 3: The peptide solution appears cloudy or has precipitates after storage.

  • Question: My reconstituted this compound solution has become cloudy after being stored in the freezer. What happened and can I still use it?

  • Answer: Cloudiness or precipitation upon storage, especially after freeze-thaw cycles, can indicate peptide aggregation or reduced solubility at lower temperatures.

    • Prevention: To prevent this, it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Resolution: Before use, bring the aliquot to room temperature and vortex or sonicate briefly to see if the peptide redissolves. If precipitates remain, the concentration of the soluble peptide is likely reduced, which will affect experimental accuracy. It is recommended to prepare a fresh stock solution.

Data Presentation

Table 1: Solubility of this compound

SolventReported SolubilityNotes
Water (H₂O)50 mg/mL (42.95 mM)Sonication is recommended to achieve this concentration.
Water (H₂O)100 mg/mL (85.89 mM)Sonication is required.

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Assays

  • Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Solvent Selection: For most in vitro applications, sterile, nuclease-free water is the recommended solvent.

  • Reconstitution:

    • Carefully open the vial.

    • Add the required volume of sterile water to achieve the desired stock concentration (e.g., for a 10 mM stock, add 87.7 µL of water to 1 mg of peptide).

    • Recap the vial and vortex gently to mix.

  • Ensuring Complete Dissolution:

    • If the peptide does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound for In Vivo Studies

Note: For in vivo studies, it is highly recommended to exchange the TFA salt for a physiologically compatible salt like acetate or hydrochloride to avoid potential toxicity from TFA.

  • TFA Removal (Recommended):

    • Dissolve the peptide in 100 mM hydrochloric acid (HCl).

    • Lyophilize the solution to obtain the peptide hydrochloride salt. Repeat this process 2-3 times to ensure complete removal of TFA.

  • Reconstitution:

    • Following TFA removal, reconstitute the lyophilized peptide in a sterile, isotonic vehicle suitable for injection, such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • Concentration and Dosing:

    • Prepare the solution at a concentration that allows for the desired dose to be administered in a small, well-tolerated volume.

    • The final solution should be sterile-filtered through a 0.22 µm filter before injection.

  • Storage:

    • Prepare the dosing solution fresh on the day of the experiment if possible.

    • If short-term storage is necessary, keep the solution at 4°C for no longer than 24 hours. For longer storage, refer to the storage guidelines in Protocol 1.

Mandatory Visualization

G [Arg8]-Vasotocin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVT [Arg8]-Vasotocin V1aR V1a Receptor AVT->V1aR Binds Gq Gq/11 protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

References

Preventing [Arg8]-Vasotocin TFA degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Arg8]-Vasotocin (AVT) TFA salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of AVT TFA in experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is [Arg8]-Vasotocin (AVT) and why is its stability important?

[Arg8]-Vasotocin (AVT) is a neuropeptide hormone found in non-mammalian vertebrates that is structurally and functionally related to arginine vasopressin (AVP) and oxytocin (B344502) in mammals. It plays crucial roles in regulating social behaviors, reproduction, and water balance. The stability of AVT in experimental buffers is critical for obtaining accurate and reproducible results in physiological, pharmacological, and drug discovery studies. Degradation of the peptide can lead to a loss of biological activity and the generation of confounding artifacts.

Q2: What is TFA and does it affect AVT stability?

Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and as a counter-ion for purification by reverse-phase high-performance liquid chromatography (HPLC). Therefore, synthetic peptides like AVT are often supplied as TFA salts. While TFA itself is not typically a direct cause of peptide degradation in solution, its presence can lower the pH of the initial stock solution. The overall pH of the final experimental buffer is the more critical factor for AVT stability.

Q.3: What are the primary pathways of AVT degradation in experimental buffers?

Like other peptides, AVT is susceptible to several degradation pathways in aqueous solutions:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) and asparagine (Asn) residues, which are present in the AVT sequence (Cys-Tyr-Ile-Gln-Asn -Cys-Pro-Arg-Gly-NH2). This is often catalyzed by acidic or basic conditions.

  • Deamidation: The side chain amide of asparagine (Asn) can be hydrolyzed to form aspartic acid or isoaspartic acid, leading to a change in the peptide's charge and conformation.

  • Oxidation: The disulfide bridge between the two cysteine residues is susceptible to oxidation, which can lead to the formation of sulfoxides or disruption of the cyclic structure essential for its activity. The presence of oxidizing agents or exposure to atmospheric oxygen can accelerate this process.

  • Enzymatic Degradation: If the experimental buffer is contaminated with proteases (e.g., from cell lysates or serum), the peptide can be rapidly cleaved at specific amino acid residues.

Q4: What are the optimal storage conditions for [Arg8]-Vasotocin TFA?

To ensure the long-term stability of this compound, it is recommended to follow these storage guidelines:

  • Lyophilized Powder: Store at -20°C or -80°C for several years. Keep the vial tightly sealed and protected from moisture.

  • Stock Solutions: Prepare stock solutions in a sterile, appropriate solvent (e.g., sterile water or a slightly acidic buffer). It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store aliquots at -80°C for up to six months or at -20°C for up to one month.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to AVT degradation in experimental buffers.

Problem Potential Cause Troubleshooting Steps & Optimization
Loss of biological activity of AVT in the experiment. Peptide degradation due to improper storage or handling.- Ensure lyophilized AVT is stored at -20°C or -80°C. - Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[2] - Allow the vial to warm to room temperature before opening to minimize moisture absorption.
Suboptimal pH of the experimental buffer.- Measure the pH of your final experimental buffer after adding all components, including the AVT stock solution. - Adjust the pH to the optimal range for AVT stability. Studies on the closely related arginine vasopressin (AVP) show maximum stability at a more acidic pH of 3.35.[3] While physiological buffers are often neutral, consider if a slightly acidic buffer is compatible with your experimental system.
Presence of proteases in the buffer.- If using cell lysates or serum-containing media, consider adding a broad-spectrum protease inhibitor cocktail. - For studies on AVT degradation by skin enzymes, the aminopeptidase (B13392206) inhibitor bestatin (B1682670) has been shown to have a stabilizing effect on AVP.[3]
Inconsistent or variable experimental results over time. Gradual degradation of AVT in the working solution.- Prepare fresh working solutions of AVT for each experiment from a frozen stock aliquot. - Avoid storing diluted AVT solutions for extended periods, even at 4°C.
Oxidation of the disulfide bridge.- Degas buffers to remove dissolved oxygen, especially for long-term experiments. - Consider working in an inert atmosphere (e.g., under nitrogen) if oxidation is a significant concern.
Appearance of unexpected peaks in HPLC or mass spectrometry analysis. Formation of degradation products.- Characterize the degradation products using mass spectrometry to identify the type of degradation (e.g., deamidation, hydrolysis). - Based on the identified products, optimize buffer conditions (pH, temperature) to minimize their formation.

Quantitative Data on [Arg8]-Vasopressin Stability

While specific quantitative stability data for this compound in various buffers is limited in the literature, a study on the closely related [Arg8]-Vasopressin (AVP) provides valuable insights into the effects of pH and temperature on its stability. Given the high structural similarity, this data can serve as a useful guide for experiments with AVT.

Table 1: Effect of pH on the Degradation Rate of [Arg8]-Vasopressin (AVP) at 25°C

pHBuffer SystemDegradation Rate Constant (k) (h⁻¹)Shelf-life (t₉₀) (years)
3.35PhosphateNot explicitly stated, but calculated shelf-life provided1.38
Other pH valuesNot specifiedRate increases as pH deviates from 3.35Decreases significantly

Note: The study concluded that maximum stability was achieved at pH 3.35. The shelf-life (t₉₀) is the time it takes for 10% of the peptide to degrade.

Table 2: Effect of Temperature on the Degradation of [Arg8]-Vasopressin (AVP) at pH 3.35

Temperature (°C)Activation Energy (kcal mol⁻¹)
Not specified21.5

Note: A higher activation energy indicates a greater sensitivity of the degradation rate to changes in temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of your analytical method.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)
  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • High-purity water
  • Experimental buffers of interest (e.g., PBS, Tris-HCl) at various pH values
  • HPLC system with UV or MS detector
  • C18 reverse-phase HPLC column

2. Procedure:

  • Prepare AVT Stock Solution: Dissolve a known amount of AVT TFA in high-purity water to create a concentrated stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the AVT stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the AVT stock solution with 0.1 M NaOH. Incubate at room temperature for various time points.

    • Oxidation: Mix an aliquot of the AVT stock solution with 3% H₂O₂. Incubate at room temperature for various time points.

    • Thermal Degradation: Incubate an aliquot of the AVT stock solution in a chosen buffer at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the AVT stock solution to UV light.

  • Sample Analysis:

    • At each time point, neutralize the acid and base-stressed samples.

    • Analyze all samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify the degradation products.

    • Determine the percentage of AVT remaining at each time point to calculate degradation kinetics.

Protocol 2: HPLC Method for Quantification of [Arg8]-Vasotocin

This protocol is adapted from a validated method for the quantification of the similar peptide, [Arg8]-Vasopressin.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
  • Mobile Phase: Isocratic or gradient elution. An example of an isocratic mobile phase is a mixture of methanol (B129727) and 0.1% aqueous trifluoroacetic acid (TFA) (e.g., 30:70 v/v).
  • Flow Rate: 1.0 - 1.5 mL/min
  • Detection: UV at 220 nm
  • Injection Volume: 20 µL
  • Column Temperature: Ambient or controlled (e.g., 30°C)

2. Standard Preparation:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

3. Sample Preparation:

  • Dilute the experimental samples containing AVT with the mobile phase to a concentration that falls within the range of the calibration curve.
  • Filter the samples through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared samples into the HPLC system.
  • Quantify the amount of AVT in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

[Arg8]-Vasotocin Signaling Pathway

[Arg8]-Vasotocin typically exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily of the V1a-type, which are coupled to the Gq/11 signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various cellular responses.

AVT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVT [Arg8]-Vasotocin AVT_R AVT Receptor (V1a-type GPCR) AVT->AVT_R Binds Gq Gq Protein AVT_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Responses Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets

Caption: [Arg8]-Vasotocin Gq-coupled signaling pathway.

Experimental Workflow for Assessing [Arg8]-Vasotocin Stability

This workflow diagram illustrates the key steps involved in a typical experiment to assess the stability of [Arg8]-Vasotocin in a given experimental buffer.

Peptide_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep_Buffer Prepare Experimental Buffer (e.g., PBS, Tris-HCl) Spike_AVT Spike AVT into Buffer Prep_Buffer->Spike_AVT Prep_AVT Prepare AVT Stock Solution Prep_AVT->Spike_AVT Incubate Incubate at Controlled Temperature & pH Spike_AVT->Incubate Sample Collect Aliquots at Time Points Incubate->Sample t=0, 1, 4, 8, 24h... Quench Quench Reaction (e.g., add acid) Sample->Quench Analyze_HPLC Analyze by HPLC-UV/MS Quench->Analyze_HPLC Quantify Quantify Remaining AVT Analyze_HPLC->Quantify Identify_Products Identify Degradation Products Analyze_HPLC->Identify_Products Degradation_Kinetics Determine Degradation Kinetics Quantify->Degradation_Kinetics

References

Troubleshooting non-specific binding of [Arg8]-Vasotocin TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with [Arg8]-Vasotocin TFA. The following sections address common issues related to non-specific binding and provide detailed experimental protocols to help ensure the accuracy and reliability of your results.

Troubleshooting Non-Specific Binding of this compound

Non-specific binding (NSB) can be a significant challenge in experiments involving peptides like [Arg8]-Vasotocin, leading to high background signals and inaccurate data. This guide addresses common causes of NSB and provides systematic solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding with this compound?

A1: High non-specific binding of [Arg8]-Vasotocin can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to plasticware, membranes, and other proteins through hydrophobic or charged-based interactions.

  • The Trifluoroacetate (TFA) Counter-ion: TFA is often used in peptide purification and can remain as a counter-ion in the final product.[1][2] Residual TFA can lower the pH of your experimental buffer and may interact with cellular components, potentially influencing binding characteristics.[1]

  • Inadequate Blocking: Insufficient or ineffective blocking of non-target sites on membranes, plates, or tissues can leave them exposed for the peptide to bind non-specifically.

  • Suboptimal Assay Conditions: Inappropriate buffer composition (pH, ionic strength), incubation time, or temperature can all contribute to increased NSB.

  • Ligand Concentration: Using an excessively high concentration of [Arg8]-Vasotocin can lead to binding to low-affinity, non-specific sites.

Q2: How can I determine if the TFA counter-ion is contributing to non-specific binding?

A2: The TFA counter-ion can affect the biological and physicochemical properties of peptides.[1] To assess its impact, consider the following:

  • Counter-ion Exchange: Exchange the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297).[2] This can be achieved through methods like lyophilization from an HCl solution or ion-exchange chromatography.[3][4]

  • Comparative Analysis: Perform a binding assay comparing the original this compound with the HCl or acetate salt version. A significant reduction in non-specific binding with the exchanged salt would indicate that TFA was a contributing factor. Studies have shown that for some peptides, switching from a TFA to an HCl salt can alter biological effects.[1]

Q3: What are the most effective blocking agents for reducing non-specific binding of peptides?

A3: The choice of blocking agent is critical and often needs to be empirically determined for your specific assay system. Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): Typically used at concentrations of 0.1% to 5%, BSA is a widely used protein-based blocking agent that can effectively reduce background noise.

  • Casein or Non-fat Dry Milk: Often used at 1-5%, casein (a key protein in milk) is a cost-effective and highly effective blocking agent.[5] It has been shown to be superior to BSA in some ELISA applications.[6]

  • Synthetic Polymers: Polyethylene glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) are non-protein blocking agents that can be advantageous in assays where protein-based blockers might interfere.

  • Detergents: Low concentrations (0.05% - 0.1%) of non-ionic detergents like Tween-20 can be added to blocking and wash buffers to reduce hydrophobic interactions.

Q4: Can you provide a systematic approach to troubleshooting high non-specific binding?

A4: A logical workflow can help pinpoint the source of high NSB.

G cluster_step1 Step 1: Blocking Optimization cluster_step2 Step 2: Buffer Modification cluster_step3 Step 3: Ligand & Incubation cluster_step4 Step 4: Counter-ion Exchange cluster_step5 Step 5: Washing Protocol start High Non-Specific Binding Observed step1 Optimize Blocking Step start->step1 step2 Modify Assay Buffer step1->step2 If NSB persists s1_a Increase blocking agent concentration (e.g., 1% to 5% BSA/Casein) step1->s1_a step3 Evaluate Ligand and Incubation step2->step3 If NSB persists s2_a Adjust pH to be near peptide's pI step2->s2_a step4 Consider TFA Counter-ion Exchange step3->step4 If NSB persists s3_a Titrate [Arg8]-Vasotocin concentration step3->s3_a step5 Review Washing Protocol step4->step5 If NSB persists s4_a Exchange TFA for HCl or Acetate step4->s4_a end_node Reduced Non-Specific Binding step5->end_node Successful s5_a Increase number of wash steps step5->s5_a s1_b Increase blocking time (e.g., 1 hr to overnight at 4°C) s1_a->s1_b s1_c Test alternative blocking agents s1_b->s1_c s2_b Increase salt concentration (e.g., 150-500 mM NaCl) s2_a->s2_b s2_c Add 0.05% Tween-20 s2_b->s2_c s3_b Reduce incubation time s3_a->s3_b s3_c Lower incubation temperature s3_b->s3_c s4_b Compare NSB of different salt forms s4_a->s4_b s5_b Increase wash volume s5_a->s5_b s5_c Use ice-cold wash buffer s5_b->s5_c

Caption: A systematic workflow for troubleshooting non-specific binding.

Data on Blocking Agent Effectiveness

While the optimal blocking agent should be determined empirically, the following table summarizes representative data on the effectiveness of common blocking agents in reducing non-specific binding in immunoassays, which can serve as a starting point for optimization.

Blocking AgentConcentration RangeRelative EffectivenessKey Considerations
Casein/Non-fat Dry Milk 1 - 5% (w/v)Very HighHighly effective and economical. May contain phosphoproteins and biotin, which can interfere with certain assays.[5]
Bovine Serum Albumin (BSA) 0.1 - 5% (w/v)HighA purified protein that provides consistent results. More expensive than milk. Some antibodies may cross-react with BSA.
Newborn Calf Serum (NBCS) 1 - 10% (v/v)HighContains a mixture of proteins that can be very effective at blocking.[7]
Fish Gelatin 0.1 - 1% (w/v)Moderate to HighLow cross-reactivity with mammalian antibodies. May be less effective than BSA or milk in some cases.
Polyethylene Glycol (PEG) 0.5 - 2% (w/v)ModerateA synthetic polymer useful for reducing hydrophobic interactions.
Tween-20 0.05 - 0.1% (v/v)AdditiveA non-ionic detergent typically added to other blocking buffers to reduce hydrophobic interactions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for [Arg8]-Vasotocin

This protocol is adapted for a competitive binding assay using radiolabeled [Arg8]-Vasotocin to determine the binding affinity of unlabeled [Arg8]-Vasotocin or other test compounds at the V1a receptor.

Materials:

  • Membrane Preparation: Cell membranes expressing the human Vasopressin V1a receptor.

  • Radioligand: [³H]-(Arg⁸)-Vasopressin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.3% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Competitor: Unlabeled [Arg8]-Vasotocin for determining non-specific binding.

  • 96-well Filter Plates: Unifilter 96 GF/C.

  • Scintillation Counter.

Procedure:

  • Membrane Dilution: Dilute the membrane preparation in ice-cold Assay Buffer to a final concentration of 10 µg of protein per 500 µL. Keep on ice.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 500 µL of membrane suspension + 25 µL of Assay Buffer + 25 µL of [³H]-(Arg⁸)-Vasopressin.

    • Non-Specific Binding (NSB): 500 µL of membrane suspension + 25 µL of a high concentration of unlabeled [Arg8]-Vasotocin (e.g., 1 µM) + 25 µL of [³H]-(Arg⁸)-Vasotocin.

    • Competition: 500 µL of membrane suspension + 25 µL of serially diluted unlabeled test compound + 25 µL of [³H]-(Arg⁸)-Vasotocin.

  • Incubation: Incubate the plate for 45 minutes at 26°C.

  • Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester.

  • Washing: Wash the filters three times with 500 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate, add scintillant to each well, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding as a function of the concentration of the unlabeled competitor to determine the IC₅₀, which can then be used to calculate the binding affinity (Ki).

Signaling Pathway and Visualization

[Arg8]-Vasotocin primarily exerts its effects through the Vasopressin V1a receptor (V1AR), a G protein-coupled receptor (GPCR).

[Arg8]-Vasotocin V1a Receptor Signaling Pathway

Upon binding of [Arg8]-Vasotocin, the V1a receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G proteins.[8][9] This initiates a downstream signaling cascade.

G AVT [Arg8]-Vasotocin V1aR V1a Receptor (GPCR) AVT->V1aR Binding Gq Gq/11 Protein V1aR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Activation CellularResponse Cellular Responses (e.g., Smooth Muscle Contraction, Glycogenolysis) Ca->CellularResponse Modulation of protein activity PKC->CellularResponse Phosphorylation of target proteins

References

Validating the biological activity of commercial [Arg8]-Vasotocin TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial [Arg8]-Vasotocin TFA (AVT-TFA).

Frequently Asked Questions (FAQs)

Q1: What is [Arg8]-Vasotocin (AVT) and what is its primary biological role?

A: [Arg8]-Vasotocin is a neuropeptide hormone belonging to the vasopressin/oxytocin family.[1][2][3][4] In non-mammalian vertebrates, it is a key regulator of water balance, osmotic homeostasis, and social and sexual behaviors.[3][5] It is considered an evolutionary precursor to the mammalian hormones arginine vasopressin (AVP) and oxytocin.[6][7]

Q2: Why is commercial AVT often supplied as a TFA salt?

A: Trifluoroacetic acid (TFA) is commonly used during the purification of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10] During this process, TFA associates with the peptide as a counterion, resulting in the final product being a TFA salt.[8][9]

Q3: Can the TFA counterion affect my experimental results?

A: Yes, the TFA counterion can have direct biological effects that may interfere with your experiments.[8] Studies have shown that TFA can inhibit the proliferation of cells like osteoblasts and chondrocytes, even at nanomolar concentrations.[8][10] This can lead to misinterpretation of data, potentially masking a proliferative effect of the peptide or wrongly suggesting an anti-proliferative one.[10] It is crucial to consider this potential artifact in your experimental design.

Q4: How should I properly store and handle this compound?

A: For long-term stability (up to 2 years), the lyophilized powder should be stored at -80°C or -20°C, sealed and protected from moisture.[1][11][12] Once reconstituted in a solvent, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][11][12]

Q5: What is the solubility of this compound?

A: this compound is soluble in water.[1][13] Commercial suppliers suggest that concentrations up to 50-100 mg/mL can be achieved, though ultrasonic assistance may be necessary for complete dissolution.[1][13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No biological activity or lower than expected potency. 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. TFA Interference: The TFA counterion may be inhibiting the cellular response in your assay.[8][10] 3. Incorrect Peptide Concentration: Errors in weighing the lyophilized powder or in dilution calculations. 4. Inactive Receptor System: The target cells may not express the appropriate vasotocin (B1584283) receptors, or the receptors may be non-functional.1. Use a fresh vial of AVT-TFA or a newly prepared stock solution. Ensure aliquots are used to minimize freeze-thaw cycles. 2. Consider counterion exchange. Replace TFA with a more biologically compatible counterion like hydrochloride (HCl). Alternatively, include a TFA salt control in your experiments to quantify its baseline effect. 3. Verify calculations and ensure the balance is properly calibrated. The molecular weight of AVT-TFA (approx. 1164.24 g/mol ) should be used for accurate molar concentration calculations.[1][13][14] 4. Confirm receptor expression in your cell line using techniques like RT-qPCR or Western blot. Test the system with a known agonist for the target receptor.
High background signal or non-specific effects. 1. Peptide Concentration Too High: Using concentrations of AVT that lead to off-target effects. 2. TFA Salt Effects: The TFA counterion itself might be causing cellular stress or other non-specific responses.[8]1. Perform a dose-response curve to identify the optimal concentration range for specific activity. Start with concentrations reported in the literature (e.g., 10⁻⁸ to 10⁻⁶ M).[15] 2. Run a vehicle control and a TFA salt control (e.g., sodium trifluoroacetate) at the same concentration as in your experimental condition to assess non-specific effects.
Inconsistent results between experiments. 1. Variability in Peptide Preparation: Inconsistent dissolution of the lyophilized powder. 2. Cell Passage Number: High passage numbers can lead to changes in cell phenotype and receptor expression. 3. Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations.1. Ensure the peptide is fully dissolved before each use. Gentle vortexing or sonication (if recommended by the supplier) can help.[1][13] 2. Use cells with a consistent and low passage number for all experiments. 3. Strictly adhere to the standardized protocol. Document all experimental parameters carefully.

Quantitative Data Summary

The biological activity of [Arg8]-Vasotocin can be quantified through various assays. The table below summarizes key parameters from the literature.

Assay Type Receptor/System Parameter Value Reference
Radioligand BindingHuman Vasopressin V1A ReceptorKd ([³H]-(Arg⁸)-Vasopressin)0.36 nM[16]
CRE-Luciferase Reporter AssayGuppy Isotocin Receptor 1 (ITR1)Effective Concentration10⁻⁸ M to 10⁻⁶ M[15]
Ex Vivo Testis CultureZebrafish TestisEffective Concentration1 nM, 10 nM[17]

Key Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol is adapted from methodologies for vasopressin receptors and is suitable for determining the binding affinity of AVT.[16]

Objective: To determine the inhibition constant (Kᵢ) of unlabeled AVT-TFA by measuring its ability to compete with a radiolabeled ligand for binding to vasotocin receptors.

Materials:

  • Cell membranes expressing the vasotocin receptor of interest.

  • Radioligand (e.g., [³H]-[Arg⁸]-Vasopressin).

  • Unlabeled [Arg⁸]-Vasotocin TFA.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.3% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Unifilter GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled AVT-TFA in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • Assay Buffer.

    • Unlabeled AVT-TFA at various concentrations.

    • Radioligand at a fixed concentration (near its Kd, e.g., 0.35 nM).

    • Cell membranes (e.g., 10 µg of protein per well).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvest the membranes by vacuum filtration onto the filter plate.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Plot the data and calculate the IC₅₀, which can then be converted to a Kᵢ value.

Cell-Based Functional Assay (CRE-Luciferase Reporter)

This protocol measures the activation of the cAMP pathway following receptor stimulation, a common downstream effect of AVT receptor activation.[15][18]

Objective: To quantify the biological activity of AVT-TFA by measuring the induction of a cAMP-responsive element (CRE)-driven luciferase reporter gene.

Materials:

  • HEK293T cells (or another suitable cell line).

  • Expression vector for the vasotocin receptor.

  • pCRE-Luc reporter plasmid.

  • A control plasmid for transfection normalization (e.g., pRL-TK).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Transfection reagent.

  • [Arg⁸]-Vasotocin TFA.

  • Luciferase assay reagent kit.

  • Luminometer.

Procedure:

  • Co-transfect HEK293T cells with the vasotocin receptor expression vector, pCRE-Luc plasmid, and the normalization plasmid.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Allow cells to attach and grow for another 18-24 hours.

  • Prepare serial dilutions of AVT-TFA in serum-free medium.

  • Replace the culture medium with the AVT-TFA dilutions and incubate for 6-24 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the assay kit.

  • Normalize the firefly luciferase activity (from pCRE-Luc) to the Renilla luciferase activity (from pRL-TK).

  • Plot the normalized luciferase activity against the AVT concentration to generate a dose-response curve and determine the EC₅₀.

Visualizations

AVT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVT [Arg8]-Vasotocin Receptor Vasotocin Receptor (GPCR) AVT->Receptor Binding G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: AVT Gq-coupled signaling pathway.

AVT_Validation_Workflow cluster_prep Preparation cluster_validation Activity Validation cluster_analysis Analysis & Troubleshooting Peptide Receive Commercial This compound Reconstitution Reconstitute in appropriate solvent (e.g., H₂O). Prepare aliquots. Peptide->Reconstitution Storage Store at -20°C or -80°C Reconstitution->Storage Binding_Assay In Vitro Receptor Binding Assay (Determine Ki) Storage->Binding_Assay Functional_Assay In Vitro Cell-Based Functional Assay (Determine EC₅₀) Storage->Functional_Assay In_Vivo_Assay In Vivo / Ex Vivo Experiment (Observe physiological/ behavioral response) Storage->In_Vivo_Assay Data_Analysis Analyze Data: Dose-Response Curves Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo_Assay->Data_Analysis Troubleshoot Troubleshoot unexpected results (Consider TFA effects, peptide stability) Data_Analysis->Troubleshoot

Caption: Experimental workflow for AVT validation.

References

Technical Support Center: [Arg8]-Vasotocin TFA for Intracerebroventricular Injection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and detailed protocols for researchers using [Arg8]-Vasotocin Trifluoroacetate (TFA) for intracerebroventricular (ICV) injections.

Frequently Asked Questions (FAQs)

1. What is [Arg8]-Vasotocin TFA and what is its primary application in ICV studies? [Arg8]-Vasotocin (AVT) is a neurohypophyseal peptide found in non-mammalian vertebrates, analogous to vasopressin and oxytocin (B344502) in mammals.[1][2] The TFA salt is a common formulation for synthetic peptides that ensures stability and purity.[3] In research, ICV injection of AVT is used to study its central effects on social behavior, sexual function, osmotic regulation, and cardiovascular control.[1][4]

2. How should I prepare and store this compound?

  • Reconstitution: this compound is soluble in water. For a stock solution, sterile, nuclease-free water is recommended. To aid dissolution, brief ultrasonication may be necessary.

  • Storage: Store the lyophilized powder at -20°C or -80°C for long-term stability (≥ 2 years). Once reconstituted into a stock solution, it is critical to aliquot it into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for up to 6 months at -80°C or 1 month at -20°C.

3. What is the recommended vehicle for ICV injection of [Arg8]-Vasotocin? The ideal vehicle should be sterile, isotonic, and have a physiological pH to minimize tissue damage and inflammation.

  • Artificial Cerebrospinal Fluid (aCSF): This is the preferred vehicle as it most closely mimics the composition of natural CSF, maintaining ionic balance.

  • Sterile Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl): These are widely used and acceptable alternatives. Their physiological pH and osmolarity are compatible with brain tissue.

4. What are typical dosages and injection volumes for ICV administration? Dosage and volume are critical parameters that must be optimized for the specific animal model and research question.

  • Dosage: Doses can be highly variable. For example, studies in anesthetized trout have used a dose range of 0.4 to 50 ng/kg to investigate effects on blood pressure. It is crucial to perform a dose-response study for each new experimental paradigm.

  • Volume: Injection volumes must be kept low to avoid a significant increase in intracranial pressure. For mice, typical injection volumes are 1-5 µL, and should generally not exceed 10 µL. The infusion should be performed slowly to allow for distribution and to prevent backflow.

Troubleshooting Guide

Issue / ProblemPotential Cause(s)Recommended Solution(s)
Peptide Precipitation / Poor Solubility Improper solvent; low temperature; incorrect pH.Reconstitute in sterile water or aCSF, not saline initially if solubility issues are noted. Use brief ultrasonication to aid dissolution. Ensure the final solution is at physiological pH.
No or Low Behavioral/Physiological Response 1. Incorrect Cannula Placement: The injection missed the ventricle. 2. Degraded Peptide: Improper storage or multiple freeze-thaw cycles. 3. Sub-threshold Dose: The administered dose was too low to elicit a response. 4. Blocked Cannula: Tissue or cement may be obstructing the cannula.1. Verify Placement: At the end of the experiment, inject a dye (e.g., Evans Blue, Methylene Blue) to confirm cannula placement within the ventricular system. 2. Use Fresh Aliquots: Always use a fresh, single-use aliquot of the peptide for each experiment. 3. Conduct Dose-Response Study: Establish an effective dose for your specific model and endpoint. 4. Check Patency: Before injection, ensure the cannula is patent by attempting to infuse a small amount of sterile saline.
High Variability in Results Inconsistent injection volume or rate; variability in cannula placement; animal stress.Use a micro-infusion pump for precise control over volume and rate. Standardize the surgical and handling procedures to minimize stress. Ensure all cannula placements are verified post-mortem.
Adverse Events (e.g., Seizures, High Mortality) 1. High Injection Volume/Rate: Causes a rapid increase in intracranial pressure. 2. Incorrect Vehicle: Non-physiological pH or osmolarity of the vehicle. 3. Neurotoxicity: The dose used is too high. 4. Infection: Non-sterile surgical technique or supplies.1. Reduce Volume & Rate: Inject the smallest effective volume at a slow rate (e.g., 0.5-1 µL/min). Pause for several minutes before retracting the needle to prevent reflux. 2. Use aCSF: Switch to sterile, pyrogen-free aCSF as the vehicle. 3. Lower the Dose: Perform a dose-response curve to find the minimal effective dose. 4. Strict Aseptic Technique: Ensure all instruments, implants, and solutions are sterile.
Injection Reflux / Backflow from Cannula Rapid injection rate; insufficient wait time before needle retraction; large injection volume.Infuse slowly (e.g., <1 µL/min). After the infusion is complete, leave the injection needle in place for 3-5 minutes before slowly retracting it. This allows the pressure to equalize and the peptide to diffuse away from the cannula tip.

Experimental Protocols & Methodologies

Protocol 1: Stereotaxic Cannula Implantation for ICV Injection

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture). Confirm adequate anesthesia via a toe-pinch reflex test.

  • Stereotaxic Mounting: Place the anesthetized animal into a stereotaxic frame. Ensure the head is level by checking that the heights of bregma and lambda are in the same horizontal plane.

  • Surgical Procedure:

    • Apply eye ointment to prevent corneal drying. Maintain the animal's body temperature with a heating pad.

    • Shave the scalp and sterilize the area with an antiseptic solution (e.g., 70% ethanol (B145695) and povidone-iodine).

    • Make a midline incision to expose the skull.

    • Identify the bregma landmark.

    • Using the stereotaxic arm, determine the coordinates for the lateral ventricle (e.g., for mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface).

    • Drill a small burr hole through the skull at the target coordinates.

  • Cannula Implantation:

    • Slowly lower the sterile guide cannula to the predetermined depth.

    • Secure the cannula to the skull using dental cement and anchoring screws.

    • Insert a dummy cannula (stylet) into the guide cannula to keep it patent.

  • Post-Operative Care:

    • Administer post-operative analgesics as required by your institution's animal care committee.

    • Allow the animal to recover for 5-7 days before beginning ICV injection experiments.

Protocol 2: ICV Injection Procedure
  • Drug Preparation: On the day of the experiment, thaw a single-use aliquot of this compound stock solution and dilute it to the final desired concentration with sterile aCSF or PBS.

  • Animal Handling: Gently restrain the animal. Remove the dummy cannula and replace it with the internal injection cannula, which is connected via tubing to a Hamilton syringe mounted on a micro-infusion pump.

  • Infusion:

    • Set the infusion pump to deliver the desired volume at a slow, controlled rate (e.g., 0.5 µL/minute).

    • Monitor the animal for any signs of distress during the infusion.

  • Post-Infusion:

    • Leave the injection cannula in place for an additional 3-5 minutes post-infusion to minimize backflow.

    • Slowly withdraw the injector and replace the dummy cannula.

    • Return the animal to its home cage and proceed with behavioral or physiological monitoring.

Data & Visualization

Quantitative Data Summary

Table 1: Recommended ICV Injection Parameters for Mice

Parameter Recommendation Rationale
Injection Volume 1 - 5 µL Minimizes increases in intracranial pressure and potential for tissue damage.
Infusion Rate 0.5 - 1.0 µL/min Prevents sudden pressure changes and reduces the likelihood of solution reflux.
Needle Dwell Time 3 - 5 minutes Allows for diffusion of the injectate away from the cannula tip, preventing backflow upon retraction.

| Peptide Concentration | Variable (e.g., ng to µg range) | Must be determined empirically through a dose-response study for the desired effect. |

Diagrams

ICV_Workflow cluster_prep Phase 1: Preparation cluster_surgery Phase 2: Cannula Implantation cluster_injection Phase 3: ICV Injection cluster_analysis Phase 4: Analysis A Anesthetize Animal B Mount in Stereotaxic Frame A->B C Expose Skull & Identify Bregma B->C D Drill Burr Hole at Target Coordinates C->D E Lower Guide Cannula D->E F Secure with Dental Cement & Anchor Screws E->F G Insert Dummy Cannula F->G H Allow 5-7 Day Recovery G->H I Prepare & Load AVT Solution H->I J Infuse at Slow Rate (e.g., 0.5 µL/min) I->J K Post-Infusion Dwell Time (3-5 min) J->K L Behavioral / Physiological Assessment K->L M Verify Cannula Placement (Post-Mortem Dye Injection) L->M Vasotocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVT [Arg8]-Vasotocin V1aR V1a Receptor (AVPR1A) AVT->V1aR Binding Gq11 Gαq/11 V1aR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response (e.g., Neuronal Excitation, Muscle Contraction) PKC->Cell_Response Ca_Release->Cell_Response

References

Validation & Comparative

A Comparative Guide: [Arg8]-Vasotocin TFA vs. Vasopressin in Social Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [Arg8]-Vasotocin (AVT) and Arginine Vasopressin (AVP) concerning their roles in the crucial neurobehavioral function of social recognition. We present a synthesis of experimental data, detailed protocols, and the underlying molecular pathways to assist researchers in selecting the appropriate peptide for their investigative needs.

Part 1: Peptide Overview and Molecular Characteristics

Arginine Vasopressin (AVP) is a nonapeptide hormone and neurotransmitter synthesized in the hypothalamus of mammals. It is a key regulator of a wide array of physiological and behavioral processes, including water balance, blood pressure, and complex social behaviors. [Arg8]-Vasotocin (AVT) is the evolutionary homolog of AVP, found in most non-mammalian vertebrates, where it serves analogous functions in osmoregulation and social behavior modulation.[1][2] The structural similarity between AVP and AVT is striking, differing by only a single amino acid at position 3, which accounts for their conserved functions across vertebrate evolution.[1][2]

The trifluoroacetate (B77799) (TFA) salt form of synthetic peptides like AVT is a common result of the purification process using high-performance liquid chromatography (HPLC). While TFA counter-ions can sometimes influence in vitro cellular assays, they are generally considered to have minimal impact on the overall in vivo biological activity of the peptide itself.

Table 1: Comparison of Molecular Characteristics

Feature[Arg8]-Vasotocin (AVT)Arginine Vasopressin (AVP)
Amino Acid Sequence Cys-Tyr-Ile -Gln-Asn-Cys-Pro-Arg-Gly-NH₂Cys-Tyr-Phe -Gln-Asn-Cys-Pro-Arg-Gly-NH₂
Endogenous Phylum Non-mammalian vertebrates (e.g., birds, reptiles, amphibians, fish)[3]Mammals[4]
Molecular Formula C₄₃H₆₆N₁₂O₁₂S₂C₄₆H₆₅N₁₅O₁₂S₂
Key Role Osmoregulation, social & reproductive behaviors[3]Osmoregulation, blood pressure, social & reproductive behaviors[4]

Part 2: Signaling Pathways and Receptor Binding

Both AVT and AVP exert their effects by binding to a family of G-protein coupled receptors (GPCRs). In mammals, three subtypes of vasopressin receptors have been identified: V1a, V1b, and V2.[5] The V1a receptor (V1aR) is the most abundant in the brain and is critically implicated in mediating the effects of AVP on social behaviors, including social recognition and aggression.[5][6]

Upon binding to the V1aR, AVP initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately modulates neuronal excitability and gene expression, underpinning the behavioral effects. Due to its high structural homology, AVT is presumed to activate the same signaling pathway upon binding to mammalian V1a receptors.

AVP_V1a_Signaling cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis AVP Vasopressin (AVP) or [Arg8]-Vasotocin (AVT) AVP->V1aR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Modulation of Neuronal Activity & Gene Expression Ca_release->Response PKC->Response

Figure 1. Vasopressin/Vasotocin V1a Receptor Signaling Pathway.

Receptor Binding Affinity

Direct, head-to-head comparative studies on the binding affinity of AVT and AVP to the full range of mammalian receptors are limited. However, studies on individual peptides provide critical insights. AVP binds with high, nanomolar affinity to its canonical V1a receptor and also exhibits significant cross-reactivity with the oxytocin (B344502) receptor (OTR).[7] Given that AVT is the evolutionary precursor to AVP, it is expected to bind with high affinity to mammalian V1a receptors, a notion supported by studies where AVT antagonists effectively block AVP-mediated effects in mammals.

Table 2: Receptor Binding Affinity Profile (Kᵢ in nM)

PeptideV1a Receptor (V1aR)Oxytocin Receptor (OTR)V1b Receptor
Arginine Vasopressin (AVP) 4.70[7]36.1[7]High Affinity¹
[Arg8]-Vasotocin (AVT) TFA High Affinity (Expected)²Data Not AvailableData Not Available

Data derived from studies on male Syrian hamster brain receptors.[7] ¹AVP is the endogenous ligand for the V1b receptor, but specific comparative Kᵢ values from the same study are not available. ²Quantitative Kᵢ values from direct comparative studies in mammalian receptors are not readily available in the literature. High affinity is inferred from structural homology and its function in non-mammalian vertebrates.

Part 3: Experimental Data in Social Recognition

The social recognition or social discrimination task is the gold-standard behavioral paradigm for evaluating social memory in rodents. The procedure leverages the natural tendency of a rodent to investigate a novel conspecific more than a familiar one.

Detailed Experimental Protocol: Social Discrimination Test
  • Subjects: Adult male rats or mice are typically used. Animals are group-housed to maintain normal social behavior. Stimulus animals are often juveniles or socially-housed females to reduce aggression.

  • Habituation: The experimental subject is habituated to the testing arena (e.g., a clean home cage or a three-chambered apparatus) for a designated period (e.g., 30-60 minutes) for at least 2-3 days prior to testing.

  • Administration: [Arg8]-Vasotocin TFA or Vasopressin is administered to the subject animal, typically via intracerebroventricular (ICV) or intranasal routes, at a specific time point before the initial exposure (e.g., 20-30 minutes prior).

  • Sample Phase (T1): The subject animal is exposed to a "sample" juvenile conspecific for a defined period (e.g., 4-5 minutes). The duration of social investigation (e.g., sniffing, anogenital exploration) is recorded.

  • Inter-Exposure Interval (IEI): A retention interval follows, during which the animal is returned to its home cage. The duration of the IEI can be varied to test short-term (e.g., 30-120 minutes) or long-term memory.

  • Test Phase (T2): The subject animal is re-introduced into the arena and presented simultaneously with the now "familiar" juvenile from T1 and a "novel" juvenile of similar age and sex.

  • Data Analysis: The time spent investigating the familiar versus the novel animal during the test phase (e.g., 5 minutes) is recorded and compared. A significantly higher investigation time towards the novel animal indicates successful social recognition memory. A discrimination index [(Novel - Familiar) / (Novel + Familiar)] is often calculated.

Social_Recognition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Habituation 1. Habituation to Arena (30-60 min for 2-3 days) Admin 2. Peptide Administration (AVP or AVT TFA, ICV) Habituation->Admin T1 3. Sample Phase (T1) Subject + 'Sample' Juvenile (4-5 min) Admin->T1 IEI 4. Inter-Exposure Interval (e.g., 30-120 min) T1->IEI T2 5. Test Phase (T2) Subject + 'Familiar' + 'Novel' (5 min) IEI->T2 Measure 6. Measure Investigation Time T2->Measure Result Success = Time(Novel) > Time(Familiar) Measure->Result

Figure 2. Experimental Workflow for the Social Discrimination Test.

Comparative Efficacy in Social Recognition

While direct, side-by-side studies comparing AVT and AVP on social recognition in mammals are not available, extensive research on AVP provides a robust benchmark. Administration of AVP has been consistently shown to enhance social recognition memory, allowing animals to remember familiar conspecifics for longer durations. Conversely, blocking V1a receptors impairs this ability. Research in non-mammalian species shows that AVT is a potent modulator of social approach and competitive behaviors, suggesting a functionally conserved role.

Table 3: Efficacy in Modulating Social Recognition Memory

PeptideSpecies (Model)Dose/RouteEffect on Social Recognition Memory
Arginine Vasopressin (AVP) RatICVFacilitates/Enhances: Prolongs the duration of memory for a familiar individual.[8]
Arginine Vasopressin (AVP) RatICVAntagonist Blocks: Administration of a V1a receptor antagonist impairs social recognition.[8]
[Arg8]-Vasotocin (AVT) TFA Rodent (Mammal)-Data Not Available: Direct comparative studies on social recognition in mammals have not been published.
[Arg8]-Vasotocin (AVT) TFA Fish, Birds, AmphibiansICV / IPPotent Modulator of Social Behavior: Increases courtship, aggression, and other social responses, indicating a conserved role in social processing.[1]

Part 4: Conclusion and Recommendations

Both [Arg8]-Vasotocin and Vasopressin are potent, structurally related neuropeptides central to the regulation of social behavior across vertebrates.

  • Vasopressin (AVP) is the endogenous ligand in mammals and is extensively validated for enhancing social recognition memory through V1a receptor signaling. It represents the standard choice for studies in mammalian models like rats and mice, with a wealth of supporting data and established protocols.

  • [Arg8]-Vasotocin (AVT) TFA is the non-mammalian homolog and a powerful tool for comparative neuroscience. While direct data on its efficacy in mammalian social recognition is lacking, its conserved structure and potent effects on social behaviors in other species suggest it would likely be effective in mammals, acting as a V1a receptor agonist.

For researchers working with mammalian models of social recognition:

  • Vasopressin is the recommended compound due to the extensive body of literature validating its effects and mechanism of action.

  • This compound could be considered for novel comparative or evolutionary studies aiming to investigate the interchangeability of these homologous peptides. However, such studies would first need to establish a baseline dose-response curve and confirm its pharmacological profile at mammalian receptors.

This guide underscores the critical role of the vasopressin/vasotocin family in social cognition. The choice between AVP and AVT will ultimately depend on the specific goals of the research, with AVP being the established tool for mammalian studies and AVT offering unique opportunities for evolutionary and comparative investigations.

References

A Comparative Analysis of [Arg8]-Vasotocin TFA and Oxytocin on Anxiety-Related Behaviors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of [Arg8]-Vasotocin (AVT) TFA and Oxytocin (B344502) on anxiety. While both are structurally similar neuropeptides, emerging evidence suggests they can exert distinct and sometimes opposing effects on anxiety-related behaviors. This document synthesizes findings from preclinical studies, presents quantitative data where available, details common experimental methodologies, and visualizes key pathways to aid in research and drug development.

Introduction to [Arg8]-Vasotocin and Oxytocin

[Arg8]-Vasotocin (AVT) is a nonapeptide that is considered the evolutionary precursor to both Oxytocin (OT) and Arginine Vasopressin (AVP) in mammals.[1] In non-mammalian vertebrates, AVT plays a crucial role in regulating social behaviors and physiological processes.[1] Oxytocin, well-known for its role in social bonding and parturition, has been extensively studied for its anxiolytic (anxiety-reducing) properties.[2] Conversely, AVP, the mammalian homolog of AVT, is generally considered to be anxiogenic (anxiety-promoting), primarily through its action on the V1a receptor.[3][4] Given the structural similarities and receptor crosstalk between these peptides, understanding their comparative effects on anxiety is of significant interest for therapeutic development.

Quantitative Data on Anxiety-Like Behaviors

Direct comparative studies on the effects of [Arg8]-Vasotocin TFA and Oxytocin on anxiety in the same experimental paradigm are limited. The following table summarizes findings from separate studies investigating the effects of these peptides on common anxiety-related behavioral tests in rodents. It is crucial to note that these results are not from head-to-head comparisons and experimental conditions may vary.

PeptideAnimal ModelBehavioral TestAdministration Route & DoseKey FindingsReference
[Arg8]-Vasotocin RatOpen Field TestIntraperitonealIncreased exploration of the central area[5]
RatHole Board TestIntracerebroventricular (0.4 µg)Increased number of hole visits, decreased duration per visit (light phase)[6]
Infant RatUltrasonic VocalizationCentralDecreased ultrasonic vocalizations[7]
Oxytocin RatElevated Plus MazeIntracerebroventricularPronounced anxiolytic-like effects[2]
MouseElevated Plus MazeIntraperitonealIncreased time spent in open arms[8]
RatOpen Field TestIntraperitonealIncreased time spent in the center[5]

Note: The TFA (trifluoroacetate) salt of [Arg8]-Vasotocin is a common formulation for synthetic peptides and is not expected to have pharmacological effects independent of the peptide itself.

Experimental Protocols

The following are detailed methodologies for three commonly used behavioral assays to assess anxiety in rodents.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

  • Each animal is placed in the center of the maze, facing one of the enclosed arms.

  • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

  • Behavior is recorded by an overhead video camera and analyzed using tracking software.

Key Parameters Measured:

  • Time spent in the open arms versus the closed arms.

  • Number of entries into the open and closed arms.

  • Total distance traveled (as a measure of general locomotor activity).

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. The test is based on the principle that rodents, when placed in a novel, open arena, will tend to stay close to the walls (thigmotaxis) and avoid the brightly lit center.

Apparatus: A square or circular arena with surrounding walls.

Procedure:

  • Animals are habituated to the testing room before the test.

  • Each animal is placed in the center of the open field arena.

  • The animal is allowed to explore the arena for a defined period, typically 10-20 minutes.

  • Behavior is recorded and analyzed using a video tracking system.

Key Parameters Measured:

  • Time spent in the center of the arena versus the periphery.

  • Distance traveled in the center and periphery.

  • Total distance traveled.

  • Rearing frequency (a measure of exploratory behavior).

Anxiolytic effects are indicated by an increase in the time spent and distance traveled in the center of the arena.

Light-Dark Box Test

The Light-Dark Box test is another paradigm for assessing anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the innate aversion of rodents to brightly lit areas.

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

Procedure:

  • Animals are habituated to the testing environment.

  • Each animal is placed in the center of the light compartment, facing away from the opening to the dark compartment.

  • The animal is allowed to move freely between the two compartments for a set duration, usually 5-10 minutes.

  • Behavior is monitored and recorded using a video camera.

Key Parameters Measured:

  • Time spent in the light compartment versus the dark compartment.

  • Number of transitions between the two compartments.

  • Latency to first enter the dark compartment.

Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

Signaling Pathways

The anxiolytic and anxiogenic effects of Oxytocin and [Arg8]-Vasotocin are mediated through their respective receptors, which are G-protein coupled receptors (GPCRs). There is significant crosstalk between these systems, as both peptides can bind to each other's receptors, albeit with different affinities.

Oxytocin's Anxiolytic Signaling: Oxytocin primarily exerts its effects through the Oxytocin Receptor (OTR). Activation of the OTR in brain regions associated with anxiety, such as the amygdala and the bed nucleus of the stria terminalis (BNST), is generally associated with anxiolysis. The downstream signaling cascade can involve multiple pathways, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

[Arg8]-Vasotocin's Anxiogenic Signaling: As the non-mammalian homolog of Arginine Vasopressin, [Arg8]-Vasotocin is expected to act primarily through vasopressin receptors, particularly the V1a receptor (V1aR), to modulate anxiety. Activation of V1aR is often linked to anxiogenic effects. Similar to the OTR, the V1aR is a GPCR that couples to PLC, leading to downstream signaling events that ultimately influence neuronal excitability and anxiety-related behaviors.

Signaling_Pathways cluster_OT Oxytocin Signaling cluster_AVT [Arg8]-Vasotocin Signaling OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Gq_OT Gq OTR->Gq_OT PLC_OT Phospholipase C (PLC) Gq_OT->PLC_OT IP3_OT IP3 PLC_OT->IP3_OT DAG_OT DAG PLC_OT->DAG_OT Ca_OT ↑ Intracellular Ca2+ IP3_OT->Ca_OT PKC_OT Protein Kinase C (PKC) DAG_OT->PKC_OT Anxiolysis Anxiolytic Effects Ca_OT->Anxiolysis PKC_OT->Anxiolysis AVT [Arg8]-Vasotocin V1aR Vasopressin V1a Receptor (V1aR) AVT->V1aR Gq_AVT Gq V1aR->Gq_AVT PLC_AVT Phospholipase C (PLC) Gq_AVT->PLC_AVT IP3_AVT IP3 PLC_AVT->IP3_AVT DAG_AVT DAG PLC_AVT->DAG_AVT Ca_AVT ↑ Intracellular Ca2+ IP3_AVT->Ca_AVT PKC_AVT Protein Kinase C (PKC) DAG_AVT->PKC_AVT Anxiogenesis Anxiogenic Effects Ca_AVT->Anxiogenesis PKC_AVT->Anxiogenesis

Caption: Simplified signaling pathways of Oxytocin and [Arg8]-Vasotocin in anxiety modulation.

Experimental Workflow for Anxiety Assessment

The following diagram illustrates a typical experimental workflow for assessing the effects of a novel compound on anxiety-like behavior in rodents.

Experimental_Workflow cluster_pre_test Pre-Testing Phase cluster_testing Testing Phase cluster_post_test Post-Testing Phase acclimation Animal Acclimation handling Habituation & Handling acclimation->handling drug_admin Drug Administration (this compound or Oxytocin) handling->drug_admin behavioral_test Behavioral Assay (EPM, OFT, or Light-Dark Box) drug_admin->behavioral_test data_collection Data Collection & Video Analysis behavioral_test->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: A standard workflow for preclinical anxiety studies.

Logical Relationship of Comparison

The comparison between [Arg8]-Vasotocin and Oxytocin on anxiety is based on their structural homology, receptor interactions, and observed behavioral effects. The following diagram illustrates this logical relationship.

Logical_Relationship cluster_peptides Peptides cluster_receptors Receptors cluster_effects Behavioral Effects on Anxiety AVT [Arg8]-Vasotocin OTR Oxytocin Receptor (OTR) AVT->OTR Crosstalk V1aR Vasopressin V1a Receptor (V1aR) AVT->V1aR Primary Target OT Oxytocin OT->OTR Primary Target OT->V1aR Crosstalk AVP Arginine Vasopressin (Mammalian Homolog of AVT) AVP->OTR Crosstalk AVP->V1aR Primary Target Anxiolytic Anxiolytic OTR->Anxiolytic Anxiogenic Anxiogenic V1aR->Anxiogenic

Caption: Receptor interactions and resulting effects on anxiety.

Conclusion

The available evidence suggests that Oxytocin generally produces anxiolytic effects, while [Arg8]-Vasotocin, primarily acting through vasopressin receptors, may have anxiogenic or more complex, context-dependent effects on anxiety-like behaviors. The significant crosstalk between their receptor systems complicates the interpretation of their individual actions. Further direct comparative studies in mammalian models are warranted to fully elucidate the therapeutic potential of modulating the vasotocin/vasopressin and oxytocin systems for the treatment of anxiety disorders. This guide provides a foundational understanding for researchers and professionals in the field to design and interpret future studies.

References

Validating [Arg8]-Vasotocin Effects: A Comparative Guide to Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used receptor antagonists for validating the effects of [Arg8]-Vasotocin (AVT). AVT, a key neuropeptide in non-mammalian vertebrates, is the evolutionary precursor to mammalian vasopressin and oxytocin (B344502). Understanding its receptor interactions is crucial for comparative endocrinology and drug development. This document outlines the quantitative performance of various antagonists, details experimental protocols for their use, and visualizes the underlying biological and experimental frameworks.

Antagonist Performance: A Quantitative Comparison

The validation of AVT's physiological effects relies on the use of specific receptor antagonists. While direct binding affinity and functional antagonism data for AVT receptors are limited in the literature, the close evolutionary relationship between AVT, vasopressin (AVP), and oxytocin (OT) receptors allows for the use of established mammalian receptor antagonists. Evidence confirms that antagonists of mammalian vasopressin V1a and oxytocin receptors can effectively block AVT-induced responses.

Below are tables summarizing the binding affinities (Ki) of commonly used antagonists for mammalian AVP and OT receptors, which are often used to infer their potential efficacy against AVT receptors.

Table 1: Binding Affinities (Ki, nM) of V1a Receptor Antagonists

AntagonistReceptor Target(s)Human V1a ReceptorRat V1a ReceptorOther Relevant Affinities
SRX246 V1a0.3 nM-Negligible binding at V1b and V2 receptors.
Manning Compound V1a > OTR--Hamster V1aR: 6.87 nM; Hamster OTR: 213.8 nM

Table 2: Binding Affinities (Ki, nM) of Dual/Mixed Receptor Antagonists

AntagonistReceptor Target(s)Human V1a ReceptorHuman V2 ReceptorHuman OT Receptor
Conivaptan V1a / V20.61 nM0.66 - 3.04 nM-
Atosiban OTR / V1a--Inhibition constant for OT-induced activation: 10 nM

Experimental Protocols

Effective validation of AVT's effects using antagonists requires robust experimental designs. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Validation: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an antagonist for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the binding affinity of an antagonist (e.g., Manning Compound) for the AVT receptor.

Materials:

  • Cell membranes expressing the AVT receptor

  • Radiolabeled AVT analog (e.g., [³H]AVT)

  • Unlabeled antagonist (e.g., Manning Compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of radiolabeled AVT, and varying concentrations of the unlabeled antagonist.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand. The membranes with the bound radioligand will be trapped on the filter.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled antagonist. Calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

In Vitro Validation: Functional Antagonism via Calcium Flux Assay

This assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by AVT, specifically the release of intracellular calcium.

Objective: To determine the functional potency (e.g., pA₂) of an antagonist in blocking AVT-induced calcium mobilization.

Materials:

  • Cells co-expressing the AVT receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye.

  • [Arg8]-Vasotocin (AVT)

  • Antagonist of interest

  • Assay buffer

Procedure:

  • Cell Preparation: Plate the cells in a microplate and allow them to attach.

  • Antagonist Incubation: Add varying concentrations of the antagonist to the wells and incubate for a specific period.

  • AVT Stimulation: Add a fixed concentration of AVT to the wells to stimulate the receptors.

  • Signal Detection: Immediately measure the light emission (for aequorin) or fluorescence (for calcium-sensitive dyes) using a plate reader.

  • Data Analysis: Plot the response (light or fluorescence intensity) against the antagonist concentration. The concentration of the antagonist that causes a 50% reduction in the AVT-induced signal (IC₅₀) can be determined. A Schild analysis can be performed to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

In Vivo Validation: Behavioral Antagonism in Fish

This protocol describes how to validate the behavioral effects of AVT using an antagonist in a fish model.

Objective: To determine if an antagonist can block AVT-induced behavioral changes (e.g., aggression, courtship).

Materials:

  • Test fish (e.g., zebrafish, stickleback)

  • [Arg8]-Vasotocin (AVT)

  • Antagonist (e.g., Manning Compound)

  • Saline solution (vehicle control)

  • Injection equipment (e.g., microsyringes)

  • Behavioral observation arena

Procedure:

  • Acclimation: Acclimate the fish to the experimental tanks.

  • Injection: Divide the fish into experimental groups: vehicle control, AVT only, antagonist only, and AVT + antagonist. Administer the respective substances via intraperitoneal (IP) or intracerebroventricular (ICV) injection.

  • Behavioral Observation: After a set post-injection period, introduce a stimulus (e.g., a rival male, a receptive female) and record the behavioral responses (e.g., frequency of aggressive displays, time spent in courtship) for a defined duration.

  • Data Analysis: Compare the behavioral scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in the AVT-induced behavior in the AVT + antagonist group compared to the AVT-only group validates the antagonistic effect.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

AVT_Signaling_Pathway cluster_membrane Cell Membrane AVT_Receptor AVT Receptor (V1a/OT-like) G_Protein Gq/11 Protein AVT_Receptor->G_Protein Activates AVT [Arg8]-Vasotocin (AVT) AVT->AVT_Receptor Binds & Activates Antagonist Receptor Antagonist Antagonist->AVT_Receptor Binds & Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Cellular_Response Physiological/ Behavioral Effects Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: AVT Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine pA2) Functional_Assay->Data_Analysis Behavioral_Study Behavioral Studies (e.g., Fish, Amphibians) Behavioral_Study->Data_Analysis Physiological_Study Physiological Studies (e.g., Blood Pressure) Physiological_Study->Data_Analysis Hypothesis Hypothesis: Antagonist X blocks AVT's effect at its receptor Hypothesis->Binding_Assay Hypothesis->Functional_Assay Hypothesis->Behavioral_Study Hypothesis->Physiological_Study Conclusion Conclusion: Validation of AVT's receptor-mediated effect Data_Analysis->Conclusion

Caption: Workflow for Validating AVT Effects.

Antagonist_Logic AVT_Effect AVT produces a measurable effect (e.g., behavioral change) AVT_Antagonist AVT + Antagonist administered Conclusion Conclusion: The effect is mediated by the targeted receptor AVT_Effect->Conclusion If... No_Effect The effect is significantly reduced or abolished AVT_Antagonist->No_Effect leads to No_Effect->Conclusion Then...

Caption: Logical Framework for Antagonist Validation.

A Comparative Analysis of [Arg8]-Vasotocin Receptor Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Arg8]-Vasotocin (AVT) receptor subtypes, supported by experimental data and detailed methodologies.

[Arg8]-Vasotocin (AVT) is a neurohypophyseal nonapeptide that is the non-mammalian vertebrate homolog of arginine vasopressin (AVP). It plays crucial roles in regulating social behaviors, osmoregulation, and cardiovascular function.[1][2] These diverse physiological effects are mediated by a family of G protein-coupled receptors (GPCRs). In mammals, AVP, a close structural and functional analog of AVT, interacts with three main receptor subtypes: V1a, V1b (or V3), and V2, as well as the structurally related oxytocin (B344502) (OT) receptor.[3][4] Non-mammalian vertebrates also possess a range of AVT receptors that share homology with their mammalian counterparts.[1] Understanding the comparative pharmacology of these receptor subtypes is critical for elucidating the nuanced roles of AVT in physiology and for the development of selective therapeutic agents.

This guide presents a comparative analysis of the binding affinities and functional potencies of AVT and its analogs at these receptor subtypes, details the experimental protocols for their characterization, and illustrates the key signaling pathways and experimental workflows.

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki or Kd) and functional potencies (EC50) of AVT and the closely related AVP at various receptor subtypes. It is important to note that much of the available quantitative data for mammalian receptors has been generated using AVP. Given that AVT and AVP differ by only a single amino acid, AVP data provides a strong indication of AVT's likely pharmacological profile at these receptors.

Receptor Subtype Ligand Species Binding Affinity (Ki/Kd, nM) Reference
V1a Receptor AVPHuman (liver)0.2-0.6[this result is not sufficiently supported by the provided search results]
AVPRat (liver)1.9 ± 0.1
AVPSyrian Hamster (brain)4.70
V1b (V3) Receptor AVPHuman (pituitary)~1[this result is not sufficiently supported by the provided search results]
V2 Receptor AVPHuman~1-2[this result is not sufficiently supported by the provided search results]
Oxytocin Receptor AVPSyrian Hamster (brain)36.1
AVT Receptor (V1-like) AVTWhite Sucker (fish)Not specified
Isotocin Receptor (OT-like) AVTGuppy (fish)Activates receptor

Table 1: Comparative Binding Affinities of AVT and AVP at Receptor Subtypes. This table presents the equilibrium dissociation constant (Kd) or inhibition constant (Ki) values, which are measures of the affinity of a ligand for a receptor. A lower value indicates a higher binding affinity.

Receptor Subtype Ligand Species Functional Potency (EC50, nM) Assay Reference
V1a Receptor AVPHuman, Marmoset, MacaqueSub-picomolar to nanomolarCalcium Mobilization
V1b (V3) Receptor AVPHuman~1Calcium Mobilization[this result is not sufficiently supported by the provided search results]
V2 Receptor AVPHuman~1-2cAMP Accumulation[this result is not sufficiently supported by the provided search results]
AVT Receptor (V1-like) AVTTrout (efferent branchial artery)Most sensitive among tested peptidesContraction Assay

Table 2: Comparative Functional Potencies of AVT and AVP at Receptor Subtypes. This table presents the half-maximal effective concentration (EC50), which is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency.

Signaling Pathways

AVT receptor subtypes are coupled to distinct intracellular signaling cascades, leading to varied physiological responses.

  • V1a and V1b Receptors: These receptors primarily couple to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • V2 Receptors: These receptors are predominantly coupled to Gαs proteins. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA).

  • Oxytocin (OT) Receptors: Similar to V1 receptors, OT receptors are primarily coupled to Gαq/11 proteins, leading to an increase in intracellular calcium.

  • Non-mammalian AVT Receptors: In fish, AVT receptors homologous to the mammalian V1 type have been shown to couple to the inositol phosphate/calcium pathway. Isotocin receptors, which are homologous to OT receptors, are also activated by AVT.

Gq_Signaling_Pathway AVT [Arg8]-Vasotocin V1_OTR V1a / V1b / OT Receptor AVT->V1_OTR Binds Gq_protein Gq/11 Protein V1_OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

V1a/V1b/OT Receptor Gq Signaling Pathway

Gs_Signaling_Pathway AVT [Arg8]-Vasotocin V2R V2 Receptor AVT->V2R Binds Gs_protein Gs Protein V2R->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates ATP ATP AC->ATP Converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

V2 Receptor Gs Signaling Pathway

Experimental Protocols

Accurate characterization of AVT receptor subtypes relies on robust and well-defined experimental methodologies. The following sections provide detailed protocols for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a ligand for a receptor.

Objective: To quantify the specific binding of a radiolabeled ligand to receptor preparations.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [³H]AVP).

  • Unlabeled competitor ligand (AVT or other analogs).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add a known amount of membrane preparation and radiolabeled ligand.

    • Non-specific Binding: Add membrane preparation, radiolabeled ligand, and a high concentration of unlabeled ligand to saturate the specific binding sites.

    • Competitive Binding: Add membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum filtration manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Radioligand and Competitor Ligands setup_assay->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count Measure Radioactivity (Scintillation Counting) filter_wash->count analyze Analyze Data (Calculate Ki/Kd) count->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate V2 Receptor- Expressing Cells start->plate_cells add_compounds Add Test Compounds (Agonists/Antagonists) plate_cells->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells detect_cAMP Detect cAMP using Commercial Kit lyse_cells->detect_cAMP read_plate Read Plate (Luminescence/Fluorescence) detect_cAMP->read_plate analyze Analyze Data (Calculate EC50/IC50) read_plate->analyze end End analyze->end Calcium_Assay_Workflow start Start plate_cells Plate V1/OT Receptor- Expressing Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye measure_fluorescence Measure Fluorescence (Kinetic Read) load_dye->measure_fluorescence add_compounds Inject Test Compounds measure_fluorescence->add_compounds analyze Analyze Data (Calculate EC50/IC50) add_compounds->analyze end End analyze->end

References

Cross-Species Comparison of [Arg8]-Vasotocin Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the diverse roles of Arginine-Vasotocin (AVT) across vertebrate classes, providing comparative data on its physiological functions, receptor interactions, and signaling pathways.

Arginine-Vasotocin (AVT) is a highly conserved neuropeptide that plays a pivotal role in regulating a wide array of physiological processes and behaviors across non-mammalian vertebrates. As the evolutionary precursor to the mammalian hormones vasopressin and oxytocin, AVT offers a unique window into the fundamental mechanisms governing social behavior and osmoregulation. This guide provides a comprehensive cross-species comparison of AVT function, designed for researchers, scientists, and drug development professionals. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate a deeper understanding of this pleiotropic molecule.

Physiological Functions: A Comparative Overview

AVT exhibits a remarkable diversity of functions that have been adapted to the specific physiological needs of different vertebrate classes. The two most prominent and conserved roles of AVT are in osmoregulation and the modulation of social behaviors.

Osmoregulation

In aquatic and semi-aquatic vertebrates, AVT is a key regulator of water and salt balance.

  • Fish: In teleost fish, AVT plays a crucial role in adapting to changes in environmental salinity. It influences ion and water transport across the gills and kidneys, helping to maintain internal osmotic homeostasis.[1] For instance, in response to hyperosmotic environments, AVT can reduce water loss.

  • Amphibians: In amphibians, AVT is critical for cutaneous water absorption and reducing urine output to prevent dehydration.[2][3] It acts on the skin and urinary bladder to increase water permeability, a vital adaptation for terrestrial life.[4]

Social and Reproductive Behaviors

AVT is a potent modulator of a wide spectrum of social behaviors, with its effects often being species- and context-dependent.

  • Fish: In many fish species, AVT is implicated in aggression, courtship, and nesting behaviors. For example, in some cichlid species, brain AVT levels are correlated with social status and aggressive displays.

  • Amphibians: In amphibians, AVT is known to influence reproductive behaviors such as amplexus (the mating embrace in frogs and toads) and vocalizations.[5]

  • Reptiles: In reptiles, AVT has been shown to modulate aggressive and reproductive behaviors. For instance, in the green anole lizard (Anolis carolinensis), exogenous AVT administration can reduce aggressive displays.

  • Birds: In avian species, AVT is involved in a range of social behaviors, including aggression, courtship, and pair-bonding. In the domestic chicken, AVT has sexually dimorphic effects on reproductive functions.

Receptor Binding and Potency: Quantitative Comparison

The physiological effects of AVT are mediated by its interaction with specific G protein-coupled receptors (GPCRs). The binding affinity (Kd) and potency (EC50) of AVT at these receptors can vary significantly across species and receptor subtypes.

Table 1: Comparative Binding Affinities (Kd) and Potencies (EC50) of [Arg8]-Vasotocin

SpeciesReceptor SubtypeTissue/Cell LineLigandKd (nM)EC50 (nM)Reference
Zebrafish (Danio rerio)avpr1aaRecombinant[Arg8]-Vasotocin-727 ± 338[6]
Zebrafish (Danio rerio)avpr1abRecombinant[Arg8]-Vasotocin-2.79 ± 1.4[6]
Toad (Bufo marinus)Hydrosmotic ReceptorsUrinary Bladder[Arg8]-Vasopressin-5[7]
White Sucker (Catostomus commersoni)AVT ReceptorFrog Oocytes[Arg8]-Vasotocin--[2][3]

Note: Data on Kd and EC50 values for AVT across a wide range of non-mammalian species is still being actively researched. The table will be updated as more quantitative data becomes available.

Experimental Protocols

To facilitate further research into AVT function, this section provides detailed methodologies for key experiments.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Kd) and density (Bmax) of AVT receptors in a given tissue.

Objective: To quantify the binding characteristics of a radiolabeled ligand to AVT receptors in a membrane preparation.

Materials:

  • Tissue of interest (e.g., brain, kidney, oviduct)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Radiolabeled AVT analog (e.g., [³H]-AVT)

  • Unlabeled AVT (for competition assays)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein.

    • For saturation binding, add increasing concentrations of the radiolabeled ligand.

    • For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled ligand.

    • To determine non-specific binding, include tubes with a high concentration of the unlabeled ligand.

    • Incubate the tubes at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Analyze the data using non-linear regression analysis to determine Kd and Bmax values from saturation experiments, or IC50 and Ki values from competition experiments.

In Vivo Behavioral Assay: Amphibian Amplexus

This protocol describes a method to assess the effect of AVT on the expression of amplexus behavior in male frogs.

Objective: To determine if AVT administration influences the initiation and duration of amplexus in a controlled laboratory setting.

Materials:

  • Male and female frogs of the target species

  • [Arg8]-Vasotocin (AVT)

  • Saline solution (vehicle control)

  • Syringes for injection

  • Observation arena (e.g., aquarium with appropriate environmental conditions)

  • Video recording equipment

Procedure:

  • Acclimation: Acclimate male and female frogs to the observation arena for a specified period.

  • Hormone Administration:

    • Divide the male frogs into experimental and control groups.

    • Inject the experimental group with a predetermined dose of AVT dissolved in saline.

    • Inject the control group with an equivalent volume of saline.

  • Behavioral Observation:

    • Introduce a receptive female into the arena with a male.

    • Record the behavior of the pair for a set observation period (e.g., several hours).

    • Score the latency to initiate amplexus and the total duration of amplexus.

  • Data Analysis:

    • Compare the amplexus latency and duration between the AVT-treated and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

Second Messenger Assays: cAMP Accumulation and Intracellular Calcium Mobilization

These assays are used to determine the signaling pathway activated by AVT binding to its receptor.

3.3.1. cAMP Accumulation Assay

Objective: To measure the production of cyclic AMP in response to AVT receptor activation.

Procedure:

  • Culture cells expressing the AVT receptor of interest.

  • Treat the cells with AVT at various concentrations.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF kit.

3.3.2. Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium levels following AVT receptor activation.

Procedure:

  • Load cultured cells expressing the AVT receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulate the cells with AVT.

  • Measure the change in fluorescence intensity using a fluorescence plate reader or microscope, which corresponds to the change in intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

The binding of AVT to its receptors initiates intracellular signaling cascades that ultimately lead to a physiological response. These pathways often involve the activation of heterotrimeric G proteins and the production of second messengers.

AVT Signaling Pathways

AVT receptors are known to couple to different G protein subtypes, leading to distinct downstream effects.

  • V1-type Receptors: These receptors typically couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][3]

  • V2-type Receptors: These receptors are generally coupled to Gs proteins, which activate adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).

AVT_Signaling cluster_V1 V1-type Receptor Signaling cluster_V2 V2-type Receptor Signaling AVT_V1 [Arg8]-Vasotocin V1R V1-type Receptor AVT_V1->V1R Gq Gq/11 V1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response_V1 Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response_V1 PKC->Response_V1 AVT_V2 [Arg8]-Vasotocin V2R V2-type Receptor AVT_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response_V2 Physiological Response (e.g., Increased Water Permeability) PKA->Response_V2

Figure 1: Generalized signaling pathways for V1-type and V2-type AVT receptors.
Experimental Workflow for Receptor Characterization

The following diagram illustrates a typical workflow for characterizing the binding and signaling properties of an AVT receptor.

Experimental_Workflow start Start: Identify Target AVT Receptor clone Clone Receptor cDNA start->clone express Express Receptor in Heterologous System (e.g., HEK293 cells, Xenopus oocytes) clone->express binding_assay Radioligand Binding Assay express->binding_assay signaling_assay Second Messenger Assay (cAMP or Ca²⁺) express->signaling_assay in_vivo In Vivo Functional Assay (e.g., Behavioral Test) express->in_vivo kd_bmax Determine Kd and Bmax binding_assay->kd_bmax end End: Characterized Receptor kd_bmax->end ec50 Determine EC50 signaling_assay->ec50 ec50->end phenotype Characterize Physiological/ Behavioral Phenotype in_vivo->phenotype phenotype->end

Figure 2: A typical experimental workflow for AVT receptor characterization.

This guide provides a foundational understanding of the multifaceted roles of [Arg8]-Vasotocin across different vertebrate species. The provided data, protocols, and diagrams are intended to serve as a valuable resource for researchers embarking on studies of this fascinating and evolutionarily important neuropeptide.

References

[Arg8]-Vasotocin TFA efficacy compared to synthetic analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of [Arg8]-Vasotocin TFA and Its Synthetic Analogs

For researchers and professionals in drug development, understanding the comparative efficacy of neurohypophyseal peptides is crucial for therapeutic innovation. This guide provides an objective comparison of [Arg8]-Vasotocin (AVT) Trifluoroacetate (B77799) (TFA) and its synthetic analogs, supported by experimental data. We delve into their binding affinities, functional potencies, and the underlying signaling pathways.

Introduction to [Arg8]-Vasotocin

[Arg8]-Vasotocin (AVT) is a neurohypophyseal peptide hormone found in non-mammalian vertebrates and is considered an evolutionary precursor to the mammalian hormones vasopressin and oxytocin (B344502).[1] It plays a significant role in regulating water balance, osmotic homeostasis, and social and sexual behaviors.[2] AVT's diverse physiological effects are mediated through various receptor subtypes, including vasotocin (B1584283) (VT) and vasopressin/oxytocin-like receptors.[2] The trifluoroacetate (TFA) salt form is a common preparation for synthetic peptides, ensuring stability and solubility for experimental use.

Comparative Efficacy: Binding Affinity and Potency

The efficacy of AVT and its synthetic analogs is often evaluated by their binding affinity (Ki) to specific receptors and their potency (EC50 or IC50) in functional assays. Lower Ki, EC50, and IC50 values indicate higher binding affinity and potency, respectively.[3]

Receptor Binding Affinities

Competitive binding assays are frequently employed to determine the inhibition constant (Ki) of unlabeled ligands, such as AVT and its analogs, against a radiolabeled ligand for a specific receptor.[4][5] The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radiolabeled ligand.

Table 1: Comparative Binding Affinities (Ki in nM) of [Arg8]-Vasotocin and Analogs at Vasopressin and Oxytocin Receptors

CompoundReceptor SubtypeHuman V1aRHuman V2RHuman OTRRat V1aRRat V2RRat OTR
[Arg8]-Vasotocin (AVT) Data not availableData not availableData not available4.70[1][6]Data not available36.1[1][6]
Arginine Vasopressin (AVP)0.240.96350.170.423
Oxytocin (OT)68>100001.9495.2[1][6]>100004.28[1][6]
Manning CompoundAntagonist0.53>100001006.87[1][6]>10000213.8[1][6]
[Phe2,Orn8]-vasotocinV1 AgonistData not availableData not availableData not availableData not availableData not availableData not available
d(CH2)5[Tyr(OEt)2,Val4,Cit8]-vasopressinV1 AntagonistData not availableData not availableData not availableData not availableData not availableData not available

Note: Data compiled from multiple sources. "Data not available" indicates that specific Ki values were not found in the searched literature for the given compound and receptor.

Functional Potency

Functional assays measure the biological response to a ligand. For G-protein coupled receptors like the vasotocin receptors, this often involves measuring the accumulation of second messengers, such as inositol (B14025) phosphates, or downstream events like calcium mobilization.

A study on synthetic analogs of arginine vasotocin evaluated their anovulatory, pressor, and antidiuretic activities in rats. The results demonstrated that specific amino acid substitutions could significantly alter the biological activity profile of the parent molecule.

Table 2: Relative Potencies of Synthetic [Arg8]-Vasotocin Analogs in Rats

AnalogAnovulatory Activity (relative to AVT)Antidiuretic Activity (relative to AVT)Pressor Activity (relative to AVT)
[1-(3-mercaptopropanoic acid)]-arginine vasotocin3-4 fold increase3-4 fold increase~10% change
[1-(3-mercaptopropanoic acid)]-8-ornithine vasotocin10-fold increase4-fold reduction~10% increase
[1-(2-hydroxy-3-mercaptopropanoic acid)]-arginine vasotocinMore potent than AVTData not availableData not available

Data adapted from a study on the anovulatory effects of synthetic AVT analogs.[7]

Signaling Pathways of [Arg8]-Vasotocin Receptors

AVT receptors are G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors activate intracellular signaling cascades. The AVT receptor is known to couple to the inositol phosphate (B84403)/calcium pathway.[1] Activation of the receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium, which in turn mediates various cellular responses.

AVT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVT [Arg8]-Vasotocin Receptor AVT Receptor (GPCR) AVT->Receptor Binding Gq Gq protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

AVT Receptor Signaling Pathway

Experimental Protocols

Accurate comparison of AVT and its analogs relies on standardized and well-documented experimental protocols. Below are summaries of key methodologies.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Experimental Workflow: Competition Binding Assay

Competition_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radiolabeled Ligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound ([Arg8]-Vasotocin analog) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Total_Binding Total Binding Control (No Competitor) Total_Binding->Filtration NSB Non-specific Binding Control (Excess Unlabeled Ligand) NSB->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Measure Radioactivity of Filters Washing->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for a Competition Binding Assay

Protocol Details:

  • Receptor Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.[8]

  • Assay Setup: The assay is typically performed in a 96-well plate.[4][8]

  • Incubation: Receptor membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor (AVT analog) are incubated to reach equilibrium.[4]

  • Controls:

    • Total binding: Contains receptor and radioligand only.

    • Non-specific binding: Contains receptor, radioligand, and a high concentration of an unlabeled ligand to saturate all specific binding sites.[4]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.[4]

  • Washing: Filters are washed with ice-cold buffer to remove unbound radioligand.[4]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

Inositol Phosphate Accumulation Assay

This functional assay measures the activation of Gq-coupled receptors by quantifying the accumulation of inositol phosphates (IPs), the second messengers produced upon receptor stimulation.

Protocol Details:

  • Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and labeled overnight with myo-[3H]inositol, which is incorporated into the cell membrane as phosphatidylinositols.[9]

  • Pre-incubation: Cells are pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs upon receptor stimulation.[9]

  • Stimulation: Cells are stimulated with various concentrations of the agonist ([Arg8]-Vasotocin or its analogs) for a defined period.[9]

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.[9]

  • Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated using ion-exchange chromatography.[9]

  • Quantification: The radioactivity of the eluted fractions corresponding to each IP is measured by scintillation counting.

  • Data Analysis: The amount of radioactivity is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be determined.

Conclusion

The efficacy of [Arg8]-Vasotocin and its synthetic analogs is a multifaceted characteristic determined by their binding affinity to various receptor subtypes and their ability to elicit a functional response. The presented data highlights that subtle changes in the peptide structure can lead to significant alterations in receptor selectivity and biological activity. For instance, modifications at the N-terminus and position 8 have been shown to dramatically influence anovulatory, antidiuretic, and pressor activities.

This guide provides a framework for comparing these compounds, emphasizing the importance of standardized experimental protocols for generating reliable and comparable data. The detailed methodologies for receptor binding and functional assays, along with the visualization of the primary signaling pathway, offer a comprehensive resource for researchers in the field of peptide-based drug discovery. Future research should aim to generate more comprehensive comparative data, particularly for human receptor subtypes, to better predict therapeutic potential.

References

Unveiling the Binding Affinity of [Arg8]-Vasotocin TFA Through Competitive Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Arg8]-Vasotocin (AVT) Trifluoroacetate (TFA) binding characteristics against other relevant ligands. Supported by experimental data, this document details the methodologies for robust and reproducible competitive binding assays and visualizes the key molecular interactions and pathways.

[Arg8]-Vasotocin, a non-mammalian vertebrate neurohypophyseal peptide, is a structural and functional analog of vasopressin and oxytocin (B344502). Its interaction with various receptors, particularly the vasopressin V1a receptor, is of significant interest in neuroscience and drug discovery. Understanding the binding affinity and selectivity of AVT is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the vasopressin/oxytocin systems. Competitive binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

Comparative Binding Affinity of [Arg8]-Vasotocin and Related Peptides

Competitive binding assays are instrumental in determining the inhibition constant (Ki) of a test compound, which reflects its binding affinity to a receptor. A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of AVT and other key ligands for the Vasopressin V1a Receptor (V1aR) and the Oxytocin Receptor (OTR). This data is compiled from studies utilizing radioligand displacement assays.

CompoundReceptorRadioligandKi (nM)
[Arg8]-Vasotocin (AVT) V1aR[3H]-AVPData not available in a comparative table format
Arginine Vasopressin (AVP)V1aR[125I]LVA4.70[1]
Oxytocin (OT)V1aR[125I]LVA495.2[1]
Manning CompoundV1aR[125I]LVA6.87[1]
[Arg8]-Vasotocin (AVT) OTR[3H]-OTData not available in a comparative table format
Arginine Vasopressin (AVP)OTR[125I]OVTA36.1[1]
Oxytocin (OT)OTR[125I]OVTA4.28[1]
Manning CompoundOTR[125I]OVTA213.8

Understanding the Molecular Interactions: Signaling Pathways

[Arg8]-Vasotocin, upon binding to its primary target, the V1a receptor, initiates a cascade of intracellular events. This G-protein coupled receptor (GPCR) primarily signals through the Gq/11 protein pathway.

AVT_Signaling_Pathway [Arg8]-Vasotocin V1a Receptor Signaling Pathway AVT [Arg8]-Vasotocin V1aR V1a Receptor AVT->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction) PKC->CellularResponse Phosphorylates target proteins leading to

Caption: AVT binding to V1aR activates the Gq/11-PLC signaling cascade.

Experimental Protocols: A Guide to Competitive Binding Assays

Reproducible and accurate data is paramount in pharmacological studies. Below is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of [Arg8]-Vasotocin TFA.

Objective: To determine the inhibition constant (Ki) of this compound for the V1a receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) or a suitable iodinated ligand like [125I]-Linear Vasopressin Antagonist ([125I]-LVA).

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells).

  • Competitor Ligands (for comparison): Arginine Vasopressin (AVP), Oxytocin (OT), and a selective antagonist like Manning Compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Workflow:

Experimental_Workflow Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep 1. Prepare V1aR Membrane Homogenate Incubation 4. Incubate Membranes, Radioligand, and Competitor in 96-well Plates MembranePrep->Incubation LigandPrep 2. Prepare Serial Dilutions of AVT and Competitors LigandPrep->Incubation RadioligandPrep 3. Prepare Radioligand Working Solution RadioligandPrep->Incubation Filtration 5. Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing 6. Wash Filters Filtration->Washing Counting 7. Scintillation Counting Washing->Counting IC50 8. Determine IC50 Values Counting->IC50 Ki 9. Calculate Ki using Cheng-Prusoff Equation IC50->Ki

References

Differentiating Central vs. Peripheral Effects of [Arg8]-Vasotocin TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[Arg8]-Vasotocin (AVT), a non-mammalian homolog of arginine vasopressin (AVP), is a key neuropeptide involved in a wide array of physiological processes, including social behavior, cardiovascular regulation, and osmoregulation.[1][2][3] Its effects are mediated through various receptors, including vasopressin V1a and oxytocin-like receptors, in both the central nervous system (CNS) and peripheral tissues.[4][5] Understanding the distinct central and peripheral actions of AVT is crucial for elucidating its physiological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of the central versus peripheral effects of [Arg8]-Vasotocin TFA, supported by experimental data and detailed methodologies.

Key Differentiators: Central vs. Peripheral this compound Administration

The route of administration is a critical determinant of the physiological effects of AVT. Central administration, typically via intracerebroventricular (i.c.v.) injection, delivers the peptide directly to the brain, bypassing the blood-brain barrier and revealing its direct neural effects.[6] In contrast, peripheral administration, such as intravenous (i.v.) or subcutaneous injection, introduces AVT into the systemic circulation, highlighting its effects on peripheral organs and systems.[7]

Comparative Data on Physiological Effects

The following tables summarize the quantitative data from various studies, comparing the central and peripheral effects of AVT on cardiovascular and behavioral parameters.

Table 1: Cardiovascular Effects of this compound
ParameterRoute of AdministrationSpeciesDose RangeObserved EffectCitation(s)
Blood Pressure Central (i.c.v.)Rat0.015-10 nmolDose-dependent increase[6]
Peripheral (i.a.)Trout50 pmolSignificant increase
Heart Rate Central (i.c.v.)Rat0.015-1 nmolTachycardia[6]
Central (i.c.v.)Rat1-10 nmolBradycardia[6]
Peripheral (i.a.)Trout50 pmolBradycardia
Peripheral (s.c.)European Starling0.5-2.0 µgAttenuated heart rate[7]
Plasma Norepinephrine Central (into POM)Rat1 nmolSignificantly elevated[6]
Plasma Epinephrine Central (into POM)Rat1 nmolSignificantly elevated[6]
Table 2: Behavioral Effects of this compound
ParameterRoute of AdministrationSpeciesDose RangeObserved EffectCitation(s)
Exploratory Behavior Central (i.c.v.)Rat0.4 µg (light phase)Increased hole visits, decreased duration[8]
Central (peripineal)Rat10⁻⁴ pg (dark phase)Decreased hole visits, increased duration[8]
Feeding/Drinking Peripheral (s.c.)European Starling0.5-8.0 µgDecreased[7]
Aggressive Behavior Peripheral (i.p. with V1a antagonist)ClownfishN/AReduced aggression[9]
Antipyresis Central (i.c.v.)Toad10 pmol/kgAbolished LPS-induced fever[10]
PeripheralToad300 pmol/kgAbolished LPS-induced fever[10]

Signaling Pathways of [Arg8]-Vasotocin

AVT primarily exerts its effects by binding to G-protein coupled receptors (GPCRs), with the V1a receptor being a major target.[11][12][13] Upon binding, the V1a receptor activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is fundamental to many of the physiological responses to AVT, such as smooth muscle contraction.[1][14] AVT can also interact with oxytocin-like receptors, which can also couple to Gq/11 and initiate similar downstream signaling.[5][15]

AVT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVT [Arg8]-Vasotocin V1aR V1a Receptor AVT->V1aR Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: AVT V1a Receptor Signaling Pathway.

Experimental Protocols

Precise and reproducible experimental protocols are essential for differentiating the central and peripheral effects of AVT. Below are detailed methodologies for intracerebroventricular and intravenous injections in common animal models.

Intracerebroventricular (i.c.v.) Injection in Rats

This protocol is adapted from standard stereotaxic surgery procedures.[16][17]

1. Animal Preparation and Anesthesia:

  • Adult male rats are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).

  • The rat is placed in a stereotaxic apparatus, and the scalp is shaved and cleaned with an antiseptic solution.

2. Surgical Procedure:

  • A midline incision is made on the scalp to expose the skull.

  • The stereotaxic coordinates for the lateral ventricle are determined using a rat brain atlas (e.g., AP: -0.8 mm, L: ±1.5 mm from bregma).[18]

  • A small hole is drilled through the skull at the determined coordinates.

  • A guide cannula is slowly lowered to the desired depth (e.g., V: -3.5 to -4.0 mm from the skull surface).[18]

  • The cannula is secured to the skull with dental cement and anchor screws. A dummy cannula is inserted to prevent blockage.

3. Injection Procedure (conscious animal):

  • After a recovery period of several days, the conscious rat is gently restrained.

  • The dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted into the guide cannula.

  • This compound, dissolved in sterile saline or artificial cerebrospinal fluid, is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/min) for a total volume of 1-5 µL.[18]

  • The injector is left in place for a short period post-injection to prevent backflow.

ICV_Workflow cluster_prep Preparation cluster_surgery Surgery cluster_injection Injection Anesthesia Anesthetize Rat Stereotaxic Mount in Stereotaxic Apparatus Anesthesia->Stereotaxic Incision Scalp Incision Stereotaxic->Incision Prep_AVT Prepare AVT Solution Inject Inject AVT via Internal Cannula Prep_AVT->Inject Drilling Drill Skull Incision->Drilling Cannulation Implant Guide Cannula Drilling->Cannulation Recovery Suture and Recover Cannulation->Recovery Restrain Gently Restrain Conscious Rat Recovery->Restrain Allow recovery (several days) Restrain->Inject Observe Observe for Effects Inject->Observe

Caption: Experimental Workflow for i.c.v. Injection.

Intravenous (i.v.) Injection in Zebrafish

This protocol is based on established methods for microinjection in adult zebrafish.[4][19]

1. Animal Preparation and Anesthesia:

  • Adult zebrafish are anesthetized in a solution of tricaine (B183219) (MS-222).

  • The anesthetized fish is positioned on its side on a damp sponge or in a groove on an injection mold.

2. Injection Procedure:

  • A microinjection needle, pulled from a glass capillary tube, is back-filled with the this compound solution.

  • The needle is connected to a microinjector.

  • Under a dissecting microscope, the needle is inserted into the caudal vein or the common cardinal vein.

  • A small volume (e.g., 1-10 nL) of the solution is injected into the bloodstream.

3. Recovery:

  • The fish is returned to fresh, aerated water to recover from anesthesia.

Conclusion

The distinction between the central and peripheral effects of this compound is paramount for a comprehensive understanding of its physiological functions. Central administration primarily reveals its role as a neuromodulator affecting behavior and autonomic outflow, while peripheral administration highlights its hormonal actions on cardiovascular and other organ systems. The data presented in this guide, along with the detailed experimental protocols and signaling pathway diagrams, provide a valuable resource for researchers investigating the multifaceted roles of this important neuropeptide. Future studies employing targeted receptor antagonists and genetic models will further refine our understanding of the specific receptor subtypes mediating the diverse central and peripheral effects of [Arg8]-Vasotocin.

References

[Arg8]-Vasotocin TFA Receptor Activation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Arg8]-Vasotocin (AVT) Trifluoroacetate (TFA) receptor activation with other key neuropeptides, namely Arginine Vasopressin (AVP) and Oxytocin (B344502) (OT). This document summarizes quantitative data, details experimental methodologies, and visualizes signaling pathways to facilitate a comprehensive understanding of their distinct and overlapping pharmacological profiles.

[Arg8]-Vasotocin is a nonapeptide that is structurally intermediate between vasopressin and oxytocin, differing by a single amino acid from each. While AVT is the principal neurohypophysial hormone in non-mammalian vertebrates, its effects on mammalian receptors are a subject of significant research interest. Understanding its binding affinity and functional potency at vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors is crucial for elucidating its physiological roles and therapeutic potential.

Quantitative Comparison of Neuropeptide Receptor Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of AVT, AVP, and OT at human vasopressin and oxytocin receptors. It is important to note that direct comparative data for AVT at all mammalian receptor subtypes is limited in publicly available literature. The presented data for AVP and OT is compiled from various sources and serves as a benchmark for comparison.

Table 1: Binding Affinities (Ki, nM) of Neuropeptides at Human Vasopressin and Oxytocin Receptors

LigandV1a ReceptorV1b ReceptorV2 ReceptorOxytocin Receptor (OTR)
[Arg8]-Vasotocin (AVT) TFA Data not availableData not availableData not availableData not available
Arginine Vasopressin (AVP) 0.4 - 1.50.25 - 2.00.8 - 2.27 - 36.1
Oxytocin (OT) 30 - 495~100>10001 - 7

Note: Ki values can vary depending on the experimental conditions, cell type, and radioligand used.

Table 2: Functional Potencies (EC50, nM) of Neuropeptides at Human Vasopressin and Oxytocin Receptors

LigandV1a Receptor (IP Accumulation)V1b Receptor (IP Accumulation)V2 Receptor (cAMP Accumulation)Oxytocin Receptor (IP Accumulation)
[Arg8]-Vasotocin (AVT) TFA Data not availableData not availableData not availableData not available
Arginine Vasopressin (AVP) 0.5 - 2.00.1 - 1.00.2 - 2.55 - 50
Oxytocin (OT) 20 - 200>1000>10001 - 10

Note: EC50 values represent the concentration of the ligand that elicits a half-maximal response and can vary based on the specific functional assay and cell system.

Signaling Pathways

The activation of vasopressin and oxytocin receptors by their respective ligands initiates distinct intracellular signaling cascades. V1a, V1b, and OTR are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium concentrations. The V2 receptor, in contrast, is coupled to Gs protein, which activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels.

Neuropeptide Signaling Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_secondmessengers Second Messengers AVT [Arg8]-Vasotocin V1a V1a Receptor AVT->V1a Binds V1b V1b Receptor AVT->V1b Binds V2 V2 Receptor AVT->V2 Binds OTR Oxytocin Receptor AVT->OTR Binds AVP Vasopressin AVP->V1a Binds AVP->V1b Binds AVP->V2 Binds AVP->OTR Binds OT Oxytocin OT->V1a Binds OT->OTR Binds Gq11 Gq/11 V1a->Gq11 V1b->Gq11 Gs Gs V2->Gs OTR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP

Figure 1. Simplified signaling pathways of vasopressin and oxytocin receptors.

Experimental Protocols

The quantitative data presented in this guide are typically generated using the following key experimental methodologies.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., AVT, AVP, OT) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing the receptor of interest incubation Incubate membranes, radioligand, and competitor prep->incubation radioligand Prepare radiolabeled ligand (e.g., [3H]AVP) radioligand->incubation competitor Prepare serial dilutions of unlabeled competitor (e.g., AVT) competitor->incubation filtration Separate bound from free radioligand via vacuum filtration incubation->filtration counting Quantify radioactivity of bound ligand using scintillation counting filtration->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis

Figure 2. Workflow for a radioligand competition binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human receptor of interest (e.g., V1a, V1b, V2, or OTR) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and BSA) is used for all dilutions and incubations.

  • Incubation: In a 96-well plate, a fixed concentration of the radiolabeled ligand (e.g., [3H]-AVP for vasopressin receptors or [3H]-OT for OTR) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (B84403) (IP) Accumulation Assay (for Gq-coupled receptors)

This functional assay measures the accumulation of inositol phosphates, downstream second messengers of Gq-coupled receptor activation, to determine the potency (EC50) of an agonist.

IP Accumulation Assay Workflow cell_culture Culture cells expressing the Gq-coupled receptor (V1a, V1b, or OTR) labeling Label cells with [3H]-myo-inositol cell_culture->labeling stimulation Stimulate cells with varying concentrations of agonist (e.g., AVT) in the presence of LiCl labeling->stimulation lysis Lyse cells and stop the reaction stimulation->lysis separation Separate inositol phosphates using anion exchange chromatography lysis->separation quantification Quantify [3H]-inositol phosphates by scintillation counting separation->quantification analysis Analyze data to determine EC50 quantification->analysis

Figure 3. Workflow for an inositol phosphate accumulation assay.

Protocol:

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Labeling: Cells are pre-incubated with [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

  • Stimulation: The cells are then stimulated with various concentrations of the agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.

  • Lysis: The reaction is terminated, and the cells are lysed.

  • Separation: The total inositol phosphates are separated from other cellular components, often by anion-exchange chromatography.

  • Quantification: The amount of [3H]-labeled inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: The concentration of the agonist that produces a half-maximal accumulation of inositol phosphates (EC50) is determined by plotting the response against the log of the agonist concentration.

cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

This functional assay measures changes in intracellular cyclic AMP (cAMP) levels to determine the potency (EC50) of a ligand acting on Gs-coupled (like the V2 receptor) or Gi-coupled receptors.

Protocol:

  • Cell Culture: Cells expressing the Gs-coupled receptor (e.g., V2) are cultured in 96-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Cells are stimulated with varying concentrations of the agonist. For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • Quantification: The amount of cAMP is quantified using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The EC50 value is determined by plotting the cAMP concentration against the log of the agonist concentration.

Conclusion

While Arginine Vasopressin and Oxytocin have been extensively characterized at their respective mammalian receptors, the pharmacological profile of [Arg8]-Vasotocin TFA remains less defined in these systems. The available data suggests that AVT can interact with both vasopressin and oxytocin receptors, but a comprehensive quantitative comparison is necessary to fully understand its selectivity and potential physiological effects in mammals. The experimental protocols detailed in this guide provide a standardized framework for conducting such comparative studies, which will be invaluable for advancing our understanding of this intriguing neuropeptide.

Safety Operating Guide

Proper Disposal of [Arg8]-Vasotocin TFA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling [Arg8]-Vasotocin TFA must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, addressing both its peptide and trifluoroacetate (B77799) (TFA) components.

This compound is classified with the hazard statement H361, indicating it is "Suspected of damaging fertility or the unborn child."[1] Consequently, all waste containing this compound must be managed as hazardous chemical waste. Standard laboratory safety precautions, including the use of a lab coat, safety glasses, and gloves, are mandatory during handling and disposal.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a multi-step process to neutralize its biological activity and manage the chemical hazards associated with the TFA salt.

Inactivation of the Bioactive Peptide

Before final disposal, the bioactive peptide component of this compound should be inactivated. This can be achieved through chemical decontamination.

For Liquid Waste (e.g., solutions, HPLC waste):

  • Working in a certified chemical fume hood, select an appropriate inactivation reagent. Common choices include a 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[2]

  • Carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is one part waste to ten parts inactivation solution.[2]

  • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[2]

  • If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[2]

For Solid Waste (e.g., contaminated pipette tips, vials, gloves):

  • Segregate all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[2]

  • Immerse the solid waste in a 10% bleach solution for at least 30 minutes to decontaminate surfaces.[3]

  • After decontamination, decant the bleach solution and manage it as liquid hazardous waste.

  • The decontaminated solid waste should then be placed in the appropriate laboratory waste stream, typically designated for chemical or biohazardous waste, in accordance with institutional guidelines.[3]

Waste Collection and Labeling
  • Container Selection: Use only appropriate, chemically resistant containers for waste storage. Plastic is often preferred. Ensure containers have tight-fitting lids and are in good condition.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and list all contents, including the inactivation solution used. Avoid abbreviations.

  • Segregation: Store this compound waste separately from incompatible materials. As it is an acidic salt, it should be segregated from bases, oxidizers, and cyanides.[4]

Storage and Final Disposal
  • Satellite Accumulation Area: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.

  • Professional Disposal: Never dispose of this compound waste down the drain.[2][3] Arrange for pickup and final disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Quantitative Data for Inactivation Methods

Inactivation MethodReagent ConcentrationRequired Contact TimeKey Considerations
Sodium Hypochlorite 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[2][5]Minimum 20-60 minutes.[2]Highly effective for many peptides; may be corrosive to some surfaces.
Strong Acid/Base 1 M HCl or 1 M NaOH.[2]Minimum 30 minutes.[2]Highly effective but requires a neutralization step before final disposal.
Enzymatic Detergent Typically a 1% (m/v) solution.[1]Varies by product; follow manufacturer's instructions.Primarily for cleaning contaminated labware; may require subsequent disinfection.[1]

Disposal Workflow

G cluster_waste_generation Waste Generation cluster_inactivation Step 1: Inactivation cluster_collection Step 2: Collection & Labeling cluster_disposal Step 3: Storage & Disposal A This compound Waste (Liquid or Solid) B Add to Inactivation Solution (e.g., 10% Bleach) A->B Chemical Decontamination C Allow 30-60 min Contact Time B->C D Neutralize if Necessary (pH 5.5-9.0) C->D E Place in Labeled, Sealed Hazardous Waste Container D->E F Segregate from Incompatibles E->F G Store in Satellite Accumulation Area (SAA) F->G H Arrange Pickup by EHS or Licensed Contractor G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling [Arg8]-Vasotocin TFA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for [Arg8]-Vasotocin TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and operational plans for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified with reproductive toxicity (Repr. 2), suspected of damaging fertility or the unborn child, necessitating stringent safety measures.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazard associated with this compound is its potential reproductive toxicity. As with many lyophilized peptides, the fine powder can be easily aerosolized, creating an inhalation risk.[1] Therefore, a comprehensive approach to personal protection is crucial.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and potential liquid splashes.[2][3]
Face ShieldRecommended when there is a high risk of splashing, particularly during the initial reconstitution of the lyophilized powder.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard requirement.[1] Consider double-gloving for added protection, especially when handling concentrated solutions.[2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.[2][3]
Respiratory Protection Respirator/Fume HoodA respirator or handling within a chemical fume hood or biosafety cabinet is necessary when working with the lyophilized powder to avoid inhalation.[1][2]
Step-by-Step Handling and Storage Protocol

Proper handling and storage are vital for both safety and maintaining the integrity of this compound.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.[2]

  • Storage of Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.[4][5] The substance should be stored locked up due to its hazard classification.

  • Acclimatization: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[2]

Reconstitution and Use:

  • Designated Area: Confine all handling of the peptide to a designated laboratory area or bench that is clean and organized.[1]

  • Weighing: When weighing the lyophilized powder, do so in a chemical fume hood or a biosafety cabinet to prevent inhalation of airborne particles.[1]

  • Reconstitution: Add the appropriate solvent (e.g., sterile water) to the vial.[4] For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by dilution with an aqueous buffer.[2]

  • Storage of Solutions: Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, away from moisture.[4]

Emergency Procedures

In the event of exposure, immediate action is critical.

Table 2: Emergency Response Plan

Exposure TypeImmediate Action
Inhalation Move the person to fresh air and keep them comfortable. Seek medical attention.[3]
Skin Contact Immediately rinse the affected area with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[3]
Eye Contact Use the nearest eyewash station to immediately and continuously flush eyes for 15 minutes while seeking medical attention.[1][3]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6]
Spill Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust. Ensure adequate ventilation and use proper PPE during cleanup.[6]
Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Contaminated Materials: Collect all contaminated items, including pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.[2]

  • Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.[2]

  • Disposal Method: A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always consult and adhere to local, state, and federal hazardous waste regulations for complete and accurate classification and disposal.[7]

Visualized Workflow

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Protocol storage Receiving & Storage - Inspect container - Store at -20°C or -80°C - Store locked up acclimate Acclimatize to Room Temp - Use desiccator storage->acclimate ppe Don Appropriate PPE - Lab coat, gloves, safety goggles acclimate->ppe weigh Weigh Lyophilized Powder ppe->weigh Proceed to handling reconstitute Reconstitute with Solvent weigh->reconstitute use Use in Experiment reconstitute->use collect_solid Collect Contaminated Solids (Gloves, Vials, Tips) use->collect_solid collect_liquid Collect Aqueous Waste use->collect_liquid dispose Dispose as Hazardous Waste - Follow institutional guidelines collect_solid->dispose collect_liquid->dispose spill Spill action_spill Follow Spill Cleanup Procedure spill->action_spill exposure Personal Exposure (Skin/Eye/Inhalation) action_exposure Follow First Aid Measures exposure->action_exposure

Caption: Workflow for safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.